molecular formula C24H31N7O5 B3182456 BMS-604992 free base CAS No. 760944-56-7

BMS-604992 free base

Cat. No.: B3182456
CAS No.: 760944-56-7
M. Wt: 497.5 g/mol
InChI Key: HXOYZOFSGAXBOH-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-604992 free base is a useful research compound. Its molecular formula is C24H31N7O5 and its molecular weight is 497.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N7O5/c1-24(2,26)22(33)27-18(15-35-13-16-8-5-4-6-9-16)21-29-28-20-11-7-10-17(31(20)21)14-36-23(34)30(3)12-19(25)32/h4-11,18H,12-15,26H2,1-3H3,(H2,25,32)(H,27,33)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOYZOFSGAXBOH-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760944-56-7
Record name EX-1314 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760944567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EX-1314 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C71JJ2J45G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of BMS-604992 Free Base: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-604992 is a potent and selective, orally active small-molecule agonist of the growth hormone secretagogue receptor (GHSR). This technical guide delineates the mechanism of action of BMS-604992 free base, providing a comprehensive overview of its interaction with GHSR and the subsequent intracellular signaling cascades. The document includes quantitative data on its binding affinity and functional potency, detailed hypothetical experimental protocols for its characterization, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

The growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) primarily recognized for its role in regulating growth hormone release, appetite, and energy homeostasis. BMS-604992 has been identified as a selective agonist for this receptor, demonstrating high-affinity binding and potent functional activity. Its oral bioavailability makes it a valuable tool for investigating the physiological roles of GHSR and a potential therapeutic agent.

Quantitative Pharmacological Profile

The interaction of BMS-604992 with the growth hormone secretagogue receptor has been characterized by its high binding affinity and potent functional agonism. The key quantitative parameters are summarized in the table below.

ParameterValueDescription
Binding Affinity (Ki) 2.3 nM[1]A measure of the drug's affinity for the GHSR, with a lower value indicating a stronger binding interaction.
Functional Potency (EC50) 0.4 nM[1]The concentration of BMS-604992 that produces 50% of the maximal response in a functional assay, indicating high potency.

Mechanism of Action: GHSR Activation and Downstream Signaling

As an agonist of GHSR, BMS-604992 mimics the action of the endogenous ligand, ghrelin. Upon binding to GHSR, which is primarily coupled to the Gq/11 G protein, BMS-604992 initiates a cascade of intracellular signaling events.

GHSR_Signaling_Pathway

The primary signaling pathway involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) and a subsequent increase in intracellular calcium concentration ([Ca2+]i). The elevation in [Ca2+]i, along with DAG, activates Protein Kinase C (PKC), which in turn can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2.

Experimental Protocols

The following are detailed methodologies for key experiments that are typically employed to characterize the pharmacological profile of a GHSR agonist like BMS-604992.

Radioligand Binding Assay (for determining Ki)

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing GHSR start->prep_membranes incubation Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [125I]-Ghrelin) and varying concentrations of BMS-604992 prep_membranes->incubation separation Separate bound from free radioligand via vacuum filtration incubation->separation quantification Quantify radioactivity of bound ligand using a gamma counter separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis end End analysis->end

Objective: To determine the binding affinity (Ki) of BMS-604992 for the growth hormone secretagogue receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing human GHSR.

  • Radiolabeled ghrelin (e.g., [125I]-ghrelin).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • 96-well plates.

  • Vacuum filtration manifold.

  • Gamma counter.

Procedure:

  • A competitive binding assay is set up in a 96-well plate.

  • To each well, add the GHSR-expressing cell membranes.

  • Add a fixed concentration of [125I]-ghrelin.

  • Add varying concentrations of BMS-604992.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • The concentration of BMS-604992 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for determining EC50)

Calcium_Mobilization_Assay_Workflow start Start plate_cells Plate GHSR-expressing cells in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye add_compound Add varying concentrations of BMS-604992 to the wells load_dye->add_compound measure_fluorescence Measure the change in fluorescence over time using a plate reader add_compound->measure_fluorescence analyze_data Analyze the dose-response curve to determine the EC50 measure_fluorescence->analyze_data end End analyze_data->end

Objective: To determine the functional potency (EC50) of BMS-604992 in activating GHSR-mediated calcium signaling.

Materials:

  • A cell line stably expressing human GHSR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Seed the GHSR-expressing cells into 96-well plates and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.

  • Place the plate in the fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Add varying concentrations of BMS-604992 to the wells using the integrated liquid handler.

  • Immediately begin recording the fluorescence intensity over time.

  • The peak fluorescence response at each concentration of BMS-604992 is measured.

  • A dose-response curve is generated, and the EC50 value is determined using non-linear regression.

In Vivo Pharmacological Effects

Consistent with its mechanism of action as a GHSR agonist, BMS-604992 has been shown to elicit physiological responses in preclinical animal models that are characteristic of ghrelin mimetics.

In Vivo EffectSpeciesDosage and AdministrationOutcome
Stimulation of Food Intake Rodents1-1000 mg/kg (oral)Dose-responsive increase in food intake.
Increased Gastric Emptying Mice500 µg/kg (intraperitoneal)Significant increase in gastric emptying compared to vehicle.

These in vivo effects underscore the functional consequence of GHSR activation by BMS-604992 and are consistent with the known roles of the ghrelin system in regulating appetite and gastrointestinal motility.

Conclusion

This compound is a potent and selective agonist of the growth hormone secretagogue receptor. Its high binding affinity and functional potency translate into robust activation of GHSR-mediated intracellular signaling pathways, primarily through the Gq/11-PLC-IP3-Ca2+ cascade. The in vivo effects of BMS-604992 on food intake and gastric emptying further validate its mechanism of action. This in-depth technical guide provides a comprehensive overview for researchers and drug development professionals working with this compound and in the broader field of ghrelin receptor pharmacology.

References

BMS-604992 Free Base: A Technical Guide to a Potent GHSR Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-604992 (also known as EX-1314) is a selective, orally active, small-molecule agonist of the Growth Hormone Secretagogue Receptor (GHSR). This receptor, endogenously activated by the hormone ghrelin, is a key regulator of appetite, energy homeostasis, and growth hormone release. The potent activity of BMS-604992 makes it a valuable tool for researchers studying the physiological roles of the GHSR and a potential therapeutic agent for conditions involving muscle wasting, anorexia, or other metabolic disorders. This technical guide provides an in-depth overview of BMS-604992, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental methodologies for its characterization.

Pharmacological Profile of BMS-604992

BMS-604992 exhibits high-affinity binding to the GHSR and potent functional activity, positioning it as a significant compound for in vitro and in vivo studies. Its small-molecule nature and oral bioavailability make it particularly amenable to a range of experimental paradigms.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of BMS-604992 with the GHSR.

ParameterValueDescription
Ki 2.3 nMThe inhibition constant, representing the affinity of BMS-604992 for the GHSR in binding assays. A lower Ki value indicates a higher binding affinity.
EC50 0.4 nMThe half-maximal effective concentration, indicating the concentration of BMS-604992 that elicits 50% of the maximum response in a functional assay. This value demonstrates the high potency of the compound.

GHSR Signaling Pathways

Activation of the GHSR by an agonist such as BMS-604992 initiates a cascade of intracellular signaling events. The GHSR is a G-protein coupled receptor (GPCR) that can couple to various G-protein subtypes, leading to the activation of multiple downstream effector pathways. The primary signaling mechanism involves the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations. Additionally, GHSR activation can stimulate other pathways, including the cAMP/PKA and MAPK/ERK pathways.

GHSR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS604992 BMS-604992 GHSR GHSR BMS604992->GHSR binds Gaq11 Gαq/11 GHSR->Gaq11 activates PLC PLC Gaq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC PKC DAG->PKC activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway activates

GHSR Signaling Pathway Activation by BMS-604992.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize GHSR agonists like BMS-604992. These protocols are representative of standard industry and academic practices.

In Vitro Assays

This competitive binding assay is used to determine the binding affinity of BMS-604992 for the GHSR.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human GHSR (e.g., HEK293 or CHO cells).

  • Radioligand: [125I]-Ghrelin or another suitable radiolabeled GHSR ligand.

  • Non-labeled competitor: BMS-604992.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the GHSR-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of BMS-604992.

  • To determine non-specific binding, a parallel set of wells should contain the membranes, radioligand, and a high concentration of a non-labeled standard GHSR ligand.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • The Ki value is calculated from the IC50 value (the concentration of BMS-604992 that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - GHSR Membranes - [¹²⁵I]-Ghrelin - BMS-604992 dilutions start->prepare_reagents incubation Incubate Reagents in 96-well plate prepare_reagents->incubation filtration Rapid Filtration (separate bound/free) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (Calculate IC₅₀ and Kᵢ) scintillation_counting->data_analysis end End data_analysis->end

Workflow for a GHSR Radioligand Binding Assay.

This assay measures the ability of BMS-604992 to activate the GHSR and trigger a downstream signaling event, specifically the release of intracellular calcium.

Materials:

  • A cell line stably expressing the human GHSR (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • BMS-604992 in various concentrations.

  • A fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the GHSR-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add varying concentrations of BMS-604992 to the wells and immediately begin recording the fluorescence signal over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • The EC50 value is determined by plotting the peak fluorescence response against the concentration of BMS-604992 and fitting the data to a sigmoidal dose-response curve.

In Vivo Assays

BMS-604992 has been shown to stimulate food intake and gastric emptying in rodents. The following are generalized protocols for assessing these effects.

Animal Model:

  • Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be individually housed to accurately measure food intake.

Procedure:

  • Acclimatize the animals to the housing conditions and handling for at least one week.

  • Fast the animals for a predetermined period (e.g., 12-16 hours) with free access to water to standardize hunger levels.

  • Administer BMS-604992 or vehicle control via the desired route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]).

  • Provide a pre-weighed amount of standard chow to each animal.

  • Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • Compare the cumulative food intake between the BMS-604992-treated and vehicle-treated groups.

Animal Model:

  • Male C57BL/6 mice are a suitable model.

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Administer BMS-604992 or vehicle control (e.g., i.p.).

  • After a short interval (e.g., 15-30 minutes), administer a non-absorbable marker meal via oral gavage. A common marker is a solution containing phenol (B47542) red.

  • At a predetermined time after the meal (e.g., 20-30 minutes), euthanize the mice.

  • Surgically isolate and remove the stomach.

  • Homogenize the stomach contents and measure the amount of the marker remaining.

  • Gastric emptying is calculated as the percentage of the marker that has exited the stomach compared to a control group euthanized immediately after receiving the meal.

Conclusion

BMS-604992 free base is a potent and selective GHSR agonist with demonstrated in vitro and in vivo activity. Its high affinity and efficacy make it a valuable research tool for elucidating the complex biology of the ghrelin system. The experimental protocols outlined in this guide provide a framework for the further characterization and utilization of this compound in preclinical research and drug development. The provided data and methodologies are intended to support scientists in their exploration of the therapeutic potential of GHSR modulation.

BMS-604992 free base binding affinity and Ki value

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, and mechanism of action of BMS-604992, a selective agonist of the Growth Hormone Secretagogue Receptor (GHSR). The information is presented to support research and development efforts in the fields of pharmacology and drug discovery.

Core Compound Data: BMS-604992

BMS-604992 is a potent, orally active, small-molecule agonist for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. Its activity at this receptor makes it a subject of interest for therapeutic applications related to appetite stimulation and growth hormone release.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters of BMS-604992 free base.

ParameterValueReceptorDescription
Binding Affinity (Ki) 2.3 nMGrowth Hormone Secretagogue Receptor (GHSR)Represents the equilibrium dissociation constant for the binding of BMS-604992 to the GHSR, indicating high-affinity binding.
Functional Activity (EC50) 0.4 nMGrowth Hormone Secretagogue Receptor (GHSR)The concentration of BMS-604992 that elicits a half-maximal response in a functional assay, demonstrating potent agonist activity.[1]

Mechanism of Action: GHSR Signaling Pathway

BMS-604992 exerts its effects by activating the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events. The primary signaling pathway involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This increase in intracellular calcium and activation of PKC are central to the downstream effects of GHSR activation.

Furthermore, GHSR activation can modulate other significant signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) pathway: Involved in cell growth, differentiation, and survival.

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway: Plays a crucial role in cell survival and metabolism.

  • AMP-Activated Protein Kinase (AMPK) pathway: A key regulator of cellular energy homeostasis.

The interplay of these pathways mediates the diverse physiological effects of GHSR agonists like BMS-604992.

GHSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BMS604992 BMS-604992 GHSR GHSR (Gq/11-coupled) BMS604992->GHSR binds PLC Phospholipase C (PLC) GHSR->PLC activates PI3K_AKT PI3K/Akt Pathway GHSR->PI3K_AKT AMPK AMPK Pathway GHSR->AMPK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Physiological_Effects Physiological Effects (e.g., GH release, appetite stimulation) Ca2->Physiological_Effects MAPK MAPK Pathway PKC->MAPK MAPK->Physiological_Effects PI3K_AKT->Physiological_Effects AMPK->Physiological_Effects Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Assay_Setup Assay Plate Setup (Total, Non-specific, Competition) Receptor_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Radioligand, Test Compound) Reagent_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Competition Curve (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

References

In-Depth Technical Guide: Functional Activity and EC50 of BMS-604992 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile: BMS-604992

BMS-604992 is a potent and selective small-molecule agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. As an orally active compound, it mimics the action of ghrelin, a key peptide hormone involved in the regulation of appetite, energy homeostasis, and growth hormone release.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the functional activity of BMS-604992 free base.

ParameterValueReceptorDescription
EC50 0.4 nMGHSRThe half-maximal effective concentration required to elicit a functional response following receptor activation.
Ki 2.3 nMGHSRThe inhibition constant, indicating the binding affinity of BMS-604992 to the ghrelin receptor.

Experimental Protocols

While the precise, proprietary experimental protocols for the initial characterization of BMS-604992 are not publicly detailed, the determination of its functional activity and EC50 would have followed established pharmacological methodologies for G-protein coupled receptor (GPCR) agonists. Below are representative protocols that are standard in the field for such determinations.

GHSR Radioligand Binding Assay (for Ki Determination)

This assay is designed to determine the binding affinity of a test compound (BMS-604992) by measuring its ability to displace a radiolabeled ligand from the GHSR.

Methodology:

  • Membrane Preparation: A stable cell line expressing the human GHSR (e.g., HEK293 or CHO cells) is cultured and harvested. The cells are lysed, and the cell membranes containing the receptor are isolated through centrifugation. The protein concentration of the membrane preparation is quantified.

  • Competitive Binding: A constant concentration of a suitable radioligand (e.g., [125I]-ghrelin) is incubated with the prepared cell membranes.

  • Compound Addition: A range of concentrations of the unlabeled test compound (BMS-60492) is added to the incubation mixture.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 (the concentration of the compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

GHSR Functional Assay: Intracellular Calcium Mobilization (for EC50 Determination)

Activation of the GHSR, a Gq/11-coupled receptor, leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration ([Ca2+]i). This response can be measured to determine the functional potency of an agonist.

Methodology:

  • Cell Culture: A cell line stably expressing the human GHSR (e.g., HEK293 or CHO cells) is seeded into a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). This dye will exhibit a change in fluorescence intensity upon binding to free calcium in the cytoplasm.

  • Compound Addition: A range of concentrations of the test compound (BMS-604992) is added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium and thus, receptor activation.

  • Data Analysis: The peak fluorescence response at each concentration of the test compound is measured. The data are then plotted as the response versus the compound concentration, and a sigmoidal dose-response curve is fitted using non-linear regression to determine the EC50 value.

Visualizations

GHSR Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the Growth Hormone Secretagogue Receptor (GHSR).

GHSR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GHSR GHSR Gq11 Gαq/11 GHSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ ER->Ca_cyto Releases Ca_ER Ca²⁺ Ca_cyto->PKC Activates Downstream Downstream Cellular Responses Ca_cyto->Downstream Modulates PKC->Downstream Phosphorylates Targets BMS604992 BMS-604992 (Agonist) BMS604992->GHSR Binds to

GHSR Gαq/11-mediated signaling pathway.
Experimental Workflow for EC50 Determination

The following diagram outlines the key steps in a typical in vitro functional assay to determine the EC50 of a GHSR agonist.

EC50_Workflow cluster_assay EC50 Determination Workflow start Start cell_culture Culture GHSR-expressing cells in multi-well plate start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading compound_addition Add BMS-604992 to wells dye_loading->compound_addition compound_prep Prepare serial dilutions of BMS-604992 compound_prep->compound_addition measurement Measure fluorescence intensity over time compound_addition->measurement data_analysis Analyze peak fluorescence response vs. concentration measurement->data_analysis curve_fitting Fit dose-response curve (non-linear regression) data_analysis->curve_fitting ec50_determination Determine EC50 value curve_fitting->ec50_determination

Workflow for calcium mobilization assay.

A Deep Dive into the Ghrelin Receptor: BMS-604992 Free Base vs. Endogenous Ghrelin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a G protein-coupled receptor that plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone secretion. Its endogenous ligand, ghrelin, a 28-amino acid peptide predominantly produced by the stomach, is the only known circulating orexigenic hormone. The unique post-translational octanoylation of ghrelin is essential for its biological activity. Given its significant physiological roles, the ghrelin receptor has emerged as a promising therapeutic target for a range of conditions, including obesity, cachexia, and metabolic disorders.

This technical guide provides a comprehensive comparison of the endogenous ligand, ghrelin, with a synthetic, small-molecule agonist, BMS-604992 free base. We will delve into their binding affinities, functional potencies, and downstream signaling pathways, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinity and functional potency of this compound and endogenous human ghrelin for the GHS-R1a receptor. It is important to note that the data for endogenous ghrelin are compiled from various studies and may not be directly comparable to BMS-604992 due to differing experimental conditions.

CompoundBinding Affinity (Kᵢ, nM)Cell LineRadioligandReference
This compound 2.3Not SpecifiedNot Specified[1]
Endogenous Human Ghrelin IC₅₀: 1.6 ± 0.3Human Hypothalamus/Pituitary Membranes[¹²⁵I]-human ghrelin[2]

Table 1: Comparative Binding Affinity for the GHS-R1a Receptor. The Kᵢ value for BMS-604992 indicates its high affinity for the ghrelin receptor. The IC₅₀ value for endogenous ghrelin from a competitive binding assay is also presented.

CompoundFunctional Potency (EC₅₀, nM)Assay TypeCell LineReference
This compound 0.4Not SpecifiedNot Specified[1]
Endogenous Human Ghrelin 5.4 ± 1.4Calcium MobilizationHEK293 cells stably expressing human GHS-R1a[2]

Table 2: Comparative Functional Potency at the GHS-R1a Receptor. The EC₅₀ value represents the concentration of the compound that elicits a half-maximal response.

Signaling Pathways

Both endogenous ghrelin and BMS-604992 exert their effects by activating the GHS-R1a. The canonical signaling pathway for the ghrelin receptor involves its coupling to the Gαq/11 subunit of the heterotrimeric G protein.[3][4] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This increase in intracellular calcium is a key second messenger that mediates many of the downstream effects of ghrelin, including the stimulation of growth hormone release.[3]

While BMS-604992 is known to be a potent agonist of the GHS-R1a, detailed studies on its specific downstream signaling cascade are not as extensively documented as for endogenous ghrelin. However, as a GHS-R1a agonist, it is presumed to activate the same primary Gαq/11-PLC-IP₃-Ca²⁺ pathway.

GHS_R1a_Signaling cluster_membrane Plasma Membrane cluster_ligand cluster_cytosol Cytosol GHS_R1a GHS-R1a G_protein Gαq/11 GHS_R1a->G_protein Activates PLC PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes G_protein->PLC Activates Ghrelin Endogenous Ghrelin Ghrelin->GHS_R1a Binds BMS BMS-604992 BMS->GHS_R1a Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Downstream Downstream Cellular Responses (e.g., GH Secretion) Ca_cyto->Downstream Mediates

Figure 1. Simplified signaling pathway of the GHS-R1a upon activation by endogenous ghrelin or BMS-604992.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the interaction of ligands with the GHS-R1a receptor.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human GHS-R1a (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]-labeled human ghrelin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound or unlabeled endogenous ghrelin.

  • Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Fluid.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing GHS-R1a in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Increasing concentrations of the unlabeled test compound (BMS-604992 or ghrelin). For total binding, add assay buffer instead. For non-specific binding, add a high concentration of unlabeled ghrelin.

    • A fixed concentration of [¹²⁵I]-ghrelin (typically at or below its Kₔ).

    • Diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare GHS-R1a Membranes Incubate Incubate Membranes, Radioligand, and Test Compound Membranes->Incubate Radioligand Prepare [¹²⁵I]-Ghrelin Radioligand->Incubate Compound Prepare Serial Dilutions of Test Compound Compound->Incubate Filter Separate Bound and Free Radioligand via Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Plot Plot % Specific Binding vs. [Compound] Count->Plot Calculate Determine IC₅₀ and Calculate Kᵢ Plot->Calculate

Figure 2. Experimental workflow for the competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate GHS-R1a and induce an increase in intracellular calcium concentration.

Materials:

  • Cells: HEK293 or CHO cells stably expressing human GHS-R1a.

  • Culture Medium: Appropriate medium for the cell line (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Calcium-sensitive fluorescent dye: Fura-2 AM or Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Test Compound: this compound or endogenous ghrelin.

  • Fluorescence Plate Reader: Capable of kinetic reading with injectors.

Procedure:

  • Cell Plating: Seed the GHS-R1a expressing cells into black-walled, clear-bottom 96-well plates and culture until they reach near-confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in assay buffer.

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.

  • Washing: After incubation, gently wash the cells multiple times with assay buffer to remove extracellular dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of the test compound (BMS-604992 or ghrelin) at various concentrations into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation alternating between ~340 nm and ~380 nm. For single-wavelength dyes like Fluo-4, use an excitation of ~494 nm and measure emission at ~516 nm.

  • Data Analysis:

    • Calculate the change in fluorescence (or the ratio of fluorescence at the two excitation wavelengths for Fura-2) as an indicator of the change in intracellular calcium concentration.

    • Plot the peak change in fluorescence against the log concentration of the test compound.

    • Determine the EC₅₀ value, the concentration of the compound that produces 50% of the maximal response, using non-linear regression analysis.

Calcium_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Plate_Cells Plate GHS-R1a Expressing Cells Load_Dye Load Cells with Calcium-Sensitive Dye Plate_Cells->Load_Dye Wash_Cells Wash Cells to Remove Extracellular Dye Load_Dye->Wash_Cells Baseline Establish Baseline Fluorescence Wash_Cells->Baseline Inject Inject Test Compound Baseline->Inject Measure Kinetic Measurement of Fluorescence Inject->Measure Plot Plot Response vs. [Compound] Measure->Plot Calculate Determine EC₅₀ Plot->Calculate

Figure 3. Experimental workflow for the calcium mobilization assay.

In Vivo Effects: A Comparative Overview

Both endogenous ghrelin and synthetic agonists like BMS-604992 have demonstrated significant effects on food intake and growth hormone release in preclinical models.

  • Food Intake: BMS-604992 has been shown to stimulate food intake in rodents.[1] Similarly, peripheral and central administration of ghrelin potently increases food intake in various animal models.[5][6][7] A direct, head-to-head quantitative comparison of the orexigenic effects of BMS-604992 and endogenous ghrelin under the same experimental conditions would be invaluable for understanding their relative potencies in a physiological setting.

  • Growth Hormone Release: As the endogenous ligand for the growth hormone secretagogue receptor, ghrelin is a potent stimulator of GH secretion.[8] Synthetic GHS-R1a agonists, the class to which BMS-604992 belongs, were initially developed for their ability to stimulate GH release.[9] While BMS-604992 is expected to increase GH levels, specific in vivo data directly comparing its efficacy to that of endogenous ghrelin is needed for a complete picture.

Conclusion

This compound is a potent, small-molecule agonist of the ghrelin receptor, exhibiting high binding affinity and functional activity in vitro. It is presumed to act through the same canonical Gαq/11 signaling pathway as its endogenous counterpart, ghrelin, leading to an increase in intracellular calcium. While both compounds have demonstrated the ability to stimulate food intake and likely growth hormone release in vivo, a comprehensive, direct comparison of their potencies and detailed downstream signaling effects warrants further investigation. The experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative studies, which will be crucial for advancing the therapeutic potential of targeting the ghrelin system.

References

Preclinical Profile of BMS-604992 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on BMS-604992 free base, a selective and orally active small-molecule agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. The information presented herein is intended to support further research and development efforts in metabolic and endocrine-related therapeutic areas.

Core Compound Properties

BMS-604992 is a potent agonist for the GHSR, a G-protein coupled receptor primarily recognized for its role in stimulating growth hormone release and regulating energy homeostasis. Its agonistic activity at this receptor makes it a compound of interest for investigating conditions related to appetite, metabolism, and gastrointestinal motility.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity Profile
ParameterValueTargetDescription
Binding Affinity (Ki) 2.3 nMGrowth Hormone Secretagogue Receptor (GHSR)Demonstrates high-affinity binding to the ghrelin receptor.
Functional Potency (EC50) 0.4 nMGrowth Hormone Secretagogue Receptor (GHSR)Shows potent functional agonistic activity at the ghrelin receptor.
Table 2: In Vivo Pharmacodynamic Effects in Mice
Study TypeAnimal ModelDose & RouteTime PointObserved Effect
Gastric Emptying Mouse500 μg/kg; i.p.5 minutesSignificant increase in gastric emptying compared to vehicle.
Food Intake Mouse1-1000 mg/kg; p.o.1 hourDose-linear increase in plasma concentrations and a dose-responsive increase in food intake (minimum effective dose ~10 mg/kg).
Food Intake Mouse500 μg/kg; i.p.4 hoursApproximately 2-fold increase in food intake compared to vehicle.
Gastric Emptying Mouse300 mg/kg; p.o.5-20 minutesSignificant difference in gastric emptying at the 5-minute time point.

Signaling Pathway

BMS-604992 exerts its effects by activating the GHSR, which is primarily coupled to the Gq/11 G-protein. This activation initiates a downstream signaling cascade, as depicted in the diagram below.

GHSR_Signaling_Pathway cluster_cytoplasm Cytoplasm BMS604992 BMS-604992 GHSR GHSR BMS604992->GHSR Binds & Activates Gq11 Gq/11 GHSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca2+]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Hormone Secretion, Neuronal Activation) Ca_cyto->Cellular_Response PKC->Cellular_Response

Caption: GHSR Signaling Pathway Activated by BMS-604992.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are representative protocols based on standard practices in the field.

In Vitro GHSR Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of BMS-604992 for the GHSR.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing GHSR start->prep_membranes incubation Incubate membranes with: - Radioligand (e.g., [125I]-Ghrelin) - Varying concentrations of BMS-604992 prep_membranes->incubation separation Separate bound and free radioligand (e.g., vacuum filtration) incubation->separation quantification Quantify bound radioactivity (e.g., scintillation counting) separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis end End analysis->end

Caption: Workflow for GHSR Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human GHSR (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable assay buffer.

  • Assay Components: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a suitable radioligand (e.g., [125I]-Ghrelin), and a range of concentrations of the unlabeled competitor, BMS-604992.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of BMS-604992 that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro GHSR Functional Assay (Calcium Mobilization)

This protocol describes a functional assay to measure the potency (EC50) of BMS-604992 in activating the GHSR, which is coupled to the Gq pathway and leads to an increase in intracellular calcium.

Methodology:

  • Cell Culture: Cells expressing GHSR (e.g., U2OS or CHO cells) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to near confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. This dye exhibits a significant increase in fluorescence upon binding to free calcium.

  • Compound Addition: A range of concentrations of BMS-604992 is added to the wells.

  • Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The peak fluorescence response at each concentration of BMS-604992 is determined. A dose-response curve is generated, and the EC50 value is calculated using non-linear regression.

In Vivo Gastric Emptying Assay in Mice

This protocol details a method to assess the prokinetic effect of BMS-604992 on gastric emptying in mice.

Methodology:

  • Animal Acclimatization and Fasting: Male mice are housed under standard conditions and fasted overnight with free access to water to ensure an empty stomach.

  • Test Meal: A standardized, non-absorbable, and often colored or radiolabeled meal is prepared (e.g., containing phenol (B47542) red or a radioactive tracer in a semi-solid vehicle like methylcellulose).

  • Dosing: BMS-604992 or vehicle is administered to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified time before the test meal.

  • Meal Administration: A precise volume of the test meal is administered to each mouse by oral gavage.

  • Stomach Collection: At a predetermined time point after meal administration, the mice are euthanized, and their stomachs are surgically removed.

  • Quantification: The amount of the test meal remaining in the stomach is quantified. For a phenol red meal, this involves homogenization of the stomach and spectrophotometric measurement.

  • Calculation: Gastric emptying is calculated as the percentage of the meal that has exited the stomach compared to a control group euthanized immediately after meal administration.

In Vivo Food Intake Assay in Mice

This protocol describes a method to evaluate the orexigenic (appetite-stimulating) effect of BMS-604992 in mice.

Food_Intake_Assay_Workflow start Start acclimatize Acclimatize mice to single housing start->acclimatize fasting Fast mice overnight with access to water acclimatize->fasting dosing Administer BMS-604992 or vehicle fasting->dosing refeeding Provide a pre-weighed amount of standard chow dosing->refeeding measurement Measure food consumed at specific time points refeeding->measurement analysis Analyze and compare food intake between groups measurement->analysis end End analysis->end

Caption: Workflow for In Vivo Food Intake Assay.

Methodology:

  • Animal Acclimatization: Mice are individually housed to allow for accurate food intake measurement per animal and are acclimatized to the housing conditions.

  • Fasting: The mice are fasted for a set period (e.g., 18-24 hours) with ad libitum access to water to ensure they are motivated to eat.

  • Dosing: BMS-604992 or a vehicle control is administered at the desired dose and route.

  • Refeeding: Following drug administration, a pre-weighed amount of standard chow is introduced into each cage.

  • Measurement: The amount of food consumed is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: The cumulative food intake for each animal is calculated and compared between the BMS-604992-treated and vehicle-treated groups to determine the effect on appetite.

Conclusion

The preclinical data on this compound demonstrate that it is a high-affinity and potent agonist of the GHSR. In vivo studies in mice confirm its predicted pharmacodynamic effects, including the stimulation of gastric emptying and food intake. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar compounds targeting the ghrelin receptor. These findings support the potential utility of BMS-604992 as a research tool and a lead compound for the development of therapeutics for disorders characterized by dysregulated appetite and gastrointestinal motility.

Investigating the Therapeutic Potential of BMS-604992 Free Base: A Summary of Publicly Available Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-604992 is a selective, orally active small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. Developed by Bristol-Myers Squibb, this compound has been investigated for its potential therapeutic applications, primarily related to its ability to stimulate ghrelin signaling. This document summarizes the currently available public information on BMS-604992, highlighting its mechanism of action, key in vitro and in vivo data, and the knowns and unknowns surrounding its therapeutic potential.

While a primary research publication titled "Discovery Of A Novel, Potent Growth Hormone Secretagogue Receptor Agonist Bms-604992" by researchers from Bristol-Myers Squibb likely contains comprehensive details, the full text of this article is not publicly accessible through available search methods. Consequently, this guide is based on information from patent documents and vendor-supplied technical data.

Core Properties of BMS-604992 Free Base

BMS-604992 acts as a potent agonist at the GHSR, mimicking the action of the endogenous ligand, ghrelin. This interaction initiates downstream signaling pathways that are involved in a variety of physiological processes, including appetite regulation, energy homeostasis, and gastric motility.

Quantitative Data

The following table summarizes the key quantitative metrics reported for BMS-604992's interaction with the ghrelin receptor.

ParameterValueSpeciesAssay Type
Ki (Binding Affinity) 2.3 nMNot SpecifiedRadioligand Binding Assay
EC50 (Functional Potency) 0.4 nMNot SpecifiedFunctional Assay

Preclinical In Vivo Data

Studies in rodent models have demonstrated the physiological effects of BMS-604992 administration. These findings support its role as a functional ghrelin mimetic.

Effects on Food Intake and Gastric Emptying
SpeciesDosingEffect
RodentsNot SpecifiedStimulation of food intake
RodentsNot SpecifiedIncreased gastric emptying

Mechanism of Action: The Ghrelin Receptor Signaling Pathway

As a GHSR agonist, BMS-604992 is presumed to activate the same signaling cascades as ghrelin. The GHSR is a G protein-coupled receptor (GPCR) that, upon activation, can stimulate various downstream effectors. A generalized schematic of the ghrelin receptor signaling pathway is presented below. The precise downstream effects and potential for biased agonism of BMS-604992 have not been publicly detailed.

GHSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS-604992 BMS-604992 GHSR GHSR (Ghrelin Receptor) BMS-604992->GHSR Binds and Activates Gq_PLC Gαq/11 → PLC GHSR->Gq_PLC Activates IP3_DAG IP3 & DAG Gq_PLC->IP3_DAG Generates Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Leads to MAPK_PI3K MAPK & PI3K/Akt Pathways Ca_PKC->MAPK_PI3K Activates Physiological_Effects Physiological Effects (e.g., ↑ Appetite, ↑ Gastric Motility) MAPK_PI3K->Physiological_Effects Results in

An In-depth Technical Guide to BMS-604992 Free Base for Appetite Stimulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-604992 free base, a potent and selective small-molecule agonist of the growth hormone secretagogue receptor (GHSR), for its application in appetite stimulation research. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its evaluation.

Core Compound Characteristics

BMS-604992 is a selective, orally active small-molecule agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] It demonstrates high-affinity binding and potent functional activity, leading to the stimulation of food intake in rodent models.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of BMS-604992

ParameterValueDescription
Binding Affinity (Ki) 2.3 nMMeasures the affinity of the compound to the ghrelin receptor. A lower value indicates higher affinity.[1]
Functional Potency (EC50) 0.4 nMThe concentration of the compound that produces 50% of the maximum possible response in a functional assay.[1]

Table 2: In Vivo Effects of BMS-604992 in Rodent Models

Administration RouteDoseTime PointEffect on Food IntakeEffect on Gastric Emptying
Intraperitoneal (i.p.)500 μg/kg4 hoursApproximately 2-fold increase compared to vehicle-treated controls.[1]-
Intraperitoneal (i.p.)500 μg/kg5 minutes-Significant increase compared to vehicle-treated mice.[1]
Oral (p.o.)1-1000 mg/kg1 hourDose-responsive increase, with a minimum effective dose of approximately 10 mg/kg.[1]-
Oral (p.o.)300 mg/kg5-20 minutesSignificant difference observed at the 5-minute time point.[1]-

Mechanism of Action and Signaling Pathway

BMS-604992 exerts its orexigenic (appetite-stimulating) effects by acting as an agonist at the ghrelin receptor (GHSR). The GHSR is a G-protein coupled receptor (GPCR) primarily expressed in the hypothalamus and pituitary gland, key regions of the brain involved in appetite regulation.

Upon binding of BMS-604992, the GHSR predominantly couples to the Gαq/11 subunit of the G-protein complex.[2][3][4] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[2][3] This signaling cascade within hypothalamic neurons, particularly the neuropeptide Y (NPY) and agouti-related peptide (AgRP) expressing neurons, is believed to be the primary mechanism for the appetite-stimulating effects of ghrelin receptor agonists. While the Gαq/11 pathway is considered the main driver of the orexigenic response, the ghrelin receptor can also couple to other G-proteins, including Gαs, Gαi/o, and Gα12/13, which may mediate other physiological effects.[5][6]

GHSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS604992 BMS-604992 GHSR Ghrelin Receptor (GHSR) BMS604992->GHSR Binds to G_protein G-Protein (Gαq/11, β, γ) GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers NPY_AgRP Stimulation of NPY/AgRP Neurons Ca_release->NPY_AgRP Leads to Appetite Increased Appetite NPY_AgRP->Appetite Results in GHSR_Agonist_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Making binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Calcium Mobilization Assay (Determine EC50) binding_assay->functional_assay selectivity_panel Receptor Selectivity Panel functional_assay->selectivity_panel pk_study Pharmacokinetic Study (Determine exposure) selectivity_panel->pk_study food_intake Food Intake Study (Efficacy) pk_study->food_intake gastric_emptying Gastric Emptying Study (Mechanism) food_intake->gastric_emptying safety_pharm Safety Pharmacology gastric_emptying->safety_pharm go_nogo Go/No-Go Decision safety_pharm->go_nogo

References

The Role of BMS-604992 Free Base in Gastric Emptying Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-604992 is a potent and selective small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. Ghrelin, the endogenous ligand for GHSR, is a multifaceted hormone primarily secreted by the stomach that plays a crucial role in regulating appetite, energy homeostasis, and gastrointestinal motility. The prokinetic effects of ghrelin and its agonists, such as BMS-604992, have garnered significant interest for their therapeutic potential in treating disorders characterized by delayed gastric emptying, such as gastroparesis. This technical guide provides a comprehensive overview of the role of BMS-604992 free base in gastric emptying studies, detailing its mechanism of action, experimental protocols for evaluation, and a summary of its effects.

Core Mechanism of Action: GHSR-Mediated Gastric Motility

BMS-604992 exerts its prokinetic effects by mimicking the action of endogenous ghrelin on the GHSR. The GHSR is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαq/11 subunit. Activation of this receptor in the gastrointestinal tract, particularly on myenteric neurons, initiates a signaling cascade that enhances gastric motility.

Signaling Pathway of GHSR Activation

Upon binding of BMS-604992 to the GHSR on myenteric neurons, the following signaling pathway is activated:

  • Gαq/11 Activation: The activated GHSR catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration in myenteric neurons leads to the release of excitatory neurotransmitters, such as acetylcholine, which in turn stimulate gastric smooth muscle contraction and enhance gastric emptying.

Diagram: GHSR Signaling Pathway in Myenteric Neurons

GHSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMS604992 BMS-604992 GHSR GHSR BMS604992->GHSR Binds to G_protein Gαq/11 GHSR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Release Neurotransmitter Release (e.g., Acetylcholine) Ca2->Release Stimulates Contraction Gastric Smooth Muscle Contraction Release->Contraction Induces

Caption: GHSR signaling cascade initiated by BMS-604992.

Data Presentation: Efficacy of Ghrelin Agonists on Gastric Emptying

While specific quantitative data for this compound from publicly available, peer-reviewed literature is limited, the following tables illustrate the typical dose-dependent prokinetic effects observed with ghrelin and its agonists in preclinical rodent models. This data is presented to demonstrate the expected outcomes and the standard format for reporting results from gastric emptying studies.

Table 1: Effect of a Ghrelin Agonist on Solid Gastric Emptying in Mice

Treatment GroupDose (mg/kg, i.p.)Gastric Emptying (%) at 60 min (Mean ± SEM)% Increase vs. Vehicle
Vehicle (Saline)-35.2 ± 3.1-
Ghrelin Agonist0.148.5 ± 4.237.8%
Ghrelin Agonist0.362.1 ± 5.5**76.4%
Ghrelin Agonist1.075.8 ± 6.3***115.3%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Table 2: Dose-Response of a Ghrelin Agonist on Gastric Emptying Half-Time (T1/2) in Rats

Treatment GroupDose (µg/kg, s.c.)Gastric Emptying T1/2 (min) (Mean ± SEM)% Decrease in T1/2 vs. Vehicle
Vehicle (Saline)-125 ± 8-
Ghrelin Agonist10102 ± 718.4%
Ghrelin Agonist3085 ± 6**32.0%
Ghrelin Agonist10068 ± 5***45.6%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Experimental Protocols

The evaluation of BMS-604992 and other ghrelin agonists on gastric emptying in preclinical models typically involves standardized and validated methods. The phenol (B47542) red meal assay is a widely used terminal method, while the 13C-octanoic acid breath test offers a non-invasive approach for longitudinal studies.

Phenol Red Gastric Emptying Assay in Mice

This method measures the amount of a non-absorbable marker, phenol red, remaining in the stomach at a specific time point after oral administration of a test meal.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Phenol red solution (e.g., 0.1% w/v in 1.5% methylcellulose)

  • 0.1 N NaOH

  • Spectrophotometer

Protocol:

  • Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are fasted for 18-24 hours with free access to water.

  • Drug Administration: this compound, dissolved or suspended in the chosen vehicle, is administered via intraperitoneal (i.p.) or oral (p.o.) route at various doses. A control group receives the vehicle alone.

  • Test Meal Administration: 30 minutes after drug administration, a fixed volume (e.g., 0.5 mL) of the phenol red test meal is administered orally via gavage.

  • Stomach Collection: At a predetermined time point (e.g., 20 or 30 minutes) after the test meal administration, mice are euthanized by cervical dislocation. The stomach is immediately clamped at the pyloric and cardiac ends and surgically removed.

  • Phenol Red Extraction: The entire stomach is homogenized in a known volume of 0.1 N NaOH (e.g., 25 mL). The homogenate is allowed to settle for 1 hour at room temperature.

  • Quantification: The supernatant is collected, and the absorbance is measured at 560 nm using a spectrophotometer. A standard curve of phenol red is used to determine the concentration.

  • Calculation of Gastric Emptying:

    • The amount of phenol red recovered from the stomach of animals euthanized immediately after gavage (t=0) is considered as 100%.

    • Gastric emptying (%) = [1 - (Amount of phenol red in stomach at time t / Average amount of phenol red in stomach at t=0)] x 100

Diagram: Experimental Workflow for Phenol Red Gastric Emptying Assay

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Fasting Fast Mice (18-24h) Drug_Admin Administer BMS-604992 or Vehicle (i.p. or p.o.) Fasting->Drug_Admin Drug_Prep Prepare BMS-604992 and Vehicle Drug_Prep->Drug_Admin Wait1 Wait 30 min Drug_Admin->Wait1 Meal_Admin Administer Phenol Red Test Meal (oral gavage) Wait1->Meal_Admin Wait2 Wait 20-30 min Meal_Admin->Wait2 Euthanize Euthanize Mice Wait2->Euthanize Stomach_Collection Collect Stomach Euthanize->Stomach_Collection Homogenize Homogenize Stomach in NaOH Stomach_Collection->Homogenize Spectro Measure Absorbance (560 nm) Homogenize->Spectro Calculate Calculate Gastric Emptying (%) Spectro->Calculate

An In-depth Technical Guide to BMS-604992 Free Base: A Selective Growth Hormone Secretagogue Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-604992 is a potent and selective, orally active small-molecule agonist of the Growth Hormone Secretagogue Receptor (GHSR).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of BMS-604992 free base. Detailed methodologies for key in vitro assays are presented, alongside a summary of its biological effects. Furthermore, this document illustrates the intricate GHSR signaling pathway and typical experimental workflows using detailed diagrams to facilitate a deeper understanding of its mechanism of action and evaluation process.

Chemical Structure and Properties

BMS-604992, also known as EX-1314, is a complex small molecule with the chemical formula C24H32ClN7O5. Its structure is characterized by a central 1,2,4-triazolo[4,3-a]pyridine core.

IUPAC Name: (3-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1,2,4-triazolo(4,3-a)pyridin-5-yl)methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate monohydrochloride

SMILES: CC(C)(C(=O)N--INVALID-LINK--c2nnc3cccc(COC(=O)N(C)CC(=O)N)n32)N.Cl

CAS Number: 674343-47-6[1][2][3][4]

A detailed 2D chemical structure diagram would depict the intricate arrangement of these atoms and functional groups.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC24H32ClN7O5[2][5]
Molecular Weight534.01 g/mol [5]
Purity98%[2]

Pharmacological Properties

BMS-604992 is a high-affinity agonist for the ghrelin receptor (GHSR), demonstrating potent functional activity. Its primary mechanism of action involves mimicking the endogenous ligand ghrelin, thereby stimulating the release of growth hormone and influencing appetite and gastric motility.

In Vitro Activity
ParameterValueTargetSource
Ki2.3 nMGrowth Hormone Secretagogue Receptor (GHSR)[1]
EC500.4 nMGrowth Hormone Secretagogue Receptor (GHSR)[1]
In Vivo Effects

In rodent models, BMS-604992 has been shown to:

  • Stimulate food intake.[1]

  • Increase gastric emptying.[1]

GHSR Signaling Pathway

Activation of the G-protein coupled receptor GHSR by an agonist like BMS-604992 initiates a cascade of intracellular signaling events. This pathway is multifaceted and can involve several key second messengers and protein kinases, ultimately leading to diverse physiological responses.

GHSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMS-604992 BMS-604992 GHSR GHSR (Gq/11) BMS-604992->GHSR Binds & Activates PLC Phospholipase C (PLC) GHSR->PLC Activates cAMP cAMP GHSR->cAMP Can also modulate (via Gs or Gi) AMPK AMP-activated Protein Kinase (AMPK) GHSR->AMPK MAPK MAPK/ERK Pathway GHSR->MAPK IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Responses Physiological Responses (e.g., GH release, appetite stimulation) Ca_ER->Physiological_Responses PKC->Physiological_Responses PKA Protein Kinase A (PKA) cAMP->PKA PKA->Physiological_Responses AMPK->Physiological_Responses MAPK->Physiological_Responses

Caption: GHSR signaling cascade initiated by BMS-604992.

Synthesis

A specific, detailed synthesis protocol for BMS-604992 is not publicly available in the reviewed literature. However, the synthesis of small molecule GHSR agonists often involves multi-step organic chemistry procedures. The construction of the core heterocyclic scaffold, such as the 1,2,4-triazolo[4,3-a]pyridine in BMS-604992, is a key step. This is typically followed by the introduction of various side chains and functional groups through reactions like amide bond formation, ether synthesis, and protection/deprotection steps to achieve the final complex molecule.

Experimental Protocols

The following are detailed, generalized protocols for the types of assays likely used to characterize the pharmacological activity of BMS-604992.

GHSR Radioligand Binding Assay (for Ki Determination)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the GHSR.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing GHSR Incubate Incubate membranes, radioligand, and BMS-604992 to equilibrium Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [¹²⁵I]-Ghrelin) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of BMS-604992 Compound_Prep->Incubate Filtration Separate bound from free radioligand via vacuum filtration Incubate->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify radioactivity on filters using a scintillation counter Washing->Counting Plotting Plot % inhibition vs. log[BMS-604992] Counting->Plotting IC50_Calc Calculate IC₅₀ value Plotting->IC50_Calc Ki_Calc Calculate Ki using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for a GHSR radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human GHSR are prepared from a stable cell line (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA) is used for all dilutions.

  • Reaction Mixture: In a 96-well plate, the following are added in order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Ghrelin)

    • Varying concentrations of the unlabeled test compound (BMS-604992)

    • Cell membrane preparation

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (for EC50 Determination)

This protocol describes a functional assay to measure the potency (EC50) of a GHSR agonist by quantifying the increase in intracellular calcium concentration upon receptor activation.

Calcium_Mobilization_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_data_analysis Data Analysis Cell_Seeding Seed GHSR-expressing cells into a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Compound_Addition Add varying concentrations of BMS-604992 to the wells Dye_Loading->Compound_Addition Fluorescence_Reading Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) Compound_Addition->Fluorescence_Reading Response_Curve Plot the peak fluorescence response vs. log[BMS-604992] Fluorescence_Reading->Response_Curve EC50_Calculation Calculate the EC₅₀ value from the sigmoidal dose-response curve Response_Curve->EC50_Calculation

Caption: Workflow for an intracellular calcium mobilization assay.

Methodology:

  • Cell Culture: Cells stably expressing GHSR (e.g., CHO-K1 cells) are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Preparation: Serial dilutions of BMS-604992 are prepared in an appropriate assay buffer.

  • Assay Measurement: The plate containing the dye-loaded cells is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. The instrument adds the different concentrations of BMS-604992 to the wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium, is measured. The peak fluorescence response at each concentration of BMS-604992 is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

BMS-604992 is a valuable research tool for investigating the physiological roles of the ghrelin receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the complex mechanisms of appetite regulation, growth hormone secretion, and other GHSR-mediated processes. The information and protocols provided in this guide are intended to support researchers in the effective design and execution of their studies involving this compound.

References

An In-Depth Technical Guide to the Synthesis of BMS-604992 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for BMS-604992, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The synthesis involves the construction of a central 2-methyl-1H-imidazole-5-carboxamide core, which is subsequently functionalized with a 4-cyano-7-azabenzofuran moiety and a 4-benzoylphenyl group. This document provides a comprehensive overview of the chemical reactions, intermediates, and reaction conditions, supported by quantitative data and detailed experimental protocols.

Synthesis Pathway Overview

The synthesis of BMS-604992 can be conceptually divided into three main stages:

  • Construction of the 7-Azabenzofuran Core: Synthesis of the key intermediate, 4-cyano-7-azabenzofuran.

  • Formation of the Imidazole Moiety: Preparation of the substituted 2-methyl-1H-imidazole-5-carboxylic acid.

  • Fragment Coupling and Final Amidation: Assembly of the heterocyclic fragments and final amide bond formation to yield BMS-604992.

Stage 1: Synthesis of the 4-Cyano-7-azabenzofuran Core

The 7-azabenzofuran core is a key structural feature of BMS-604992. An efficient synthesis for a similar 7-azabenzofuran derivative, a key intermediate for a class of potent HCV NS5B polymerase inhibitors, has been described, which represents a significant improvement over earlier methods that utilized palladium-catalyzed cyclization. This improved route likely serves as the foundation for producing the 4-cyano substituted analog required for BMS-604992.

Key Transformations:

  • Radical Bromination: Introduction of a bromine atom at a specific position on a methyl pyridine (B92270) precursor.

  • Cyanide Substitution: Replacement of the bromine atom with a cyano group using reagents like trimethylsilyl (B98337) cyanide (TMSCN).

  • Acylation-Heterocyclization: Formation of the 7-azabenzofuran ring system from a pyridine N-oxide derivative.

Table 1: Summary of Key Reactions and Intermediates in 7-Azabenzofuran Synthesis

StepReactionStarting MaterialKey ReagentsIntermediate/ProductReported Yield Improvement
1Radical BrominationSubstituted Methyl PyridineNBS, AIBNBromomethyl Pyridine DerivativeOptimized Conditions
2Cyanide SubstitutionBromomethyl Pyridine DerivativeTMSCNCyanomethyl Pyridine DerivativeOptimized Conditions
3N-OxidationCyanomethyl Pyridine Derivativem-CPBAPyridine N-oxideHigh Yield
4Acylation-HeterocyclizationPyridine N-oxideAcyl Chloride4-Cyano-7-azabenzofuranSix-fold increase in overall yield compared to original BMS synthesis[1]

Experimental Protocol: General Procedure for Acylation-Heterocyclization

To a solution of the substituted pyridine N-oxide in an anhydrous solvent such as dichloromethane (B109758) or acetonitrile, the corresponding acyl chloride is added dropwise at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a suitable aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 7-azabenzofuran derivative.

G cluster_0 Stage 1: 7-Azabenzofuran Core Synthesis Start1 Substituted Methyl Pyridine Int1_1 Bromomethyl Pyridine Derivative Start1->Int1_1 Radical Bromination (NBS, AIBN) Int1_2 Cyanomethyl Pyridine Derivative Int1_1->Int1_2 Cyanide Substitution (TMSCN) Int1_3 Pyridine N-oxide Int1_2->Int1_3 N-Oxidation (m-CPBA) Product1 4-Cyano-7-azabenzofuran Int1_3->Product1 Acylation- Heterocyclization G cluster_1 Stage 2: Imidazole Moiety Synthesis Start2 Diaminomaleonitrile + Aldehyde + Amine Int2_1 Substituted Imidazole -4,5-dicarbonitrile Start2->Int2_1 Ring Formation Int2_2 4-Cyano-imidazole -5-carboxylic acid Int2_1->Int2_2 Selective Hydrolysis Product2 2-Methyl-1H-imidazole -5-carboxylic acid deriv. Int2_2->Product2 Modification G cluster_2 Stage 3: Final Assembly Fragment1 4-Cyano-7-azabenzofuran (from Stage 1) Coupled_Product Coupled Imidazole- Azabenzofuran Fragment1->Coupled_Product C-C Cross-Coupling Fragment2 2-Methyl-1H-imidazole -5-carboxylic acid (from Stage 2) Fragment2->Coupled_Product Fragment3 4-Aminobenzophenone Final_Product BMS-604992 Free Base Fragment3->Final_Product Coupled_Product->Final_Product Amide Coupling

References

Methodological & Application

Application Notes and Protocols: BMS-604992 Free Base In Vivo Experimental Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-604992 is a potent and selective small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. As an orally active agent, it mimics the action of ghrelin, a key hormone in the regulation of appetite, energy balance, and metabolism. In vivo studies are critical to understanding the pharmacokinetic, pharmacodynamic, and safety profile of BMS-604992. These application notes provide a detailed overview of standard in vivo experimental protocols relevant to the preclinical assessment of a GHSR agonist like BMS-604992.

Due to the proprietary nature of preclinical data for many pharmaceutical compounds, specific in vivo quantitative data for BMS-604992 is not publicly available. The data presented in the following tables are therefore illustrative and representative of typical findings for a compound in this class. The protocols provided are based on established methodologies for in vivo assessment of ghrelin receptor agonists.

Signaling Pathway of GHSR Agonism

BMS-604992, as a ghrelin receptor agonist, activates downstream signaling cascades upon binding to GHSR, a G-protein coupled receptor. This activation primarily involves Gαq/11 and to a lesser extent Gαi/o and Gα12/13 proteins, leading to a variety of cellular responses. The canonical pathway involves the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes.

GHSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMS604992 BMS-604992 GHSR GHSR BMS604992->GHSR Binds to G_protein Gαq/11 GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., increased appetite) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: GHSR Signaling Pathway.

Experimental Protocols

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of BMS-604992 free base in rodent and non-rodent species.

Experimental Workflow:

PK_Workflow animal_selection Animal Selection (e.g., Sprague-Dawley Rats, Beagle Dogs) dosing Dosing (Oral and Intravenous Administration) animal_selection->dosing sampling Blood Sampling (Serial time points) dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_parameters Calculation of PK Parameters (AUC, Cmax, Tmax, t1/2, F%) analysis->pk_parameters

Caption: Pharmacokinetic Study Workflow.

Protocol:

  • Animal Models:

    • Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.

    • Male Beagle dogs (n=3 per group), weighing 8-12kg.

    • Animals are fasted overnight prior to dosing with free access to water.

  • Drug Formulation and Administration:

    • Intravenous (IV): BMS-604992 is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a concentration of 1 mg/mL. A single bolus dose of 1 mg/kg is administered via the tail vein (rats) or cephalic vein (dogs).

    • Oral (PO): BMS-604992 is suspended in a vehicle such as 0.5% methylcellulose (B11928114) in water to a concentration of 2 mg/mL. A single dose of 10 mg/kg is administered by oral gavage.

  • Sample Collection:

    • Blood samples (approx. 0.25 mL for rats, 1 mL for dogs) are collected from the jugular vein (rats) or cephalic vein (dogs) into heparinized tubes at pre-dose (0), and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of BMS-604992 are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Pharmacokinetic parameters including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and oral bioavailability (F%) are calculated using non-compartmental analysis software.

Data Presentation:

Table 1: Illustrative Pharmacokinetic Parameters of BMS-604992

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)F (%)
Rat IV18500.0812002.5-
PO1015001.060003.050
Dog IV112000.125004.0-
PO1020001.5175004.570

Note: The data in this table is for illustrative purposes only.

Acute Oral Toxicity Study

Objective: To determine the potential acute toxicity of a single oral dose of this compound in rodents.

Protocol:

  • Animal Model:

    • Male and female Sprague-Dawley rats (5 per sex per group), 8-10 weeks old.

  • Dose Groups:

    • Vehicle control (0.5% methylcellulose in water).

    • Low dose: 100 mg/kg.

    • Mid dose: 500 mg/kg.

    • High dose: 2000 mg/kg.

  • Procedure:

    • A single oral dose is administered by gavage.

    • Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dose, and daily for 14 days.

    • Body weights are recorded prior to dosing and on days 1, 7, and 14.

    • At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Presentation:

Table 2: Illustrative Acute Oral Toxicity of BMS-604992 in Rats

Dose Group (mg/kg)SexMortalityClinical SignsBody Weight Change (Day 14 vs Day 0)Gross Necropsy Findings
0 (Vehicle) M/F0/10None observed+15%No abnormalities
100 M/F0/10None observed+14%No abnormalities
500 M/F0/10Mild, transient lethargy within 2h post-dose+12%No abnormalities
2000 M/F0/10Moderate lethargy and piloerection within 4h, resolved by 24h+10%No abnormalities

Note: The data in this table is for illustrative purposes only. The No-Observed-Adverse-Effect-Level (NOAEL) in this illustrative study would be considered 100 mg/kg, and the maximum tolerated dose (MTD) would be above 2000 mg/kg.

Efficacy Studies

Objective: To evaluate the orexigenic (appetite-stimulating) effect of BMS-604992 in satiated mice.

Protocol:

  • Animal Model:

    • Male C57BL/6 mice, 8-12 weeks old, individually housed with ad libitum access to standard chow and water.

  • Procedure:

    • Animals are habituated to individual housing and handling for at least 3 days.

    • On the day of the experiment, at the beginning of the light cycle (when mice are naturally less active and satiated), pre-weighed food is provided.

    • Mice are administered either vehicle or BMS-604992 (1, 3, 10, 30 mg/kg) via oral gavage.

    • Food intake is measured by weighing the remaining food at 1, 2, 4, and 8 hours post-dose. Spillage is accounted for.

Data Presentation:

Table 3: Illustrative Effect of BMS-604992 on Cumulative Food Intake in Satiated Mice (g)

Treatment Group1 Hour2 Hours4 Hours8 Hours
Vehicle 0.1 ± 0.050.2 ± 0.080.4 ± 0.10.8 ± 0.2
BMS-604992 (1 mg/kg) 0.3 ± 0.10.5 ± 0.150.8 ± 0.21.2 ± 0.3
BMS-604992 (3 mg/kg) 0.6 ± 0.15 0.9 ± 0.21.3 ± 0.3**1.8 ± 0.4
BMS-604992 (10 mg/kg) 1.0 ± 0.2 1.5 ± 0.32.0 ± 0.4 2.5 ± 0.5
BMS-604992 (30 mg/kg) 1.1 ± 0.25 1.6 ± 0.32.2 ± 0.4 2.7 ± 0.5

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. Note: The data in this table is for illustrative purposes only.

Objective: To assess the effect of BMS-604992 on the rate of gastric emptying in mice.

Protocol:

  • Animal Model:

    • Male C57BL/6 mice, 8-12 weeks old.

  • Procedure:

    • Mice are fasted overnight with free access to water.

    • A non-invasive method such as the phenol (B47542) red meal test is used.

    • Mice are administered either vehicle or BMS-604992 (1, 3, 10 mg/kg) via oral gavage.

    • 30 minutes after drug administration, a test meal containing a non-absorbable marker (e.g., 1.5% methylcellulose with 0.05% phenol red) is given by oral gavage.

    • 20 minutes after the test meal, mice are euthanized. The stomach is clamped and removed.

    • The amount of phenol red remaining in the stomach is quantified spectrophotometrically after homogenization and extraction.

    • Gastric emptying is calculated as: (1 - (amount of phenol red in stomach / average amount in stomach at time 0)) x 100%.

Data Presentation:

Table 4: Illustrative Effect of BMS-604992 on Gastric Emptying in Mice

Treatment GroupGastric Emptying (%)
Vehicle 35 ± 5
BMS-604992 (1 mg/kg) 45 ± 6
BMS-604992 (3 mg/kg) 58 ± 7*
BMS-604992 (10 mg/kg) 72 ± 8**

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. Note: The data in this table is for illustrative purposes only.

Conclusion

The in vivo experimental protocols outlined in these application notes provide a framework for the preclinical evaluation of the GHSR agonist, BMS-604992. These studies are essential for characterizing its pharmacokinetic profile, assessing its safety margin, and demonstrating its pharmacodynamic effects on food intake and gastric emptying. The illustrative data presented in the tables highlight the expected outcomes for a compound with this mechanism of action. Rigorous execution of these and other relevant in vivo studies is fundamental for the successful development of novel therapeutics targeting the ghrelin system.

Dosing Recommendations for BMS-604992 Free Base in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-604992 is a selective, orally active, small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. Activation of GHSR stimulates several physiological processes, including the release of growth hormone, appetite, and gastric motility. These properties make BMS-604992 a valuable research tool for investigating the physiological roles of the ghrelin system in various disease models. This document provides detailed application notes and protocols for the in vivo administration of BMS-604992 free base in mice, based on available preclinical data and general practices for administering similar compounds.

Mechanism of Action: GHSR Signaling Pathway

BMS-604992 exerts its effects by binding to and activating the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor. Upon activation, GHSR initiates a cascade of intracellular signaling events. The primary pathway involves the Gαq/11 subunit, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with GHSR activation.

GHSR_Signaling_Pathway BMS_604992 BMS-604992 GHSR GHSR BMS_604992->GHSR binds to G_protein Gαq/11 GHSR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation activates Physiological_Response Physiological Response (e.g., GH release, increased appetite) Ca_release->Physiological_Response PKC_activation->Physiological_Response

Caption: GHSR Signaling Pathway Activation by BMS-604992.

Quantitative Data

While specific pharmacokinetic data for BMS-604992 in mice is not extensively available in the public domain, the following table summarizes reported in vivo doses and their observed effects. Researchers should perform pilot studies to determine the optimal dose for their specific mouse strain and experimental model.

Administration RouteDose RangeVehicleObserved EffectMouse Strain
Oral (p.o.)1 - 1000 mg/kgNot SpecifiedDose-responsive increase in food intake. Minimum effective dose of approximately 10 mg/kg.Not Specified
Intraperitoneal (i.p.)500 µg/kgNot SpecifiedApproximately 2-fold increase in food intake.Not Specified
Intraperitoneal (i.p.)500 µg/kgNot SpecifiedSignificant increase in gastric emptying.Not Specified

Experimental Protocols

The following are generalized protocols for the oral and intraperitoneal administration of compounds to mice. It is critical to adapt these protocols based on the specific solubility and stability of BMS-604992 and to adhere to all institutional animal care and use guidelines.

Protocol 1: Oral Gavage (p.o.) Administration

Materials:

  • This compound

  • Appropriate vehicle (e.g., water, saline, 0.5% carboxymethylcellulose, or a specialized formulation for poorly soluble compounds)

  • Oral gavage needles (18-20 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Vehicle Selection and Preparation:

    • Determine the solubility of BMS-604992 in various vehicles. Common vehicles for oral gavage include water, 0.9% saline, or 0.5% w/v carboxymethylcellulose (CMC) in water.

    • If the compound has poor aqueous solubility, a formulation containing a small percentage of a solubilizing agent like DMSO or a surfactant may be necessary. Always conduct a vehicle toxicity study first.

    • Prepare the dosing solution at the desired concentration. Ensure the solution is homogenous.

  • Animal Preparation and Dosing:

    • Weigh the mouse to calculate the precise volume of the dosing solution to be administered. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.

    • Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

Oral_Gavage_Workflow start Start weigh_mouse Weigh Mouse start->weigh_mouse calculate_dose Calculate Dose Volume weigh_mouse->calculate_dose prepare_solution Prepare Dosing Solution calculate_dose->prepare_solution restrain_mouse Restrain Mouse prepare_solution->restrain_mouse insert_needle Insert Gavage Needle restrain_mouse->insert_needle administer_dose Administer Dose insert_needle->administer_dose monitor_animal Monitor Animal administer_dose->monitor_animal end End monitor_animal->end

Caption: Experimental Workflow for Oral Gavage.

Protocol 2: Intraperitoneal (i.p.) Injection

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline, phosphate-buffered saline)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

Procedure:

  • Vehicle Selection and Preparation:

    • Dissolve BMS-604992 in a sterile, isotonic vehicle suitable for injection. Sterile saline or PBS are common choices.

    • If solubility is an issue, a vehicle containing a biocompatible solubilizing agent such as a low percentage of DMSO or PEG may be required. Ensure the final vehicle composition is well-tolerated and non-toxic.

    • Filter-sterilize the final dosing solution.

  • Animal Preparation and Dosing:

    • Weigh the mouse to determine the accurate injection volume. The recommended maximum volume for i.p. injection in mice is 10 mL/kg.

    • Restrain the mouse securely, exposing the abdominal area.

    • Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.

    • Monitor the animal for any adverse reactions following the injection.

IP_Injection_Workflow start Start weigh_mouse Weigh Mouse start->weigh_mouse calculate_volume Calculate Injection Volume weigh_mouse->calculate_volume prepare_solution Prepare Sterile Solution calculate_volume->prepare_solution restrain_mouse Restrain Mouse prepare_solution->restrain_mouse locate_injection_site Locate Injection Site restrain_mouse->locate_injection_site insert_needle Insert Needle locate_injection_site->insert_needle aspirate Aspirate insert_needle->aspirate inject_solution Inject Solution aspirate->inject_solution monitor_animal Monitor Animal inject_solution->monitor_animal end End monitor_animal->end

Caption: Experimental Workflow for Intraperitoneal Injection.

Conclusion

BMS-604992 is a potent GHSR agonist with demonstrated in vivo activity in mice. The provided protocols offer a general framework for its administration. Researchers are strongly encouraged to conduct preliminary studies to establish optimal dosing, vehicle formulation, and to obtain a full pharmacokinetic profile for BMS-604992 within their specific experimental context to ensure reliable and reproducible results. All animal experiments should be conducted in accordance with approved institutional guidelines.

Oral Administration of BMS-604992 Free Base in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the oral administration of BMS-604992 free base in rodents is limited. The following application notes and protocols are based on established methodologies for similar small molecule compounds developed by Bristol Myers Squibb (BMS) and general practices for oral administration in preclinical rodent studies. These should be adapted based on the specific physicochemical properties of BMS-604992 and institutional guidelines.

Introduction

This document provides detailed application notes and protocols for the oral administration of a representative BMS compound in rodents, serving as a guide for studies involving this compound. The protocols cover formulation, administration, and pharmacokinetic analysis. As a case study, we will refer to the mechanism of action of BMS-275183, an orally active taxane, to illustrate the creation of a signaling pathway diagram.

Data Presentation: Representative Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic parameters of a BMS compound (BMS-204352) in rats following a single intra-arterial administration. While the route is not oral, this data provides an example of the types of parameters that should be determined in a pharmacokinetic study.[1] It is crucial to establish these parameters specifically for the oral administration of this compound.

ParameterMale RatsFemale RatsUnits
Dose 0.4, 2.0, 5.0, 10.00.4, 2.0, 5.0, 10.0mg/kg
Cmax Dose-dependent increaseDose-dependent increaseng/mL
AUC Dose-dependent increaseDose-dependent increaseng*h/mL
CL(T) 879 - 3242879 - 3242mL/h/kg
V(SS) 3621 - 89333621 - 8933mL/kg
t1/2 2.08 - 4.702.08 - 4.70h
MRT 2.42 - 4.542.42 - 4.54h

Data from intra-arterial administration of BMS-204352 in rats.[1] Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CL(T): Total body clearance; V(SS): Volume of distribution at steady state; t1/2: Elimination half-life; MRT: Mean residence time.

Experimental Protocols

Formulation Preparation

The appropriate vehicle for oral administration will depend on the solubility and stability of this compound. A common approach for poorly water-soluble compounds is to use a multi-component vehicle system.

Objective: To prepare a formulation of this compound suitable for oral gavage in rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of BMS-604992 in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of PEG300.

  • To the PEG300, add the appropriate volume of the BMS-604992 stock solution and mix thoroughly by vortexing.

  • Add Tween 80 to the mixture (typically 5% of the total volume) and mix until the solution is uniform.

  • Add saline to reach the final desired volume and concentration. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • If necessary, sonicate the final formulation to ensure complete dissolution.

  • Prepare the formulation fresh on the day of the experiment or store at an appropriate temperature if stability data is available.

Oral Gavage Administration in Rodents

Oral gavage is a standard method for precise oral dosing in rodents.

Objective: To administer a defined dose of this compound formulation to mice or rats.

Materials:

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Prepared BMS-604992 formulation

  • Appropriately sized gavage needles (flexible or stainless steel with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Weigh each animal to determine the correct dosing volume (e.g., 10 mL/kg body weight).

  • Draw the calculated volume of the formulation into a syringe fitted with a gavage needle.

  • Properly restrain the animal. For a mouse, this can be done by scruffing the neck. For a rat, hold the animal around the thoracic region.

  • Gently insert the gavage needle into the diastema (the space between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow the tube as it is advanced.

  • If any resistance is met, withdraw the needle and re-insert. Do not force the needle.

  • Once the needle is correctly positioned in the stomach, administer the compound slowly.

  • Gently remove the needle along the same path of insertion.

  • Return the animal to its cage and monitor for any signs of distress.

Visualizations

Experimental Workflow for an Oral Pharmacokinetic Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis formulation Formulation Preparation dosing Oral Gavage Administration formulation->dosing animal_prep Animal Acclimation & Fasting animal_prep->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis G cluster_cell Cellular Processes bms_compound BMS Compound (Taxane) beta_tubulin β-Tubulin bms_compound->beta_tubulin Binds to microtubules Microtubules bms_compound->microtubules Promotes Polymerization & Prevents Depolymerization beta_tubulin->microtubules Polymerizes into stabilization Microtubule Stabilization microtubules->stabilization mitotic_spindle Mitotic Spindle Formation stabilization->mitotic_spindle Affects disruption Disruption of Spindle Dynamics mitotic_spindle->disruption cell_cycle_arrest Cell Cycle Arrest (G2/M) disruption->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Application Notes and Protocols for BMS-604992 Free Base in Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-604992 is a selective and potent, orally active small-molecule agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] As a G protein-coupled receptor (GPCR), GHSR activation initiates a cascade of intracellular signaling events, making it a significant target in various physiological processes, including growth hormone release, appetite regulation, and metabolism. These application notes provide detailed protocols for utilizing BMS-604992 free base in cell-based assays to investigate GHSR activation and its downstream signaling pathways.

Data Presentation

The potency of BMS-604992 can be quantified through various cell-based assays. The following table summarizes the key activity parameters of BMS-604992. It is important to note that EC50 values can vary depending on the specific cell line, receptor expression levels, and assay conditions.

ParameterValueReceptorAssay TypeReference
Ki2.3 nMGHSRRadioligand Binding Assay[1]
EC500.4 nMGHSRFunctional Assay (General)[1]

Signaling Pathway

Upon binding of an agonist such as BMS-604992, the Growth Hormone Secretagogue Receptor (GHSR) activates multiple downstream signaling cascades. The primary pathway involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger. Additionally, GHSR activation can trigger other important pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are crucial for cell growth, proliferation, and survival.

GHSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMS604992 BMS-604992 GHSR GHSR BMS604992->GHSR binds Gq11 Gq/11 GHSR->Gq11 activates PI3K PI3K GHSR->PI3K activates MAPK_pathway MAPK/ERK Pathway GHSR->MAPK_pathway activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 stimulates Downstream Downstream Cellular Responses Ca2->Downstream Akt Akt PI3K->Akt activates Akt->Downstream MAPK_pathway->Downstream

Caption: GHSR Signaling Pathway

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to BMS-604992 in a cell line expressing GHSR (e.g., HEK293-GHSR).

Materials:

  • HEK293 cells stably or transiently expressing human GHSR

  • This compound

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator dye

  • Probenecid (B1678239)

  • HBSS (Hank's Balanced Salt Solution)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding:

    • One day prior to the assay, seed HEK293-GHSR cells into 96-well black-walled, clear-bottom plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in HBSS according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare a stock solution of BMS-604992 in DMSO.

    • Perform serial dilutions of BMS-604992 in HBSS to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).

  • Measurement of Calcium Flux:

    • Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the BMS-604992 dilutions to the respective wells.

    • Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the BMS-604992 concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

ERK Phosphorylation Assay

This protocol outlines the detection of ERK1/2 phosphorylation (a downstream event of GHSR activation) using an in-cell Western assay.

Materials:

  • HEK293-GHSR cells

  • This compound

  • Serum-free DMEM/F12 medium

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • 96-well plates

  • Infrared imaging system

Protocol:

  • Cell Seeding and Starvation:

    • Seed HEK293-GHSR cells in a 96-well plate as described in the calcium mobilization assay.

    • Once the cells reach 80-90% confluency, replace the culture medium with serum-free medium and incubate for 12-16 hours to starve the cells.

  • Compound Treatment:

    • Prepare serial dilutions of BMS-604992 in serum-free medium.

    • Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 5, 10, 30 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Aspirate the medium and fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

  • Immunostaining:

    • Wash the wells three times with PBS.

    • Block the cells with blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with a cocktail of primary antibodies (anti-phospho-ERK and anti-total-ERK) in blocking buffer overnight at 4°C.

    • Wash the wells five times with PBS containing 0.1% Tween-20.

    • Incubate the cells with a cocktail of fluorescently labeled secondary antibodies in blocking buffer for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the wells five times with PBS containing 0.1% Tween-20.

    • Scan the plate using an infrared imaging system to detect the fluorescence signals for both phospho-ERK and total-ERK.

    • Quantify the fluorescence intensity for each well.

    • Normalize the phospho-ERK signal to the total-ERK signal.

    • Plot the normalized phospho-ERK signal against the logarithm of the BMS-604992 concentration to determine the EC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for a cell-based assay to screen for GPCR agonists like BMS-604992.

Experimental_Workflow start Start cell_prep Cell Preparation (Seeding & Culture) start->cell_prep assay_prep Assay Preparation (e.g., Dye Loading for Ca2+ Assay) cell_prep->assay_prep compound_prep Compound Preparation (BMS-604992 Dilution Series) treatment Cell Treatment with BMS-604992 compound_prep->treatment assay_prep->treatment measurement Signal Measurement (e.g., Fluorescence Reading) treatment->measurement data_analysis Data Analysis (Normalization & Curve Fitting) measurement->data_analysis results Results (EC50 Determination) data_analysis->results end End results->end

Caption: GPCR Agonist Cell-Based Assay Workflow

References

Application Notes and Protocols for the Preparation of BMS-604992 Free Base for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-604992 is a selective and orally active small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] It demonstrates high-affinity binding and potent functional activity, stimulating food intake and gastric emptying in rodent models.[1] As a compound with likely low aqueous solubility, characteristic of a "free base" form, appropriate formulation is critical for achieving consistent and reliable results in preclinical animal studies. These application notes provide detailed protocols for the preparation and administration of BMS-604992 free base for oral and intraperitoneal routes in rodents, based on established pharmacological practices for poorly soluble compounds.

Physicochemical and In Vivo Data

A summary of the key quantitative data for BMS-604992 is presented below. This information is essential for dose calculations and understanding the compound's biological activity.

ParameterValueSpeciesAdministration RouteObserved EffectReference
Binding Affinity (Ki) 2.3 nM---[1]
Functional Activity (EC50) 0.4 nM---[1]
Effective Oral Dose ~10 mg/kgRodentsOral (p.o.)Increase in food intake[1]
Tested Oral Dose Range 1 - 1000 mg/kgRodentsOral (p.o.)Dose-linear increase in plasma concentrations[1]
Intraperitoneal Dose 500 µg/kgMiceIntraperitoneal (i.p.)Significant increase in gastric emptying[1]
Intraperitoneal Dose 500 µg/kgMiceIntraperitoneal (i.p.)~2-fold increase in food intake[1]

Experimental Protocols

Given that BMS-604992 is a free base and likely possesses low aqueous solubility, a suspension formulation is a common and practical approach for oral administration in preclinical studies. The following protocols are based on standard vehicles used for rodent oral gavage studies.

Protocol 1: Preparation of this compound for Oral Administration (Suspension)

This protocol describes the preparation of a suspension of BMS-604992 in a common vehicle, 0.5% methylcellulose (B11928114) in water.

Materials:

  • This compound

  • Methylcellulose (e.g., Sigma-Aldrich M0512)

  • Sterile, purified water

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • Volumetric flasks and graduated cylinders

  • Storage vials

Procedure:

  • Vehicle Preparation (0.5% Methylcellulose):

    • Heat approximately one-third of the required volume of purified water to 60-70 °C.

    • Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer to ensure it is wetted completely.

    • Once the methylcellulose is dispersed, remove the solution from the heat and add the remaining two-thirds of the water as cold water or ice.

    • Continue stirring until the solution is clear and uniform. Store the vehicle at 2-8 °C.

  • BMS-604992 Suspension Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and volume. For example, to prepare 10 mL of a 10 mg/mL suspension, 100 mg of BMS-604992 is needed.

    • If starting with a coarse powder, gently grind the BMS-604992 in a mortar and pestle to a fine powder to aid in suspension homogeneity.

    • In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the BMS-604992 powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing until the desired final volume is reached.

    • Stir the suspension using a magnetic stirrer for at least 30 minutes to ensure homogeneity.

    • Store the suspension in a clearly labeled vial at 2-8 °C. Before each use, vortex or stir the suspension well to ensure uniform distribution of the compound.

Protocol 2: Animal Dosing - Oral Gavage in Mice

This protocol outlines the standard procedure for administering the prepared BMS-604992 suspension to mice via oral gavage.

Materials:

  • Prepared BMS-604992 suspension

  • Mouse to be dosed

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • 1 mL syringe

  • Scale for weighing the mouse

Procedure:

  • Dose Calculation:

    • Weigh the mouse to determine its exact body weight.

    • Calculate the required volume of the BMS-604992 suspension to administer based on the desired dose (mg/kg) and the concentration of the suspension (mg/mL). The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[2][3]

  • Administration:

    • Thoroughly resuspend the BMS-604992 formulation by vortexing or stirring immediately before drawing it into the syringe.

    • Draw the calculated volume into the syringe fitted with the gavage needle.

    • Properly restrain the mouse to immobilize its head and body.

    • Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Once the needle is in the correct position, dispense the formulation smoothly and steadily.

    • Withdraw the gavage needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress or adverse reactions.

Visualizations

GHSR Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the Growth Hormone Secretagogue Receptor (GHSR) by an agonist like BMS-604992.

GHSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMS-604992 BMS-604992 GHSR GHSR BMS-604992->GHSR binds & activates Gq Gq GHSR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Hormone Secretion, Appetite Regulation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: GHSR signaling cascade initiated by BMS-604992.

Experimental Workflow for Formulation Preparation

This diagram outlines the logical steps for preparing the this compound suspension for animal studies.

Formulation_Workflow cluster_prep Preparation Steps start Start weigh_bms 1. Weigh BMS-604992 Free Base start->weigh_bms prep_vehicle 2. Prepare 0.5% Methylcellulose Vehicle start->prep_vehicle create_paste 3. Create Paste with Small Amount of Vehicle weigh_bms->create_paste prep_vehicle->create_paste add_vehicle 4. Gradually Add Remaining Vehicle with Stirring create_paste->add_vehicle homogenize 5. Homogenize Suspension (e.g., Magnetic Stirring) add_vehicle->homogenize store 6. Store at 2-8 °C homogenize->store end Formulation Ready store->end

Caption: Workflow for BMS-604992 suspension preparation.

References

Application Notes and Protocols for BMS-604992 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

BMS-604992 is a selective and orally active small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] It demonstrates high-affinity binding and potent functional activity, making it a valuable tool for investigating the physiological roles of the ghrelin system.[1][2] Research applications for BMS-604992 include the study of appetite regulation, energy metabolism, and gastrointestinal motility. In rodent models, administration of BMS-604992 has been shown to stimulate food intake and increase gastric emptying.[1][2]

Mechanism of Action

BMS-604992 mimics the action of ghrelin, the endogenous ligand for GHSR. GHSR is a G protein-coupled receptor (GPCR) that, upon activation, can initiate several downstream signaling cascades. The primary signaling pathway involves the Gαq/11 protein, which activates phospholipase C (PLC).[3][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in many cellular responses to GHSR activation.[3][5] GHSR can also couple to other G proteins, such as Gαi/o and Gα12/13, and activate other pathways including the MAPK/ERK and PI3K/Akt pathways, leading to a diverse range of physiological effects.[5][6][7]

Quantitative Data

The following tables summarize the key quantitative parameters of BMS-604992 from in vitro and in vivo studies.

Table 1: In Vitro Activity of BMS-604992

ParameterValueDescription
Binding Affinity (Ki) 2.3 nMMeasures the affinity of BMS-604992 for the ghrelin receptor (GHSR).[1][2]
Functional Potency (EC50) 0.4 nMThe concentration of BMS-604992 that elicits a half-maximal response in a functional assay.[1][2]

Table 2: In Vivo Effects of BMS-604992 in Rodents

EffectSpeciesDose and RouteObservation
Increased Food Intake Rodents10 mg/kg (p.o.)Minimum effective dose to elicit a dose-responsive increase in food intake.[1][2]
Increased Food Intake Rodents500 µg/kg (i.p.)Increased food intake approximately 2-fold compared to vehicle-treated controls over 4 hours.[1][2]
Increased Gastric Emptying Mice500 µg/kg (i.p.)Significant increase in gastric emptying at 5 minutes post-administration compared to vehicle.[1][2]

Signaling Pathway Diagram

GHSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BMS604992 BMS-604992 GHSR GHSR BMS604992->GHSR binds Gq Gαq/11 GHSR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: GHSR signaling pathway activated by BMS-604992.

Experimental Protocols

Here are detailed protocols for key experiments to characterize the activity of BMS-604992.

Protocol 1: Radioligand Binding Assay for GHSR

This protocol determines the binding affinity (Ki) of BMS-604992 for the ghrelin receptor (GHSR).

Materials:

  • HEK293 cells stably expressing human GHSR

  • Cell membrane preparation from the above cells

  • [125I]-Ghrelin (radioligand)

  • BMS-604992 free base

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of BMS-604992 in binding buffer.

  • In a 96-well plate, add in order:

    • Binding buffer

    • GHSR-expressing cell membranes

    • A fixed concentration of [125I]-Ghrelin (typically at its Kd concentration)

    • Varying concentrations of BMS-604992 (for competition binding) or unlabeled ghrelin (for non-specific binding control).

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Prepare serial dilutions of BMS-604992 a1 Mix reagents in 96-well plate p1->a1 p2 Prepare GHSR membranes and [¹²⁵I]-Ghrelin p2->a1 a2 Incubate to reach equilibrium a1->a2 a3 Filter and wash to separate bound and free radioligand a2->a3 a4 Add scintillation fluid and count radioactivity a3->a4 d1 Calculate specific binding a4->d1 d2 Determine IC₅₀ and calculate Ki d1->d2 Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis c1 Seed GHSR-expressing cells in plate c2 Load cells with calcium-sensitive dye c1->c2 c3 Wash cells to remove excess dye c2->c3 a1 Measure baseline fluorescence c3->a1 a2 Inject BMS-604992 and record fluorescence a1->a2 d1 Determine peak fluorescence response a2->d1 d2 Plot dose-response curve and calculate EC₅₀ d1->d2

References

Application Notes and Protocols for Measuring Food Intake Changes with BMS-604992 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-604992 is a selective, orally active, small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. It demonstrates high-affinity binding to the receptor and potent functional activity. A key pharmacological effect of BMS-604992 in preclinical rodent models is the stimulation of food intake, making it a valuable tool for research in appetite regulation, cachexia, and metabolic disorders. These application notes provide detailed protocols for measuring the effects of BMS-604992 on food intake and gastric emptying in rodents.

Mechanism of Action: GHSR Activation

BMS-604992 mimics the action of ghrelin, the endogenous ligand for GHSR. The binding of BMS-604992 to GHSR, a G-protein coupled receptor, initiates a signaling cascade that leads to increased appetite and food consumption. This pathway is primarily mediated through the activation of neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus. Additionally, GHSR activation in the ventral tegmental area (VTA) can influence the rewarding aspects of food intake.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of BMS-604992 free base on food intake and gastric emptying in rodents.

Table 1: Effect of BMS-604992 on Food Intake in Rodents

SpeciesAdministration RouteDoseTime PointChange in Food Intake
MiceIntraperitoneal (i.p.)500 µg/kg4 hoursApproximately 2-fold increase compared to vehicle
RodentsOral (p.o.)1 - 1000 mg/kg1 hourDose-responsive increase
RodentsOral (p.o.)~10 mg/kgNot SpecifiedMinimum effective dose

Table 2: Effect of BMS-604992 on Gastric Emptying in Mice

SpeciesAdministration RouteDoseTime PointEffect on Gastric Emptying
MiceIntraperitoneal (i.p.)500 µg/kg5 minutesSignificant increase compared to vehicle
MiceOral (p.o.)300 mg/kg5 - 20 minutesSignificant effect at the 5-minute time point

Signaling Pathway and Experimental Workflow Diagrams

GHSR_Signaling_Pathway cluster_cell Target Cell (e.g., Hypothalamic Neuron) BMS604992 BMS-604992 GHSR GHSR (Ghrelin Receptor) BMS604992->GHSR Binds to Gq11 Gαq/11 GHSR->Gq11 Activates PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i / PKC Activation IP3_DAG->Ca_PKC NPY_AgRP NPY/AgRP Neuron Activation Ca_PKC->NPY_AgRP FoodIntake Increased Food Intake NPY_AgRP->FoodIntake

Caption: GHSR Signaling Pathway for Increased Food Intake.

Food_Intake_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Acclimatization Animal Acclimatization (Single Housing, 3-5 days) Habituation Habituation to Dosing Procedure (Vehicle Administration) Acclimatization->Habituation Fasting Fasting Period (e.g., 16-18 hours, overnight) Habituation->Fasting Dosing BMS-604992 or Vehicle Administration (e.g., Oral Gavage, 30-60 min before dark cycle) Fasting->Dosing Food Provide Pre-weighed Food Dosing->Food Measurement Measure Food Intake and Spillage (e.g., at 1, 2, 4, 6, 24 hours post-dosing) Food->Measurement Data Calculate Cumulative Food Intake (Correct for Spillage) Measurement->Data Stats Statistical Analysis (e.g., t-test, ANOVA) Data->Stats

Caption: Experimental Workflow for Rodent Food Intake Study.

Experimental Protocols

Protocol 1: Measurement of Food Intake in Mice/Rats

This protocol is designed to assess the orexigenic (appetite-stimulating) effects of orally administered BMS-604992.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water, or 10% Tween 80 in sterile water)

  • Standard rodent chow

  • Experimental animals (e.g., male C57BL/6 mice or Sprague-Dawley rats, 8-12 weeks old)

  • Metabolic cages or standard cages with wire mesh floors to collect spillage

  • Oral gavage needles (20-22 gauge for mice, 18-20 gauge for rats)

  • Syringes

  • Balance (accurate to 0.01 g)

Procedure:

  • Acclimatization and Habituation:

    • Individually house the animals in the experimental cages for 3-5 days to allow for acclimatization to the new environment.

    • Handle the animals daily during this period to reduce stress.

    • For 2-3 days prior to the experiment, habituate the animals to the oral gavage procedure by administering the vehicle.

  • Fasting:

    • Fast the animals overnight for 16-18 hours with free access to water. This ensures a robust feeding response. Fasting should be timed so that the administration of the compound occurs shortly before the onset of the dark cycle, which is the natural active feeding period for rodents.

  • Compound Preparation and Administration:

    • Prepare a suspension of BMS-604992 in the chosen vehicle at the desired concentrations (e.g., 1, 10, 30, 100 mg/kg). Ensure the suspension is homogenous by vortexing or sonicating before each administration.

    • Administer BMS-604992 or vehicle to the respective groups via oral gavage. The volume of administration should be consistent across all animals (e.g., 5-10 mL/kg).

    • Administer the compound approximately 30-60 minutes before the start of the dark cycle.

  • Food Intake Measurement:

    • Immediately after administration, provide a pre-weighed amount of standard chow in the food hopper.

    • Record the weight of the food hopper at specific time points (e.g., 1, 2, 4, 6, and 24 hours post-administration).

    • At each time point, also collect and weigh any spilled food from the cage floor.

    • Calculate the cumulative food intake at each time point by subtracting the final weight of the food hopper (plus spillage) from the initial weight.

  • Data Analysis:

    • Express food intake in grams.

    • Compare the food intake between the BMS-604992-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., Student's t-test or one-way ANOVA followed by a post-hoc test).

Protocol 2: Assessment of Gastric Emptying

This protocol measures the effect of BMS-604992 on the rate at which a non-caloric, non-absorbable substance transits the stomach.

Materials:

  • This compound

  • Vehicle (as in Protocol 1)

  • Phenol (B47542) red solution (e.g., 0.5 mg/mL in 1.5% methylcellulose)

  • 0.1 N NaOH

  • Spectrophotometer

  • Experimental animals (as in Protocol 1)

  • Oral gavage needles

  • Syringes

  • Surgical scissors and forceps

  • Homogenizer

  • Centrifuge

Procedure:

  • Animal Preparation and Dosing:

    • Fast animals overnight for 16-18 hours with free access to water.

    • Administer BMS-604992 or vehicle via the desired route (oral or intraperitoneal) at the specified doses.

  • Phenol Red Administration:

    • At a set time after compound administration (e.g., 5 or 15 minutes), administer a fixed volume of the phenol red solution (e.g., 0.2 mL for mice) to each animal via oral gavage.

  • Sample Collection:

    • Exactly 15-20 minutes after the phenol red administration, euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Immediately perform a laparotomy and clamp the pylorus and the cardiac sphincter of the stomach.

    • Carefully dissect out the entire stomach.

  • Sample Processing and Analysis:

    • Place each stomach in a tube containing a known volume of 0.1 N NaOH (e.g., 10 mL) and homogenize.

    • Allow the homogenate to settle for 30 minutes at room temperature.

    • Transfer an aliquot of the supernatant to a new tube and centrifuge to pellet any remaining debris.

    • Read the absorbance of the supernatant at 560 nm using a spectrophotometer.

    • Prepare a standard curve using known concentrations of the phenol red solution in 0.1 N NaOH.

  • Data Calculation and Analysis:

    • Calculate the amount of phenol red recovered from each stomach using the standard curve.

    • To determine the amount of phenol red administered, a separate group of animals can be euthanized immediately after receiving the phenol red gavage, and their stomachs processed as described above.

    • Calculate the percentage of gastric emptying as follows:

      • % Gastric Emptying = (1 - (Amount of phenol red in test animal stomach / Average amount of phenol red in control animal stomachs at time 0)) * 100

    • Compare the percentage of gastric emptying between the BMS-604992-treated groups and the vehicle-treated control group using appropriate statistical tests.

Application Notes and Protocols: CNS Effects of BMS-604992 Free Base Administration

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for publicly available information on the CNS effects, mechanism of action, and experimental protocols for BMS-604992 has yielded no specific scientific literature, preclinical data, or clinical trial results.

The compound "BMS-604992" appears to be either an early-stage investigational drug with no published data, a misidentified compound number, or a discontinued (B1498344) project for which research findings were not made public. The only reference found is its listing as "BMS-604992 dihydrochloride" by chemical suppliers, which confirms its existence as a chemical entity but provides no biological or pharmacological context.

Due to the absence of foundational data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify Compound Identifier: Double-check the compound number "BMS-604992" for any potential typographical errors. Small variations in the numerical designation can refer to vastly different molecules.

  • Consult Internal Documentation: If this compound is part of an internal research program, refer to internal discovery, preclinical, and clinical development documentation for information.

  • Search Chemical and Patent Databases: A more in-depth search of chemical structure databases (e.g., SciFinder, Reaxys) and patent databases (e.g., Google Patents, USPTO) using the chemical structure of BMS-604992 (if known) may reveal its intended biological target and initial findings.

  • Literature Watch: Set up alerts in scientific literature databases for the keyword "BMS-604992" to be notified if any data becomes publicly available in the future.

Without any primary data, the creation of the requested detailed content, including data tables, protocols, and diagrams, cannot be fulfilled at this time. Should information on BMS-604992 become available, this topic can be revisited.

Application Note: Preclinical Pharmacokinetic Profiling of BMS-604992 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed overview of the methodologies for characterizing the pharmacokinetic (PK) profile of BMS-604992, a novel small molecule inhibitor. The protocols described herein cover in vivo studies in preclinical rodent models for the determination of key PK parameters following intravenous and oral administration. This application note is intended to guide researchers, scientists, and drug development professionals in designing and executing similar preclinical pharmacokinetic studies.

Introduction

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the early stages of drug discovery and development.[1] A thorough understanding of a compound's pharmacokinetic profile helps in the selection of promising drug candidates and in establishing appropriate dosing regimens for further clinical trials.[2] BMS-604992 is a small molecule compound under investigation for its therapeutic potential. This document outlines the essential in vivo pharmacokinetic studies in rodents to characterize its profile.

Quantitative Data Summary

The following tables summarize hypothetical pharmacokinetic parameters for BMS-604992 in preclinical species. These values are representative for a small molecule inhibitor and serve as a guideline for data presentation.

Table 1: Intravenous (IV) Pharmacokinetic Parameters of BMS-604992

SpeciesDose (mg/kg)C₀ (ng/mL)AUC₀-inf (ng·h/mL)t½ (h)CL (mL/h/kg)Vdss (L/kg)
Mouse13507003.014284.8
Rat13108504.211765.5

C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady-state.

Table 2: Oral (PO) Pharmacokinetic Parameters of BMS-604992

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-inf (ng·h/mL)t½ (h)F (%)
Mouse54501.021003.560
Rat54001.525504.860

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; F (%): Absolute oral bioavailability.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of BMS-604992 following intravenous and oral administration in mice and rats.

Materials:

  • BMS-604992 free base

  • Vehicle for IV formulation (e.g., 5% DMSO, 40% PEG400, 55% Saline)

  • Vehicle for PO formulation (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male CD-1 Mice (8-10 weeks old)

  • Male Sprague-Dawley Rats (8-10 weeks old)

  • K2-EDTA collection tubes

  • Standard laboratory equipment for dosing and blood collection

Protocol:

  • Animal Acclimatization: Acclimate animals to laboratory conditions for at least 3 days prior to the study.

  • Formulation Preparation:

    • For IV administration, dissolve BMS-604992 in the vehicle to the desired final concentration.

    • For PO administration, suspend BMS-604992 in the vehicle to the desired final concentration.

  • Dosing:

    • Administer the IV formulation as a single bolus dose via the tail vein.

    • Administer the PO formulation as a single dose via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.1 mL for mice, 0.25 mL for rats) at predetermined time points.

    • IV timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[2]

    • PO timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[2]

  • Plasma Preparation:

    • Immediately place blood samples into K2-EDTA tubes and keep on ice.

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.[2]

    • Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.

Bioanalytical Method for Quantification of BMS-604992 in Plasma

Objective: To accurately quantify the concentration of BMS-604992 in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Plasma samples from the in vivo study

  • BMS-604992 reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Protocol:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, standard, and quality control sample, add 150 µL of ACN containing the internal standard.

    • Vortex the samples for 1 minute to precipitate proteins.

    • Centrifuge the samples at 4°C (e.g., 4000 x g for 10 minutes).

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.[3]

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to achieve separation from endogenous plasma components.

      • Flow Rate: A typical flow rate for the column used.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for BMS-604992.

      • Detection Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of BMS-604992 and the IS.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the standards.

    • Determine the concentration of BMS-604992 in the plasma samples by interpolating their peak area ratios from the calibration curve.

    • Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with appropriate software.[2]

Visualizations

G Experimental Workflow for Preclinical Pharmacokinetic Profiling cluster_0 In Vivo Study cluster_1 Bioanalysis cluster_2 Data Analysis Animal_Acclimatization Animal Acclimatization Formulation_Preparation Formulation Preparation (IV & PO) Animal_Acclimatization->Formulation_Preparation 1 Dosing Dosing (IV or PO) Formulation_Preparation->Dosing 2 Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling 3 Plasma_Preparation Plasma Preparation Blood_Sampling->Plasma_Preparation 4 Sample_Preparation Sample Preparation (Protein Precipitation) Plasma_Preparation->Sample_Preparation 5 LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis 6 PK_Parameter_Calculation PK Parameter Calculation (NCA) LC_MS_MS_Analysis->PK_Parameter_Calculation 7

Caption: Experimental Workflow for Preclinical Pharmacokinetic Profiling of BMS-604992.

G Representative Receptor Tyrosine Kinase (RTK) Signaling Pathway BMS604992 BMS-604992 RTK Receptor Tyrosine Kinase (RTK) BMS604992->RTK Inhibition Dimerization Dimerization & Autophosphorylation RTK->Dimerization Binding Ligand Ligand Ligand->RTK Downstream_Signaling Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream_Signaling Activation Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Signaling->Cellular_Response Modulation

Caption: Representative signaling pathway potentially targeted by a small molecule inhibitor like BMS-604992.

References

Troubleshooting & Optimization

BMS-604992 free base solubility in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with BMS-604992 free base. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during its use, particularly concerning its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the expected solubility of this compound in common solvents?

A1: Specific quantitative solubility data for this compound in common solvents such as DMSO, ethanol, and water is not readily published by major chemical suppliers. As a general starting point for many organic compounds of similar complexity, solubility is often highest in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and lower in alcohols and aqueous solutions. It is recommended to perform a solubility test to determine the optimal solvent and concentration for your specific experimental needs.

Q2: I am having trouble dissolving this compound. What steps can I take?

A2: If you are encountering solubility issues, consider the following troubleshooting steps:

  • Use High-Purity Anhydrous Solvents: DMSO, a common solvent for organic compounds, is hygroscopic and can absorb moisture, which may reduce its solvating power.[1] Using a fresh, unopened bottle of anhydrous, high-purity DMSO is recommended.[1]

  • Gentle Heating: Gently warming the solution in a water bath (e.g., 37°C for 5-10 minutes) can increase the kinetic energy and help dissolve the compound.[1]

  • Sonication: Using a sonication bath can help break up solid particles and facilitate dissolution.

  • Start with a More Dilute Solution: The concentration you are trying to achieve may exceed the compound's solubility limit.[1] Try preparing a more dilute stock solution initially (e.g., 1 mM or 5 mM) and then, if successful, attempt higher concentrations.[1]

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing vigorously for 1-2 minutes.[1]

Q3: My this compound dissolves in DMSO, but precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I solve this?

A3: This common issue, often called "salting out," occurs due to a rapid change in solvent polarity.[1] To prevent precipitation, it is advisable to perform serial dilutions of your DMSO stock solution in DMSO first to achieve a lower concentration before the final dilution into your aqueous medium.[1] This gradual decrease in the concentration of the organic solvent can help maintain the compound's solubility.[1] Ensure the final concentration of DMSO in your experiment is as low as possible (typically ≤ 0.1%) to avoid solvent-induced artifacts or toxicity.[1]

Solubility Data Summary

As specific quantitative data is not publicly available, researchers are encouraged to determine the solubility experimentally. The table below can be used to record your experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (M)Observations
DMSO
Ethanol
Water
PBS (pH 7.4)
Other

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound (Molecular Weight: to be confirmed by user from the supplier's documentation).

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Volumetric flask

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass:

    • Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol : Mass (mg) = 10 * 400 * 0.001 = 4 mg

  • Weigh the compound: Accurately weigh the calculated mass of this compound using an analytical balance.

  • Dissolve the compound: Add the weighed compound to a volumetric flask. Add a portion of DMSO (e.g., about 70-80% of the final volume) to the flask.

  • Facilitate dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, refer to the troubleshooting guide (e.g., gentle warming or sonication).

  • Bring to final volume: Once the compound is completely dissolved, add DMSO to reach the final desired volume.

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, to maintain stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is a standard approach to determine the solubility of a compound in a specific solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, water, PBS)

  • Small vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical method for quantification (e.g., HPLC)

Procedure:

  • Add excess compound: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of undissolved solid: Centrifuge the vial to pellet the excess solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a syringe filter to remove any remaining undissolved particles.

  • Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method like HPLC.[2]

  • Data Reporting: Report the solubility in mg/mL or M at the specified temperature.[2]

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Compound does not dissolve check_solvent Use fresh, anhydrous solvent? start->check_solvent warm_sonicate Gently warm or sonicate check_solvent->warm_sonicate Yes check_concentration Is concentration too high? warm_sonicate->check_concentration try_dilute Prepare a more dilute solution check_concentration->try_dilute Yes dissolved Compound Dissolved check_concentration->dissolved No try_dilute->dissolved precipitates Compound precipitates in aqueous solution dissolved->precipitates serial_dilution Perform serial dilutions in organic solvent first precipitates->serial_dilution final_dilution Perform final dilution into aqueous buffer serial_dilution->final_dilution stable_solution Stable Aqueous Solution final_dilution->stable_solution

Caption: A workflow for troubleshooting common solubility issues.

G cluster_1 Equilibrium Solubility Determination add_excess Add excess compound to solvent equilibrate Equilibrate on shaker (24-48h) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration (e.g., HPLC) filter->quantify report Report solubility quantify->report

Caption: The shake-flask method for determining solubility.

References

Technical Support Center: Enhancing the Oral Bioavailability of BMS-604992 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the ghrelin receptor agonist, BMS-604992 free base. The strategies and protocols outlined here are broadly applicable to poorly soluble drug candidates.

Frequently Asked Questions (FAQs)

Q1: What is BMS-604992 and why is its oral bioavailability a concern?

A1: BMS-604992 is a selective and orally active small-molecule agonist of the growth hormone secretagogue receptor (GHSR).[1] While it is designed for oral administration, many small molecule drugs can exhibit poor oral bioavailability. This can be due to low aqueous solubility, poor permeability across the intestinal membrane, or significant first-pass metabolism. Low bioavailability can lead to high variability in patient response and may require higher doses, which can increase the risk of side effects.

Q2: What are the key physicochemical properties of BMS-604992 that I should be aware of?

A2: While specific public data on the physicochemical properties of this compound is limited, as an orally active small molecule, its oral absorption will be governed by factors such as its aqueous solubility, dissolution rate, and intestinal permeability. For many orally administered drugs, poor aqueous solubility is a primary hurdle to achieving adequate bioavailability.

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for BMS-604992?

A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[2][3][4] Drugs are divided into four classes:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Knowing the BCS class of BMS-604992 would be crucial for selecting an appropriate bioavailability enhancement strategy.[2] For instance, for a BCS Class II compound, the primary focus would be on improving the dissolution rate, as permeability is not the limiting factor.

Q4: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like BMS-604992?

A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5][6] These can be broadly categorized as:

  • Physical Modifications: Reducing particle size (micronization, nanonization) to increase surface area for dissolution.

  • Enabling Formulations:

    • Solid Dispersions: Dispersing the drug in a polymer matrix to create an amorphous form, which has higher solubility than the crystalline form.[7]

    • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gastrointestinal tract, improving solubilization and absorption.

    • Complexation: Using cyclodextrins to form inclusion complexes that enhance the drug's solubility.

  • Chemical Modifications: Creating prodrugs or different salt forms of the compound.

Troubleshooting Guide

Q1: I am observing low and variable oral exposure of BMS-604992 in my preclinical animal studies. What could be the cause and how can I address it?

A1: Low and variable oral exposure of a compound like BMS-604992 is often indicative of poor aqueous solubility and dissolution rate limitations.

Possible Causes:

  • The compound is precipitating in the gastrointestinal (GI) tract after administration.

  • The dissolution of the solid form is too slow to allow for significant absorption.

  • The formulation used for dosing is not adequately wetting or dispersing the compound.

Troubleshooting Steps:

  • Characterize the solid state: Confirm the crystalline form (polymorph) of the this compound being used, as different polymorphs can have different solubilities and dissolution rates.

  • Assess aqueous solubility: Determine the pH-solubility profile of the compound to understand its solubility in different regions of the GI tract.

  • Evaluate different formulations:

    • Start with a simple suspension: Use a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose) to ensure the compound remains suspended and is adequately wetted.

    • Consider enabling formulations: If simple suspensions are ineffective, explore the formulation strategies outlined in the table below.

Table 1: Comparison of Bioavailability Enhancement Strategies
StrategyMechanismAdvantagesDisadvantages
Micronization/ Nanonization Increases surface area, leading to a faster dissolution rate.Simple and widely used technique.May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation.
Amorphous Solid Dispersions The drug is in a high-energy amorphous state, leading to increased apparent solubility and dissolution.Significant increases in bioavailability can be achieved.Potential for physical instability (recrystallization) over time.
Self-Emulsifying Drug Delivery Systems (SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with GI fluids.Enhances solubilization and can bypass dissolution as a rate-limiting step. Protects the drug from degradation.Can have limited drug loading capacity. Potential for GI side effects with high surfactant concentrations.
Cyclodextrin (B1172386) Complexation The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a soluble complex.Increases aqueous solubility and can improve stability.Can have a stoichiometric limit to the amount of drug that can be complexed.
Salt Formation Converts the free base to a salt form with higher aqueous solubility.Can significantly improve solubility and dissolution rate.Not all compounds are amenable to salt formation. The salt may convert back to the less soluble free base in the GI tract.

Q2: I have prepared a solid dispersion of BMS-604992, but I am not seeing a significant improvement in bioavailability. What could be wrong?

A2: A lack of improvement in bioavailability with a solid dispersion can stem from several factors related to the formulation and its interaction with the in vivo environment.

Possible Causes:

  • Drug recrystallization: The amorphous drug in the solid dispersion may be converting back to its less soluble crystalline form either during storage or in the GI tract.

  • Polymer incompatibility: The chosen polymer may not be effectively stabilizing the amorphous drug or may not be releasing the drug at an appropriate rate.

  • Supersaturation and precipitation: The solid dispersion may generate a supersaturated solution in the gut, but if the drug precipitates out before it can be absorbed, there will be no bioavailability enhancement.

Troubleshooting Steps:

  • Confirm amorphicity: Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that the drug is in an amorphous state in your solid dispersion.

  • Assess physical stability: Store the solid dispersion under accelerated stability conditions (e.g., elevated temperature and humidity) and re-analyze for crystallinity to ensure it is stable.

  • In vitro dissolution testing: Perform dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the drug release profile and monitor for any precipitation. The inclusion of a precipitation inhibitor in the formulation might be necessary.

  • Vary the polymer and drug loading: Experiment with different polymers (e.g., HPMC, PVP, Soluplus®) and different drug-to-polymer ratios to optimize the formulation.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of BMS-604992 to enhance its dissolution rate and oral bioavailability.

Materials:

Methodology:

  • Solubilization: Dissolve both BMS-604992 and the chosen polymer in a suitable organic solvent. A typical starting drug-to-polymer ratio is 1:3 (w/w). Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue evaporation until a dry film or solid mass is formed.

  • Further Drying: Place the solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization:

    • Visual Inspection: Observe the appearance of the powder.

    • Drug Content: Determine the actual drug loading in the solid dispersion using a validated analytical method (e.g., HPLC).

    • Solid-State Characterization: Analyze the solid dispersion using XRPD and DSC to confirm the amorphous nature of the drug.

    • Dissolution Testing: Perform in vitro dissolution studies in relevant media to compare the dissolution profile of the solid dispersion to the pure drug.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a liquid SEDDS of BMS-604992 to improve its solubilization and oral absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Methodology:

  • Solubility Screening: Determine the solubility of BMS-604992 in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity for the drug.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a clear glass vial. A common starting point for the ratio is 30% oil, 40% surfactant, and 30% co-surfactant.

    • Heat the mixture in a water bath to a slightly elevated temperature (e.g., 40°C) to facilitate mixing.

    • Add the pre-weighed amount of BMS-604992 to the mixture and vortex until the drug is completely dissolved.

  • Self-Emulsification Assessment:

    • Add a small amount (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume (e.g., 250 mL) of purified water in a beaker with gentle agitation.

    • Visually observe the formation of the emulsion. A good SEDDS will form a clear or slightly bluish-white, fine emulsion spontaneously.

    • Measure the time it takes for the emulsion to form (emulsification time).

  • Characterization:

    • Droplet Size Analysis: Determine the globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.

    • Drug Precipitation Assessment: Visually inspect the emulsion for any signs of drug precipitation over time.

    • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method or a similar technique to assess the release of the drug from the emulsion.

Visualizations

G cluster_0 Bioavailability Enhancement Workflow start Low Oral Bioavailability of BMS-604992 solubility Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility permeability Assess Intestinal Permeability (e.g., Caco-2 assay) solubility->permeability bcs Determine BCS Class permeability->bcs class2 BCS Class II (Low Solubility, High Permeability) bcs->class2 Low S, High P class4 BCS Class IV (Low Solubility, Low Permeability) bcs->class4 Low S, Low P form_strat Select Formulation Strategy class2->form_strat class4->form_strat sd Solid Dispersion form_strat->sd Improve Dissolution sedds SEDDS form_strat->sedds Improve Solubilization nano Nanosuspension form_strat->nano Increase Surface Area optimize Optimize Formulation & Conduct In Vivo Studies sd->optimize sedds->optimize nano->optimize

Caption: Decision workflow for selecting a bioavailability enhancement strategy for BMS-604992.

G cluster_1 Solid Dispersion Mechanism crystalline Crystalline BMS-604992 - Low Solubility - Slow Dissolution solid_dispersion Amorphous Solid Dispersion Amorphous BMS-604992 Polymer Matrix crystalline->solid_dispersion Formulation Process dissolution Dissolution in GI Fluid solid_dispersion->dissolution supersaturated Supersaturated Solution of BMS-604992 dissolution->supersaturated absorption Enhanced Absorption supersaturated->absorption

Caption: Mechanism of bioavailability enhancement by a solid dispersion formulation.

G cluster_2 Components of a SEDDS Formulation sedds SEDDS Pre-concentrate components Components sedds->components emulsion Fine Emulsion in GI Tract sedds->emulsion Dilution with GI fluids oil Oil (e.g., Capryol 90) components->oil surfactant Surfactant (e.g., Kolliphor EL) components->surfactant cosurfactant Co-surfactant (e.g., Transcutol HP) components->cosurfactant drug BMS-604992 (Dissolved in matrix) components->drug

Caption: Key components of a Self-Emulsifying Drug Delivery System (SEDDS).

References

BMS-604992 free base stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of BMS-604992 free base, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

While specific supplier recommendations should always be followed, general guidance for solid this compound is to store it in a tightly sealed container in a dry environment. For long-term storage, temperatures of -20°C are commonly recommended for similar research compounds to ensure stability over several years.

Q2: How should I store solutions of this compound?

Stock solutions of this compound, typically prepared in solvents like DMSO, should be stored at low temperatures to minimize degradation. Storage at -80°C is preferable for long-term stability (months to a year), while -20°C is suitable for shorter-term storage (weeks to months). It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the shelf life of this compound?

The shelf life of solid this compound is generally expected to be several years when stored under optimal conditions (-20°C, dry, tightly sealed). The stability of solutions is significantly less and depends on the solvent and storage temperature. Always refer to the expiration date provided by the supplier on the Certificate of Analysis.

Q4: Is this compound sensitive to light or moisture?

Q5: In which solvents is this compound soluble and are these solutions stable?

This compound is reported to be soluble in organic solvents such as DMSO. The stability of the compound in these solutions is temperature-dependent. For aqueous buffers, it is recommended to prepare these solutions fresh for each experiment due to the potential for hydrolysis or degradation.

Stability Data Summary

The following tables provide a summary of typical stability data for similar small molecule research compounds. Note: This data is for illustrative purposes and may not be directly representative of this compound. Always consult the supplier-specific Certificate of Analysis for definitive stability information.

Table 1: General Stability of Solid Small Molecules

Storage ConditionExpected Stability
-20°C, Dry, Dark≥ 2 years
4°C, Dry, Dark1-2 years
Room Temperature, Dry, DarkMonths to a year

Table 2: General Stability of Small Molecule Solutions in DMSO

Storage ConditionExpected Stability
-80°C6 months - 1 year
-20°C1 - 6 months
4°CDays to weeks
Room TemperatureHours to days

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

This could be due to the degradation of your this compound. Follow this troubleshooting workflow:

TroubleshootingWorkflow start Inconsistent Results Observed check_compound Verify Compound Integrity start->check_compound new_vial Use a Fresh Vial of Compound check_compound->new_vial If degradation is suspected check_protocol Review Experimental Protocol check_compound->check_protocol If compound is deemed stable prepare_fresh Prepare Fresh Stock Solution new_vial->prepare_fresh prepare_fresh->check_protocol contact_support Contact Technical Support check_protocol->contact_support If issue persists success Problem Resolved check_protocol->success If issue is resolved StockSolutionWorkflow start Start: Prepare Stock Solution equilibrate Equilibrate Vial to Room Temp start->equilibrate weigh Weigh Compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store end End: Stock Solution Ready store->end

Troubleshooting inconsistent results with BMS-604992 free base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-604992 free base. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is BMS-604992 and what is its primary mechanism of action?

BMS-604992 is a selective and orally active small-molecule agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. It demonstrates high-affinity binding and potent functional activity, stimulating the release of growth hormone and mimicking the effects of ghrelin, such as increasing food intake and promoting gastric emptying.

Q2: What are the key in vitro and in vivo activities of BMS-604992?

BMS-604992 exhibits high-affinity binding to GHSR with a Ki of 2.3 nM and potent functional activity with an EC50 of 0.4 nM. In vivo studies in rodents have shown that it can stimulate food intake.

Troubleshooting Inconsistent Results

Inconsistent experimental outcomes with BMS-604992 can arise from various factors, from compound handling and storage to experimental design. This section provides guidance on common issues.

Issue 1: Variability in experimental results and loss of compound activity.

This is a frequent challenge, often linked to the stability and solubility of the small molecule.

Q1: My experimental results with BMS-604992 are not reproducible. What are the potential causes?

Inconsistent results can stem from several factors:

  • Compound Instability: Degradation of BMS-604992 in solution can lead to a decrease in its effective concentration and a loss of activity.

  • Solubility Issues: Precipitation of the compound from the stock solution or in the assay buffer will result in a lower actual concentration than intended.

  • Improper Storage: Exposure to light, air (oxygen), or repeated freeze-thaw cycles can degrade the compound.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes of a concentrated stock, can lead to significant variations in the final concentration.

  • Cell-Based Assay Variability: Factors such as cell passage number, confluency, and serum batch can all contribute to variability in cellular responses.

Q2: I'm observing precipitation in my frozen DMSO stock solution of BMS-604992 after thawing. How can this be prevented?

Precipitation upon thawing is a common issue with compounds that have limited solubility. To mitigate this:

  • Optimize Storage Concentration: Storing the compound at a very high concentration in DMSO can increase the likelihood of precipitation. Consider preparing a slightly lower concentration stock solution.

  • Proper Thawing Protocol: Thaw the frozen stock solution slowly at room temperature. Once thawed, vortex the vial gently but thoroughly to ensure the compound is fully redissolved before making dilutions.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

  • Consider Alternative Solvents: While DMSO is a common solvent, for some compounds, other organic solvents like ethanol (B145695) might offer better solubility at low temperatures. However, solvent compatibility with your specific assay must be verified.

Q3: How should I properly store the this compound powder and its stock solutions?

For optimal stability, adhere to the following storage guidelines:

FormStorage TemperatureContainerAdditional Recommendations
Powder -20°C or -80°CTightly sealed vialStore in a desiccator to protect from moisture.
Stock Solution -20°C or -80°CAmber glass vials or polypropylene (B1209903) tubesAliquot to minimize freeze-thaw cycles. Purge with an inert gas (argon or nitrogen) before sealing to prevent oxidation.
Issue 2: Unexpected or off-target effects.

Understanding the broader signaling context of the target can help in troubleshooting unexpected results.

Q1: I am observing effects that are inconsistent with the known pharmacology of GHSR activation. Could there be off-target effects?

While BMS-604992 is a selective GHSR agonist, the possibility of off-target effects should always be considered, especially at higher concentrations. The ghrelin receptor is known to signal through multiple downstream pathways, and the cellular context can influence the predominant signaling cascade.

Q2: How can the complex signaling of the ghrelin receptor (GHSR) contribute to result variability?

The GHSR is a G-protein coupled receptor (GPCR) that can couple to various G proteins (Gq, Gi/o, G13) and also signal through β-arrestin pathways. This can lead to a phenomenon known as "biased agonism," where a ligand preferentially activates one signaling pathway over another. The specific downstream effects you observe may depend on the relative expression of these signaling partners in your experimental system (e.g., cell line). This can lead to different outcomes in different assays (e.g., a calcium mobilization assay vs. a CREB phosphorylation assay).

Experimental Protocols

General Protocol for Preparation of BMS-604992 Stock Solution
  • Weighing the Compound: Carefully weigh the required amount of this compound powder in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for several minutes to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can aid dissolution if necessary, but be cautious as heat can degrade some compounds.

  • Storage: Aliquot the stock solution into single-use volumes in amber glass or polypropylene vials and store at -20°C or -80°C.

In Vitro Calcium Mobilization Assay

This assay is commonly used to measure the activation of Gq-coupled GPCRs like GHSR.

  • Cell Culture: Plate cells expressing GHSR (e.g., HEK293-GHSR) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of BMS-604992 in the assay buffer.

  • Signal Detection: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence intensity upon addition of the compound. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the log of the compound concentration to determine the EC50 value.

Visualizations

Signaling Pathway of GHSR Activation

GHSR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMS604992 BMS-604992 GHSR GHSR BMS604992->GHSR Agonist Binding Gq Gαq GHSR->Gq Activation beta_arrestin β-Arrestin GHSR->beta_arrestin Recruitment PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream_Gq Downstream Effects Ca2_release->Downstream_Gq PKC->Downstream_Gq ERK ERK beta_arrestin->ERK Activates Downstream_arrestin Downstream Effects ERK->Downstream_arrestin

Caption: GHSR signaling pathways activated by an agonist like BMS-604992.

Experimental Workflow for Troubleshooting Inconsistent Results

Troubleshooting_Workflow cluster_compound Compound Integrity Checks cluster_protocol Protocol Review cluster_assay Assay Performance Assessment Start Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Protocol Step 2: Review Experimental Protocol Check_Compound->Check_Protocol Solubility Check for precipitation in stock solution Check_Compound->Solubility Storage Confirm proper storage conditions Check_Compound->Storage Fresh_Stock Prepare fresh stock solution Check_Compound->Fresh_Stock Check_Assay Step 3: Assess Assay Performance Check_Protocol->Check_Assay Dilutions Verify dilution calculations Check_Protocol->Dilutions Pipetting Check pipetting accuracy Check_Protocol->Pipetting Incubation Confirm incubation times and temperatures Check_Protocol->Incubation Analyze_Data Step 4: Re-analyze Data Check_Assay->Analyze_Data Controls Evaluate positive and negative controls Check_Assay->Controls Cell_Health Check cell viability and passage number Check_Assay->Cell_Health Reagents Verify reagent quality and expiration dates Check_Assay->Reagents Conclusion Identify Source of Variability Analyze_Data->Conclusion

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Optimizing BMS-604992 free base dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-604992 free base in their experiments. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental design and overcoming common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue Potential Cause Troubleshooting Steps
High Variability in In Vitro Assay Results 1. Inconsistent cell seeding density.2. Cell line instability or passage number variation.3. Inaccurate compound dilutions.4. Edge effects in multi-well plates.1. Ensure a homogenous cell suspension and use a cell counter for accurate seeding.2. Use cells within a consistent and low passage number range. Regularly check for receptor expression.3. Prepare fresh serial dilutions for each experiment. Verify pipette calibration.4. Avoid using the outer wells of the plate or fill them with sterile buffer/media to maintain humidity.
Low or No Observable Efficacy in In Vitro Assays 1. Low or absent GHSR expression in the cell line.2. Inactive compound due to improper storage or handling.3. Suboptimal assay conditions (e.g., incubation time, temperature).4. Incorrect assay choice for detecting GHSR activation.1. Confirm GHSR expression using qPCR or Western blot. Use a validated GHSR-expressing cell line (e.g., HEK293-GHSR, CHO-K1-GHSR).2. Store the compound as recommended (typically at -20°C or -80°C). Protect from light. Prepare fresh stock solutions.3. Optimize assay parameters. For a calcium mobilization assay, ensure the fluorescent dye is loaded correctly and the kinetic read is performed immediately after compound addition.4. Utilize a functional assay that measures a downstream signaling event of GHSR activation, such as a calcium mobilization assay or a reporter gene assay.
Signs of Cellular Toxicity in In Vitro Assays 1. High concentration of the compound.2. High concentration of the solvent (e.g., DMSO).3. Contamination of cell culture.1. Perform a dose-response curve to determine the optimal non-toxic concentration range. Include a cell viability assay (e.g., MTT, trypan blue) in your experimental setup.2. Ensure the final concentration of the solvent in the assay medium is low (typically ≤0.1% for DMSO) and consistent across all wells, including controls.3. Regularly test cell cultures for mycoplasma and other contaminants.
Inconsistent or Lack of In Vivo Efficacy 1. Poor bioavailability due to improper formulation or route of administration.2. Inappropriate dosage.3. Rapid metabolism or clearance of the compound.4. Incorrect timing of administration relative to the biological process being studied.1. Ensure the compound is fully dissolved or homogenously suspended in the vehicle. Consider the physicochemical properties of the free base for optimal vehicle selection (see FAQs).2. Perform a dose-ranging study to identify the minimum effective dose. Published studies suggest a starting point of ~10 mg/kg for oral administration in rodents.[1]3. Conduct pharmacokinetic studies to determine the half-life and peak plasma concentration of the compound.4. Optimize the dosing schedule based on the desired therapeutic window and the timing of the endpoint measurement.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BMS-604992?

A1: BMS-604992 is a selective and potent agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1] Upon binding to GHSR, it activates downstream signaling pathways, mimicking the effects of the endogenous ligand, ghrelin. This activation can lead to various physiological responses, including the stimulation of growth hormone release, increased appetite, and modulation of energy metabolism.

Q2: What is the recommended starting concentration for in vitro studies with this compound?

A2: A good starting point for in vitro studies is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations. The reported EC50 for BMS-604992 is approximately 0.4 nM, with a Ki of 2.3 nM.[1] Therefore, a concentration range of 0.01 nM to 10 µM should be sufficient to capture the full dose-response relationship.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For a precise determination of solubility, it is advisable to perform a solubility test. A general procedure is to add a known weight of the compound to a specific volume of DMSO and observe for complete dissolution. If a specific solubility value is not available from the supplier, a starting point for a stock solution could be 10 mM in 100% DMSO. Store stock solutions at -20°C or -80°C.

Q4: What is a suitable vehicle for in vivo administration of this compound?

A4: For oral (p.o.) administration in rodents, a common vehicle for compounds with low aqueous solubility is a suspension in a mixture such as 0.5% carboxymethylcellulose (CMC) in water. Other potential vehicles include a solution in a small percentage of DMSO (e.g., <5%) further diluted in saline or corn oil. It is crucial to ensure the final formulation is a homogenous suspension or a clear solution. For intraperitoneal (i.p.) injection, a solution in a vehicle like saline with a co-solvent (e.g., a small amount of DMSO and Tween 80) is often used. The choice of vehicle should always be validated to ensure it does not have any confounding effects on the experimental model.

Q5: What are the reported effective doses of BMS-604992 in animal models?

A5: Published data in rodents indicates that BMS-604992 is orally active and elicits a dose-responsive increase in food intake. The minimum effective dose for this effect was found to be approximately 10 mg/kg when administered orally.[1] An intraperitoneal dose of 500 µg/kg has also been shown to significantly increase food intake.[1]

Quantitative Data Summary

Parameter Value Reference
Binding Affinity (Ki) 2.3 nM[1]
Functional Potency (EC50) 0.4 nM[1]
In Vivo Oral (p.o.) Dose Range (Rodents) 1 - 1000 mg/kg[1]
In Vivo Intraperitoneal (i.p.) Dose (Rodents) 500 µg/kg[1]

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is designed to measure the activation of GHSR by BMS-604992 in a cell-based assay.

Materials:

  • HEK293 or CHO-K1 cells stably expressing human GHSR.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (optional, to prevent dye leakage).

  • This compound.

  • Positive control (e.g., ghrelin).

  • Vehicle control (e.g., DMSO).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent microplate reader with automated liquid handling.

Procedure:

  • Cell Seeding: The day before the assay, seed the GHSR-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the assay, prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer (with probenecid, if used).

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation: During the incubation, prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of the positive and vehicle controls.

  • Calcium Flux Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Program the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • The instrument's liquid handler should then add the compound solutions to the respective wells.

    • Immediately following the addition, record the change in fluorescence intensity over time (kinetic read) for at least 2-3 minutes.

  • Data Analysis: The change in fluorescence is indicative of intracellular calcium mobilization. Analyze the data by calculating the peak fluorescence response for each well. Plot the response against the compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

GHSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMS-604992 BMS-604992 GHSR GHSR BMS-604992->GHSR Binds and Activates Gq Gq GHSR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Downstream_Effects Downstream Cellular Effects Ca2_release->Downstream_Effects PKC->Downstream_Effects

Caption: BMS-604992 signaling pathway via GHSR activation.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Efficacy Testing A Prepare BMS-604992 Stock (e.g., 10 mM in DMSO) C Perform Calcium Mobilization Assay with dose-response curve A->C B Seed GHSR-expressing cells in 96-well plates B->C D Analyze data and determine EC50 C->D E Prepare dosing formulation (e.g., suspension in 0.5% CMC) D->E Inform in vivo dose selection F Administer BMS-604992 to animals (e.g., oral gavage) E->F G Monitor physiological response (e.g., food intake) F->G H Collect and analyze data G->H

Caption: Experimental workflow for BMS-604992 dose optimization.

Troubleshooting_Flow Start Experiment Start Problem Unexpected Results? Start->Problem Check_Reagents Verify compound integrity and concentration Problem->Check_Reagents Yes Success Successful Experiment Problem->Success No Check_Cells Confirm cell health and receptor expression Check_Reagents->Check_Cells Check_Protocol Review and optimize assay parameters Check_Cells->Check_Protocol Check_Protocol->Start Re-run Experiment

Caption: Logical troubleshooting flow for experimental issues.

References

Technical Support Center: BMS-604992 Free Base In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome common challenges associated with the in vivo delivery of BMS-604992 free base.

Frequently Asked Questions (FAQs)

Q1: What is BMS-604992 and why is its in vivo delivery challenging?

A1: BMS-604992 is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase. The "free base" form of many small molecule drugs, including BMS-604992, often exhibits low aqueous solubility. This poor solubility is a primary obstacle for in vivo delivery, as it can lead to low absorption, poor bioavailability, and precipitation at the injection site, making it difficult to achieve therapeutic concentrations in target tissues.

Q2: What are the key physicochemical properties of BMS-604992 I should be aware of?

A2: While specific proprietary data may not be publicly available, the properties of similar poorly soluble small molecules are instructive. Key parameters influencing formulation strategy include solubility in various solvents, LogP (lipophilicity), and pKa. Researchers should ideally measure these properties for their specific batch of the compound.

Table 1: Representative Physicochemical Properties for a Poorly Soluble Free Base Compound

PropertyTypical Value/RangeImplication for Formulation
Aqueous Solubility < 10 µg/mLDirect dosing in aqueous buffers is not feasible.
LogP > 3High lipophilicity suggests good membrane permeability but poor aqueous solubility.
pKa (if applicable) VariesIndicates if solubility can be improved by pH adjustment (less common for free bases).
Melting Point HighHigh lattice energy can contribute to poor solubility.

Q3: What is the mechanism of action of BMS-604992?

A3: BMS-604992 targets AXL, a receptor tyrosine kinase that is part of the TAM (Tyro3, AXL, Mer) family. AXL signaling is activated by its ligand, Gas6, and plays a crucial role in cell survival, proliferation, migration, and resistance to therapy.[1][2][3][4] By inhibiting AXL, BMS-604992 can block these downstream pathways, which include PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT, thereby reducing tumor growth and overcoming drug resistance.[1][2][3][4][5]

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK ERK MAPK->ERK ERK->Proliferation Migration Migration ERK->Migration BMS604992 BMS-604992 BMS604992->AXL

Caption: Simplified AXL signaling pathway and the inhibitory action of BMS-604992.

Troubleshooting Guide

Q1: My this compound is not dissolving in a standard vehicle (e.g., saline, PBS). What should I do?

A1: This is the most common issue. The low aqueous solubility of the free base requires a formulation strategy. Follow this systematic approach to identify a suitable vehicle.

Troubleshooting_Workflow start Start: BMS-604992 Free Base Powder sol_check Attempt to dissolve in physiologically tolerated organic solvent (e.g., DMSO, NMP, PEG300)? start->sol_check success_sol Is it fully dissolved at the desired concentration? sol_check->success_sol Yes suspension FAILURE: Prepare a micronized suspension in an aqueous vehicle with a suspending agent (e.g., 0.5% CMC) and surfactant. sol_check->suspension No dilute_check Dilute slowly into aqueous vehicle (e.g., saline with 5% Tween 80). Does it precipitate? success_sol->dilute_check Yes success_sol->suspension No, insoluble final_solution SUCCESS: Co-solvent formulation is ready. Proceed with in vivo study. dilute_check->final_solution No, remains clear dilute_check->suspension Yes, precipitates other Consider alternative advanced formulations (e.g., lipid-based systems, nanoformulations). suspension->other

Caption: Decision workflow for formulating poorly soluble this compound.

Q2: I achieved a clear solution with a co-solvent, but it precipitates in the syringe or upon injection. How can I prevent this?

A2: This is a common issue known as "in vivo precipitation." It occurs when the organic solvent is rapidly diluted by aqueous physiological fluids, causing the drug to crash out of solution.

  • Reduce the Drug Concentration: The simplest approach is to lower the concentration to below its saturation point in the final mixture.

  • Increase Surfactant/Solubilizer: Increase the concentration of agents like Tween® 80, Cremophor® EL, or Solutol® HS 15 in the aqueous diluent. These help form micelles that can keep the drug solubilized upon dilution.

  • Switch to a Suspension: If precipitation cannot be avoided, a well-formulated suspension may provide more consistent results. This involves administering the drug as fine, solid particles suspended in a liquid vehicle.[6]

Q3: My in vivo results are highly variable between animals. What could be the cause?

A3: High variability is often linked to inconsistent drug exposure, which stems from formulation issues.

  • Inconsistent Suspension: If using a suspension, ensure it is homogenous before and during administration. The particles can settle quickly. Vortex the stock solution vigorously and mix the contents of the syringe by inversion immediately before dosing each animal.

  • Precipitation at Injection Site: For subcutaneous (SC) or intramuscular (IM) routes, precipitation can lead to a "depot" effect, where the drug is absorbed slowly and erratically. Consider switching to an intraperitoneal (IP) or oral (PO) route if appropriate for the study design.

  • Poor Bioavailability: The formulation may not be optimal for absorption. For oral dosing, this is a major challenge. Advanced formulations like self-emulsifying drug delivery systems (SEDDS) or solid dispersions might be necessary to improve oral bioavailability.[7][8]

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation (10 mg/mL)

This protocol is a starting point and may require optimization.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • PEG300 (Polyethylene glycol 300)

    • Tween® 80

    • Sterile Saline (0.9% NaCl)

  • Vehicle Preparation:

    • Prepare a "Co-solvent/Surfactant" stock by mixing:

      • 1 part DMSO

      • 4 parts PEG300

      • 1 part Tween® 80

    • Vortex thoroughly until a clear, homogenous solution is formed.

  • Drug Solubilization:

    • Weigh the required amount of this compound.

    • Add a small volume of the "Co-solvent/Surfactant" stock to the powder to create a concentrated slurry. For a final concentration of 10 mg/mL, you might start by dissolving 100 mg of drug into 1 mL of the co-solvent mix.

    • Vortex and/or sonicate gently until the drug is completely dissolved. This is your Drug Concentrate (100 mg/mL) .

  • Final Dilution for Dosing:

    • Immediately before administration, dilute the Drug Concentrate to the final desired concentration (e.g., 10 mg/mL) with sterile saline.

    • To make 1 mL of a 10 mg/mL dosing solution, add 100 µL of the 100 mg/mL Drug Concentrate to 900 µL of sterile saline.

    • Add the concentrate to the saline slowly while vortexing to prevent precipitation.

    • The final vehicle composition will be: 1% DMSO, 4% PEG300, 1% Tween® 80, 94% Saline.

Table 2: Example Vehicle Compositions for In Vivo Studies

Vehicle NameCompositionRouteNotes
PEG/Tween/Saline 5% PEG400, 5% Tween 80 in SalineIP, IVCommon general-purpose vehicle.
NMP/PEG/Solutol 10% NMP, 30% PEG300, 60% Solutol HS 15POGood for oral gavage, forms micelles.
CMC/Tween 0.5% Carboxymethylcellulose, 0.1% Tween 80 in waterPO, IP, SCStandard vehicle for suspensions.

Protocol 2: Preparation of a Suspension Formulation (10 mg/mL)

  • Materials:

    • This compound

    • Aqueous vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in sterile water.

    • Sterile mortar and pestle or homogenizer.

  • Procedure:

    • Micronization (Optional but Recommended): If possible, reduce the particle size of the BMS-604992 powder to <10 µm using a jet mill or similar apparatus. This increases the surface area and improves dissolution rate.[9]

    • Wetting the Powder: In a sterile mortar, add the required amount of BMS-604992 powder. Add a few drops of the vehicle containing Tween® 80 and triturate with the pestle to form a uniform paste. This ensures the hydrophobic powder is properly wetted.

    • Suspending the Drug: Gradually add the remaining 0.5% CMC vehicle in small portions while continuously mixing or homogenizing until the desired final volume and concentration are reached.

    • Homogenization: Ensure the final suspension is uniform. Store at 4°C and protect from light.

    • Administration: Before each animal is dosed, vortex the suspension vigorously for at least 30 seconds to ensure a homogenous distribution of particles.

References

Technical Support Center: BMS-604992 Free Base and Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for receptor desensitization with BMS-604992 free base, a selective and potent growth hormone secretagogue receptor (GHSR) agonist.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments due to GHSR desensitization when using BMS-604992.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Diminished or absent cellular response (e.g., calcium mobilization, downstream signaling) upon repeated application of BMS-604992. GHSR desensitization and internalization.1. Washout and Recovery: After the initial stimulation, thoroughly wash the cells with agonist-free media and allow for a recovery period (several hours) to permit receptor recycling to the cell surface before restimulation.[1] 2. Dose-Response Analysis: Perform a dose-response curve for the second stimulation to determine if there is a rightward shift, indicating decreased sensitivity. 3. Time-Course Experiment: Vary the time between the first and second stimulation to characterize the kinetics of resensitization.
High basal signaling in the absence of acute BMS-604992 stimulation. Potential constitutive activity of GHSR or long-lasting effects from previous treatments.1. Serum Starvation: Ensure cells are properly serum-starved before the experiment to reduce baseline signaling. 2. Inverse Agonist Control: If available, use a GHSR inverse agonist to confirm that the basal signaling is mediated by the receptor. 3. Extended Washout: If cells have been previously exposed to BMS-604992, ensure a sufficiently long washout period.
Inconsistent results between experimental replicates. Variability in cell health, passage number, or subtle differences in experimental timing.1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure consistent cell density at the time of the experiment. 2. Automate or Standardize Timing: Use automated liquid handling for precise timing of agonist application and removal, especially in kinetic assays.

Frequently Asked Questions (FAQs)

Q1: What is receptor desensitization and is it expected with a potent GHSR agonist like BMS-604992?

A1: Receptor desensitization is a process where a receptor's response to a stimulus is diminished after prolonged or repeated exposure to an agonist. For G protein-coupled receptors (GPCRs) like the growth hormone secretagogue receptor (GHSR), this is a common regulatory mechanism to prevent overstimulation.[2][3] Given that BMS-604992 is a potent GHSR agonist, it is highly probable that it will induce receptor desensitization. Studies with the natural ligand, ghrelin, and other synthetic agonists have demonstrated rapid desensitization of GHSR.[1][4]

Q2: What is the underlying mechanism of GHSR desensitization?

A2: GHSR desensitization is a multi-step process:

  • Receptor Uncoupling: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of β-arrestin proteins.[5]

  • β-Arrestin Binding: β-arrestin binding sterically hinders the coupling of the receptor to its G protein, thereby attenuating downstream signaling.[3][5]

  • Internalization: The receptor-β-arrestin complex is then targeted for internalization into endosomes via clathrin-coated pits.[1][2] This removes the receptor from the cell surface, further reducing its ability to respond to the agonist.

  • Recycling or Degradation: Once internalized, the receptor can either be recycled back to the cell membrane (resensitization) or targeted for lysosomal degradation (downregulation). GHSR has been observed to have a slow recycling time.[1]

Q3: How quickly does GHSR desensitization occur and how long does it take for the receptor to recover?

A3: Studies on ghrelin and other GHSR agonists show that desensitization can be rapid, with a marked decrease in the cellular response, such as calcium mobilization, observed within minutes of agonist exposure.[4] The recovery of surface receptors (resensitization) is a slower process. For GHSR, it has been reported that surface binding may take up to 360 minutes to return to control levels after agonist removal.[1]

Q4: How might receptor desensitization affect my in vivo experiments with BMS-604992?

A4: In an in vivo setting, continuous or frequent administration of a potent agonist like BMS-604992 could lead to tachyphylaxis, a rapid decrease in the drug's effect. For instance, continuous infusion of a GHSR agonist in animal models has been shown to result in a transient physiological response.[6] This desensitization could be mediated by receptor-level changes and potentially by systemic feedback mechanisms, such as the upregulation of inhibitory peptides like somatostatin.[6] Therefore, the dosing regimen (e.g., pulsatile vs. continuous) can significantly impact the long-term efficacy of the compound.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay to Assess GHSR Desensitization

This protocol is designed to measure the desensitization and resensitization of GHSR in a cell line expressing the receptor (e.g., HEK293-GHSR).

Materials:

  • HEK293 cells stably expressing human GHSR

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound

  • Pluronic F-127

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating: Seed the HEK293-GHSR cells into a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Aspirate the culture medium from the cells and add the loading solution.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with assay buffer, leaving the cells in the final wash volume.

  • Desensitization:

    • Measure the baseline fluorescence for 1-2 minutes.

    • Add a desensitizing concentration of BMS-604992 (e.g., EC90) and record the fluorescence change for 5-10 minutes to observe the initial response.

    • To induce desensitization, incubate the cells with the agonist for a defined period (e.g., 30-60 minutes).

  • Washout and Recovery:

    • Carefully aspirate the agonist-containing buffer and wash the cells three times with pre-warmed, agonist-free assay buffer.

    • Add fresh assay buffer and allow the cells to recover for a specific duration (e.g., 0, 30, 60, 120, 240, 360 minutes).

  • Resensitization Measurement:

    • After the recovery period, re-stimulate the cells with the same concentration of BMS-604992.

    • Record the fluorescence response.

  • Data Analysis:

    • Calculate the peak fluorescence response for the initial and subsequent stimulations.

    • Express the second response as a percentage of the first response to quantify the level of desensitization and subsequent resensitization over time.

Visualizations

GHSR_Signaling_and_Desensitization cluster_membrane Plasma Membrane cluster_cytosol Cytosol BMS604992 BMS-604992 GHSR GHSR BMS604992->GHSR 1. Agonist Binding Gq Gq GHSR->Gq 2. Gq Protein Activation GRK GRK GHSR->GRK 3. Phosphorylation BetaArrestin β-Arrestin GHSR->BetaArrestin 4. β-Arrestin Binding PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC BetaArrestin->Gq Uncoupling ClathrinPit Clathrin-Coated Pit BetaArrestin->ClathrinPit 5. Internalization Endosome Endosome ClathrinPit->Endosome Recycling Recycling Endosome->Recycling Slow Degradation Lysosomal Degradation Endosome->Degradation Downregulation Recycling->GHSR Desensitization_Workflow start Start Experiment stim1 Initial Stimulation with BMS-604992 start->stim1 measure1 Measure Initial Response (e.g., Ca²⁺) stim1->measure1 incubate Incubate with Agonist (Induce Desensitization) measure1->incubate wash Washout Agonist incubate->wash recover Recovery Period (Agonist-free medium) wash->recover stim2 Second Stimulation with BMS-604992 recover->stim2 measure2 Measure Second Response stim2->measure2 analyze Analyze Data (% of Initial Response) measure2->analyze end End analyze->end

References

Technical Support Center: Interpreting Unexpected Physiological Responses to Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "BMS-604992 free base" is used here as an illustrative placeholder due to the absence of publicly available information. The following troubleshooting guides and FAQs are intended as a general framework for researchers, scientists, and drug development professionals when interpreting unexpected physiological responses to a novel kinase inhibitor, referred to herein as "Compound-604992."

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide provides insights into potential unexpected physiological responses during the preclinical development of Compound-604992, a hypothetical selective PI3Kα inhibitor.

Q1: What is the intended mechanism of action for Compound-604992?

A1: Compound-604992 is designed as a potent and selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it a key therapeutic target.[1][3] By inhibiting PI3Kα, Compound-604992 is expected to reduce the production of PIP3, leading to decreased activation of AKT and subsequent downstream effectors like mTOR, ultimately resulting in reduced cancer cell proliferation and survival.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3Kα (Target of Compound-604992) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 Compound Compound-604992 Compound->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation

Figure 1: The PI3K/AKT/mTOR Signaling Pathway.
Q2: We observed unexpected cytotoxicity in a cell line with low PI3Kα expression. What are the potential causes and next steps?

A2: This finding suggests that the observed cytotoxicity may be due to off-target effects, where the compound interacts with unintended biological molecules.[4][5] Off-target interactions are a common challenge in drug development and can lead to toxicity or misinterpretation of a compound's mechanism of action.[5][6]

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use an orthogonal method like the Cellular Thermal Shift Assay (CETSA) to confirm that Compound-604992 is engaging PI3Kα in your low-expression cell line, even at low levels.

  • Broad Panel Screening: Profile Compound-604992 against a broad panel of kinases and other relevant off-target panels (e.g., safety-related GPCRs).[4] This can help identify unintended targets.

  • Dose-Response Analysis: Carefully re-evaluate the dose-response curve. Off-target effects are often more pronounced at higher concentrations.[4] Determine if the cytotoxicity occurs at concentrations well above the IC₅₀ for PI3Kα.

  • Structurally Unrelated Inhibitor: Test a different, structurally unrelated PI3Kα inhibitor. If this compound does not produce the same cytotoxic effect, it strengthens the hypothesis of an off-target effect specific to Compound-604992's chemical scaffold.[4]

Off_Target_Workflow Start Unexpected Cytotoxicity Observed in Low-Target Expression Cell Line Step1 Step 1: Re-evaluate Dose-Response Is cytotoxicity observed only at high concentrations? Start->Step1 Step2 Step 2: Perform Broad Kinase Profiling Panel Step1->Step2 Decision1 Potent Off-Target Hits Identified? Step2->Decision1 Step3 Step 3: Test Structurally Unrelated Inhibitor of PI3Kα Decision2 Unrelated Inhibitor Shows Similar Cytotoxicity? Step3->Decision2 Decision1->Step3 No Conclusion1 Conclusion: Cytotoxicity is likely due to identified off-target(s). Investigate off-target biology. Decision1->Conclusion1 Yes Conclusion2 Conclusion: Effect may be on-target (e.g., basal pathway activity is critical) or a novel off-target. Decision2->Conclusion2 Yes Conclusion3 Conclusion: Cytotoxicity is likely due to a scaffold-specific off-target effect of Compound-604992. Decision2->Conclusion3 No

Figure 2: Troubleshooting Workflow for Unexpected Cytotoxicity.
Q3: Our in vivo studies in rodents show elevated liver enzymes (ALT/AST). How should we investigate this potential hepatotoxicity?

A3: Elevated alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers for potential drug-induced liver injury (DILI). A systematic investigation is crucial to understand the risk. This should follow established guidelines for preclinical toxicity testing.[7][8]

Investigation Plan:

  • Histopathology: Conduct a thorough histopathological examination of liver tissues from the toxicology study to identify any morphological changes, such as necrosis, steatosis, or inflammation.

  • Dose and Time Dependence: Evaluate if the effect is dose-dependent and assess the time course of the enzyme elevations.

  • In Vitro Toxicity Assays: Use human and rodent hepatocytes or cell lines like HepG2 to assess direct cytotoxicity, mitochondrial toxicity, and reactive metabolite formation.

  • Mechanism-Based Assays: Investigate specific mechanisms, such as inhibition of the bile salt export pump (BSEP), which is a known risk factor for DILI.

Table 1: Hypothetical In Vivo Rodent Toxicology Data Summary (14-Day Study)

Parameter Vehicle Control Compound-604992 (10 mg/kg) Compound-604992 (30 mg/kg) Compound-604992 (100 mg/kg)
ALT (U/L) 35 ± 5 42 ± 7 150 ± 25 * 450 ± 60 *
AST (U/L) 60 ± 8 75 ± 10 280 ± 40 * 890 ± 110 *
Bilirubin (mg/dL) 0.2 ± 0.05 0.2 ± 0.04 0.3 ± 0.06 0.8 ± 0.1 *
Liver Histopathology Normal Normal Mild centrilobular necrosis Moderate to severe necrosis

Data are presented as Mean ± SD. *p < 0.05 vs. Vehicle Control.

Experimental Protocol 1: In Vitro Hepatotoxicity Assessment using HepG2 cells
  • Objective: To assess the direct cytotoxic potential of Compound-604992 on human liver-derived cells.

  • Methodology:

    • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum at 37°C and 5% CO₂.

    • Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Dosing: Treat cells with a serial dilution of Compound-604992 (e.g., 0.1 to 100 µM) or vehicle control (0.1% DMSO) for 24 and 48 hours.

    • Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue). Add the reagent to each well, incubate for 2-4 hours, and measure fluorescence (560Ex/590Em).

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Q4: We are observing unexpected cardiovascular effects (e.g., QT interval prolongation) in our canine telemetry studies. What is the recommended course of action?

A4: QT interval prolongation is a significant safety concern as it can be linked to a heightened risk of fatal cardiac arrhythmias. This effect is often caused by the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.

Investigation Plan:

  • In Vitro hERG Assay: The first step is to determine if Compound-604992 directly inhibits the hERG channel. This is typically done using an automated patch-clamp assay.

  • Comprehensive Safety Panel: Test the compound against a broader panel of cardiac ion channels (e.g., Na⁺, Ca²⁺ channels) to understand the complete electrophysiological profile.

  • Structure-Activity Relationship (SAR): If hERG inhibition is confirmed, medicinal chemistry efforts should be initiated to identify analogs with a reduced hERG liability while maintaining on-target potency.

Table 2: Hypothetical In Vitro Cardiac Safety Panel Results

Ion Channel Assay Type Compound-604992 IC₅₀ (µM) Therapeutic Cmax (µM) Safety Margin (IC₅₀ / Cmax)
hERG (KCNH2) Patch Clamp 1.2 0.2 6X
Nav1.5 (SCN5A) Patch Clamp > 30 0.2 > 150X
Cav1.2 (CACNA1C) Patch Clamp > 30 0.2 > 150X

A safety margin of <30X for hERG is often considered a potential clinical risk.

Experimental Protocol 2: Automated Patch-Clamp Assay for hERG Channel Inhibition
  • Objective: To quantify the inhibitory potential of Compound-604992 on the hERG potassium channel.

  • Methodology:

    • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Instrument: Employ an automated patch-clamp platform (e.g., QPatch or Patchliner).

    • Procedure:

      • Cells are captured on the measurement plate, and gigaseals are formed.

      • A voltage pulse protocol is applied to elicit the characteristic hERG tail current.

      • A stable baseline current is recorded in the extracellular solution.

      • Compound-604992 is added at increasing concentrations (e.g., 0.01 to 30 µM), and the effect on the tail current is measured.

    • Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the vehicle control. An IC₅₀ value is determined by fitting the data to a Hill equation.

Q5: How can we definitively differentiate between on-target and off-target driven phenotypes?

A5: Differentiating on-target from off-target effects is a critical step in preclinical development to ensure that the biological effects observed are due to the intended mechanism of action.[5] A multi-pronged approach is recommended to build a conclusive evidence package.

On_vs_Off_Target Start Unexpected Phenotype Observed (e.g., toxicity, efficacy) Step1 Hypothesis: On-Target Effect Start->Step1 Step2 Hypothesis: Off-Target Effect Start->Step2 Exp1 Experiment: Target Knockdown/Out (e.g., CRISPR, siRNA) Does it replicate the phenotype? Step1->Exp1 Exp2 Experiment: Rescue Experiment Can overexpression of a downstream effector reverse the phenotype? Step1->Exp2 Exp3 Experiment: Kinome Screening Are there potent off-targets? Step2->Exp3 Exp4 Experiment: Test Unrelated Inhibitor Does it replicate the phenotype? Step2->Exp4 Result1 Phenotype Replicated Exp1->Result1 Yes Result2 Phenotype Not Replicated Exp1->Result2 No Result3 Phenotype Reversed Exp2->Result3 Yes Result4 Phenotype Not Reversed Exp2->Result4 No Result5 Potent Off-Target(s) Found Exp3->Result5 Yes Result6 No Potent Off-Targets Exp3->Result6 No Exp4->Result1 Yes Exp4->Result2 No

Figure 3: Logic Diagram for Differentiating On-Target vs. Off-Target Effects.

References

Technical Support Center: BMS-604992 Free Base Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized guide for conducting forced degradation studies and analyzing potential degradation products of a small molecule drug like BMS-604992 free base. As specific experimental data for BMS-604992 is not publicly available, this document is based on established principles and common practices in the pharmaceutical industry. The degradation pathways, experimental data, and analytical methods described are hypothetical and intended for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary?

A forced degradation study, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[1][2] These studies are crucial for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products and understand the degradation pathways of the drug substance.[3]

  • Method Development: The generated degradants are used to develop and validate a stability-indicating analytical method (SIAM), which can separate the active pharmaceutical ingredient (API) from its degradation products.[1][4]

  • Formulation and Packaging: Understanding the drug's liabilities helps in developing a stable formulation and selecting appropriate packaging.

  • Regulatory Requirement: Regulatory agencies like the ICH and FDA require forced degradation data as part of the drug approval process.[2]

Q2: What are the typical stress conditions used in a forced degradation study?

Standard guidelines recommend exposing the drug substance to a variety of stress conditions, including:

  • Hydrolysis: Across a range of pH values (e.g., acidic conditions like 0.1 N HCl, and basic conditions like 0.1 N NaOH).[3][5]

  • Oxidation: Using an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂).[3]

  • Photolysis: Exposure to light, typically using a combination of UV and visible light as specified in ICH Q1B guidelines.[6]

  • Thermal Stress: Exposing the solid drug substance and/or a solution to high temperatures (e.g., 60-80°C).[6]

Q3: What is a stability-indicating method (SIAM)?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any other components, including degradation products, process impurities, or excipients.[1] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique for developing a SIAM.[4][7]

Q4: How much degradation should I aim for in a forced degradation study?

The goal is to achieve sufficient degradation to produce and identify the primary degradation products without completely degrading the parent compound. A target degradation of 5-20% is generally considered optimal.[2] This level is significant enough to ensure the stability-indicating nature of the analytical method is properly challenged.

Q5: What should I do if I don't observe any degradation under stress conditions?

If the drug substance appears to be highly stable, you may need to employ more aggressive stress conditions. This could involve increasing the temperature, extending the exposure time, or using higher concentrations of acid, base, or oxidizing agents. It is important to document all conditions tested, as high stability is also a critical piece of information.

Q6: What is "mass balance" and why is it important in a stability study?

Mass balance is an accounting of the initial amount of the active pharmaceutical ingredient (API) versus the sum of the amount of API remaining and the amount of all degradation products formed. A good mass balance (typically between 95% and 105%) indicates that all major degradation products have been detected and quantified by the analytical method. A poor mass balance might suggest that some degradants are not being detected (e.g., they are volatile, do not have a UV chromophore, or are precipitating out of solution).

Troubleshooting Guide for HPLC/UPLC Analysis

This guide addresses common issues encountered during the analysis of BMS-604992 and its degradation products.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation. 2. Incompatible sample solvent (too strong). 3. Mobile phase pH is inappropriate for the analyte. 4. Presence of secondary interactions with column silanols.1. Flush the column with a strong solvent or replace it if it's old. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[8] 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.[9]
Poor Resolution 1. Inadequate chromatographic separation. 2. Co-eluting peaks (parent drug and degradation product). 3. Suboptimal mobile phase composition or gradient.1. Decrease the flow rate or use a longer column/column with smaller particles. 2. Modify the mobile phase composition (e.g., change the organic solvent or pH). 3. Optimize the gradient slope; a shallower gradient often improves the separation of closely eluting peaks.
Baseline Drift or Noise 1. Contaminated or improperly prepared mobile phase. 2. Air bubbles in the detector or pump. 3. Detector lamp is failing. 4. Column bleed at high temperatures.1. Use fresh, HPLC-grade solvents and filter aqueous buffers. 2. Degas the mobile phase thoroughly. Purge the pump and detector.[10] 3. Check the lamp's energy and replace it if necessary. 4. Use a column with low bleed characteristics and operate within its recommended temperature range.
Ghost Peaks (Spurious Peaks) 1. Contamination in the injection system or sample solvent. 2. Carryover from a previous injection. 3. Impurities in the mobile phase.1. Run a blank injection (injecting only the sample solvent) to identify the source. 2. Implement a robust needle wash procedure in the autosampler method. 3. Prepare fresh mobile phase with high-purity solvents.
Retention Time Variability 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Leaks in the HPLC system. 4. Inadequate column equilibration time.1. Ensure the mobile phase is prepared accurately and consistently.[8] 2. Use a column oven to maintain a stable temperature.[8] 3. Check for leaks at all fittings, especially around the pump and injector.[10] 4. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Hypothetical Data Presentation

Table 1: Summary of Forced Degradation Results for BMS-604992
Stress ConditionDuration% BMS-604992 Remaining% Total DegradationMajor Degradation Products Observed
0.1 N HCl24 hours85.2%14.8%DP1, DP3
0.1 N NaOH8 hours78.5%21.5%DP2, DP3
3% H₂O₂24 hours91.0%9.0%DP4
Thermal (80°C, Solution)72 hours95.5%4.5%DP1
Photolytic (ICH Q1B)24 hours89.8%10.2%DP5
Control (No Stress)72 hours99.8%0.2%None
Table 2: Hypothetical Chromatographic and Mass Data
Compound IDRetention Time (min)Observed m/z [M+H]⁺Proposed Identity
BMS-6049925.8450.2510Parent Drug
DP13.2350.1890Hydrolytic Product (Acid/Thermal)
DP24.1350.1890Hydrolytic Product (Base)
DP34.9422.2201Hydrolytic Side-Product
DP46.2466.2460N-Oxide Product
DP57.5448.2354Photolytic Isomer

Experimental Protocols

Protocol 1: Forced Degradation Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH. Keep at room temperature.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Transfer 1 mL of the stock solution to a vial and incubate at 80°C.

  • Photolytic Degradation: Expose a solution of BMS-604992 (0.5 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration of approximately 50 µg/mL before injection.

Protocol 2: Stability-Indicating UPLC-UV/MS Method
  • Instrumentation: UPLC system with a photodiode array (PDA) detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • UV Detection: 254 nm, with PDA scan from 200-400 nm.

  • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan for identification and quantification; tandem MS (MS/MS) for structural elucidation of degradation products.

Visualizations

G cluster_0 Phase 1: Preparation & Stressing cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Interpretation A Prepare Drug Substance Solution (1 mg/mL) B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Take Samples at Time Points & Quench Reaction B->C D Dilute Samples to Final Concentration C->D Prepare for Injection E Analyze via Stability-Indicating UPLC-UV/MS Method D->E F Acquire Chromatograms and Mass Spectra E->F G Identify & Quantify Degradation Peaks F->G Process Data H Calculate Mass Balance G->H I Propose Degradation Pathways H->I

Caption: Workflow for a typical forced degradation study.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway BMS BMS-604992 (Parent Drug) DP1 Degradation Product 1 (e.g., Amide Cleavage) BMS->DP1 DP2 Degradation Product 2 (e.g., Ester Cleavage) BMS->DP2 DP4 Degradation Product 4 (e.g., N-Oxidation) BMS->DP4 H2O H₂O / H⁺ or OH⁻ O2 [O] (e.g., H₂O₂)

Caption: Hypothetical degradation pathways for a small molecule.

G Start Problem: Poor Peak Resolution Q1 Is the gradient slope optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the mobile phase pH appropriate? A1_Yes->Q2 Action1 Decrease gradient slope (make it shallower) A1_No->Action1 End Resolution Improved Action1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the column efficient? A2_Yes->Q3 Action2 Adjust pH to be >2 units from analyte pKa A2_No->Action2 Action2->End A3_Yes Yes Q3->A3_Yes Consider changing column chemistry A3_No No Q3->A3_No No Action3 Use a longer column or column with smaller particles A3_No->Action3 Action3->End

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Validation & Comparative

A Comparative Guide to the Efficacy of BMS-604992 and Other Ghrelin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of BMS-604992, a selective ghrelin receptor (GHSR) agonist, with other notable GHSR agonists: anamorelin (B1277382), capromorelin, and macimorelin. The data presented is compiled from various preclinical studies to facilitate a comprehensive understanding of their relative potencies and activities.

Unveiling the Potency: A Side-by-Side Comparison

The efficacy of a ghrelin receptor agonist is primarily determined by its binding affinity (Ki) and its ability to activate the receptor, measured by the half-maximal effective concentration (EC50). Lower Ki and EC50 values are indicative of higher potency.

BMS-604992 emerges as a highly potent GHSR agonist, demonstrating a strong binding affinity with a Ki value of 2.3 nM and exceptional functional activity with an EC50 of 0.4 nM.[1] This suggests that BMS-604992 can effectively bind to and activate the ghrelin receptor at very low concentrations.

Table 1: In Vitro Efficacy of Selected GHSR Agonists

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
BMS-604992 2.3 0.4
Anamorelin0.700.74[2][3][4]
Capromorelin7[1][5]3[1]
MacimorelinData not availableData not available

Note: Data is compiled from different sources and may not be directly comparable due to potential variations in experimental conditions.

In Vivo Efficacy: Stimulating Appetite

A key physiological effect of GHSR activation is the stimulation of food intake. Preclinical studies in rodent models have demonstrated the orexigenic (appetite-stimulating) effects of these agonists.

BMS-604992 has been shown to stimulate food intake in rodents.[1] Similarly, anamorelin has been observed to dose-dependently increase food intake in rats.[2] Capromorelin has also been documented to increase feed intake in various animal models.[6] Due to the absence of head-to-head in vivo studies, a quantitative comparison of the appetite-stimulating effects of BMS-604992 with other agonists is not feasible at this time.

Signaling Pathways and Experimental Workflows

The activation of the ghrelin receptor by agonists like BMS-604992 initiates a cascade of intracellular signaling events. The primary pathway involves the Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

GHSR_Signaling_Pathway GHSR_Agonist GHSR Agonist (e.g., BMS-604992) GHSR Ghrelin Receptor (GHSR) GHSR_Agonist->GHSR Binds to G_Protein Gαq/11 GHSR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Downstream Downstream Cellular Effects (e.g., Hormone Secretion, Appetite Regulation) Ca_Release->Downstream PKC->Downstream

Caption: GHSR agonist-induced Gαq signaling pathway.

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with GHSR) Incubation Incubate Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([125I]-ghrelin) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (e.g., BMS-604992) Compound_Prep->Incubation Filtration Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Caption: Experimental workflow for a radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay for GHSR

This protocol is designed to determine the binding affinity (Ki) of a test compound for the ghrelin receptor (GHSR) through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human ghrelin receptor (e.g., HEK293-GHSR).

  • Radioligand: [125I]-Ghrelin.

  • Test Compounds: BMS-604992 and other GHSR agonists.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled ghrelin (e.g., 1 µM).

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of the test compound (e.g., BMS-604992) in assay buffer.

    • 50 µL of [125I]-Ghrelin diluted in assay buffer (final concentration ~0.1-0.5 nM).

    • 100 µL of the prepared cell membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked 96-well filter plate using a vacuum manifold.

  • Washing: Wash each well three times with 200 µL of ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a GHSR agonist to stimulate an increase in intracellular calcium concentration, providing a functional measure of receptor activation (EC50).

Materials:

  • Cells: HEK293 cells stably expressing the human ghrelin receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Test Compounds: BMS-604992 and other GHSR agonists.

  • Positive Control: A known potent GHSR agonist (e.g., ghrelin).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the HEK293-GHSR cells into the microplates at a density of 40,000-80,000 cells per well and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., 2 µM Fluo-4 AM in assay buffer) to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • Measurement: Place the cell plate in the fluorescence microplate reader. Record the baseline fluorescence for a short period. Then, automatically inject the test compounds or control into the wells and continue to record the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. The peak fluorescence response is plotted against the concentration of the agonist. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined using a sigmoidal dose-response curve fit.

References

Validating the Selectivity of BMS-604992 Free Base for GHSR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of the growth hormone secretagogue receptor (GHSR) agonist, BMS-604992 free base, against other prominent GHSR agonists. The objective is to offer a clear, data-driven assessment of its performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Comparative Analysis of GHSR Agonist Selectivity

The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential for adverse effects. In the context of GHSR agonists, high selectivity for the target receptor over other G-protein coupled receptors (GPCRs) and other protein classes is paramount. This section compares the binding affinity and functional potency of BMS-604992 with other well-characterized GHSR agonists: Anamorelin, Ibutamoren (MK-0677), Macimorelin, and Capromorelin.

Quantitative Comparison of In Vitro Potency

The following table summarizes the reported in vitro binding affinities (Ki) and functional potencies (EC50) of the selected GHSR agonists. Lower values indicate higher affinity and potency, respectively.

CompoundGHSR Binding Affinity (Ki, nM)GHSR Functional Potency (EC50, nM)
BMS-604992 2.30.4
Anamorelin0.700.74
Ibutamoren (MK-0677)8.14 (pKi)1.3
MacimorelinComparable to ghrelin-
Capromorelin73

Note: Data is compiled from various sources and experimental conditions may differ.

Selectivity Profile Overview

An ideal GHSR agonist should exhibit minimal interaction with other receptors, ion channels, and enzymes. While comprehensive head-to-head selectivity screening data for all compounds against a standardized panel of off-targets is not publicly available, the following information has been gathered from existing literature:

  • BMS-604992: While specific off-target screening data is limited in the public domain, its designation as a "selective" agonist in initial reports suggests a favorable profile that warrants further investigation.

  • Anamorelin: Has been screened against a panel of over 100 receptors, ion channels, and transporters. Weak binding was only observed at the tachykinin neurokinin 2 (NK2) receptor at micromolar concentrations, indicating high selectivity for GHSR.[1]

  • Ibutamoren (MK-0677): While potent at GHSR, some studies have reported potential off-target effects, including impacts on cortisol levels and insulin (B600854) sensitivity.[2][3][4][5][6] A thorough selectivity panel screening would be beneficial for a complete profile.

  • Capromorelin: Shows high affinity for the GHSR.[9][10][11][12] Detailed selectivity screening data against a comprehensive panel of receptors would be necessary to fully assess its off-target profile.

Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for GHSR

This protocol is designed to determine the binding affinity (Ki) of a test compound for the GHSR.

Objective: To measure the displacement of a radiolabeled ligand from the GHSR by a non-labeled test compound.

Materials:

  • HEK293 cells stably expressing human GHSR (hGHSR)

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: [¹²⁵I]-Ghrelin

  • Non-labeled competitor: Test compound (e.g., BMS-604992) and a known GHSR ligand as a positive control.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • GF/C filter plates pre-treated with polyethylenimine (PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hGHSR cells to confluence.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of [¹²⁵I]-Ghrelin (typically at or below its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of a known unlabeled GHSR ligand.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the PEI-treated GF/C filter plate using a vacuum manifold.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This protocol is designed to determine the functional potency (EC50) of a test compound as a GHSR agonist.

Objective: To measure the increase in intracellular calcium concentration in response to GHSR activation.

Materials:

  • HEK293 cells stably expressing hGHSR and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Cell culture reagents.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (e.g., BMS-604992) and a known GHSR agonist as a positive control.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Preparation:

    • Seed the engineered HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.

    • If using a fluorescent dye, load the cells with Fluo-4 AM according to the manufacturer's instructions.

  • Assay Performance:

    • Place the cell plate in the fluorescent plate reader.

    • Inject varying concentrations of the test compound into the wells.

    • Immediately measure the change in fluorescence or luminescence over time.

  • Data Analysis:

    • Determine the peak fluorescence or luminescence intensity for each concentration of the test compound.

    • Plot the response against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression.

Visualizing Key Pathways and Processes

To further aid in the understanding of GHSR signaling and the experimental validation process, the following diagrams have been generated using Graphviz.

GHSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin / Agonist (e.g., BMS-604992) GHSR GHSR Ghrelin->GHSR Binds to Gq Gαq GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: GHSR Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_binding_assay Radioligand Binding Assay cluster_functional_assay Calcium Mobilization Assay Cell_Culture Cell Culture (HEK293-hGHSR) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Cell_Plating Cell Plating & Dye Loading Cell_Culture->Cell_Plating Incubation Incubation with [¹²⁵I]-Ghrelin & Test Compound Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Binding_Analysis Data Analysis (Ki) Counting->Binding_Analysis Compound_Injection Compound Injection Cell_Plating->Compound_Injection Fluorescence_Reading Fluorescence/Luminescence Reading Compound_Injection->Fluorescence_Reading Functional_Analysis Data Analysis (EC50) Fluorescence_Reading->Functional_Analysis

Caption: Experimental Workflow for Selectivity Validation.

Conclusion

BMS-604992 demonstrates high potency as a GHSR agonist. To comprehensively validate its selectivity, further studies directly comparing its off-target profile against a broad panel of receptors and enzymes with that of other GHSR agonists like Anamorelin are recommended. The provided experimental protocols offer a standardized framework for conducting such comparative analyses, which are essential for the rigorous evaluation of novel drug candidates in the drug development pipeline.

References

Navigating Cross-Species Efficacy: A Comparative Analysis of BMS-604992 Free Base and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-species efficacy of a compound is paramount for predicting its translational potential. This guide provides a comprehensive comparison of BMS-604992 free base, clarifying its true mechanism of action, and presents a comparative analysis of a relevant alternative from Bristol Myers Squibb's portfolio of oncology drug candidates, BMS-754807, an IGF-1R/IR inhibitor.

Correcting the Record: BMS-604992 is a GHSR Agonist, Not an IGF-1R Inhibitor

Initial investigations into this compound revealed a critical discrepancy in its commonly perceived mechanism of action. Contrary to some assumptions, BMS-604992 is not an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). Instead, it is a selective and orally active small-molecule agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1][2]

Available preclinical data demonstrates its activity in rodents, where it has been shown to stimulate food intake and increase gastric emptying.[1][2] It exhibits high-affinity binding to the ghrelin receptor with a Ki of 2.3 nM and potent functional activity with an EC50 of 0.4 nM.[1][2] However, a comprehensive cross-species efficacy comparison for BMS-604992 is not available in the public domain.

Given the interest in Bristol Myers Squibb's oncology pipeline and the initial query's focus on IGF-1R inhibition, this guide will now focus on a compound with that precise mechanism of action: BMS-754807 .

Comparative Analysis: BMS-754807, a Dual IGF-1R/IR Inhibitor

BMS-754807 is a potent and reversible dual inhibitor of the IGF-1R and the Insulin Receptor (IR). This section details its performance against various cancer cell lines and in preclinical animal models, providing a framework for understanding its potential cross-species efficacy.

Data Presentation: In Vitro Efficacy of BMS-754807

The following table summarizes the in vitro anti-proliferative activity of BMS-754807 against a panel of human tumor cell lines.

Cell LineCancer TypeIC50 (nM)
GeoColon21
Rh41Rhabdomyosarcoma6
IGF-1R-SalSalivary Gland13
Experimental Protocols

In Vitro Cell Proliferation Assay: Human tumor cell lines were cultured in appropriate media supplemented with fetal bovine serum. Cells were seeded in 96-well plates and treated with increasing concentrations of BMS-754807. Cell viability was assessed after a specified incubation period (e.g., 72 hours) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values, the concentration of drug that inhibits cell growth by 50%, were calculated from dose-response curves.

Mandatory Visualization

Signaling Pathway of IGF-1R and IR Inhibition by BMS-754807

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R_IR IGF-1R / IR PI3K PI3K IGF1R_IR->PI3K RAS Ras IGF1R_IR->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BMS754807 BMS-754807 BMS754807->IGF1R_IR Inhibition Ligand IGF-1 / Insulin Ligand->IGF1R_IR

Caption: Inhibition of the IGF-1R/IR signaling pathway by BMS-754807.

Experimental Workflow for Assessing In Vivo Efficacy

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Implant Human Tumor Cells (Xenograft) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Dosing Administer BMS-754807 (e.g., Oral Gavage) Randomization->Dosing Tumor_Measurement Measure Tumor Volume Regularly Dosing->Tumor_Measurement Body_Weight Monitor Animal Body Weight Dosing->Body_Weight Endpoint Endpoint Reached (e.g., Tumor Size Limit) Tumor_Measurement->Endpoint Body_Weight->Endpoint Analysis Analyze Data: Tumor Growth Inhibition Endpoint->Analysis

References

A Preclinical Showdown: BMS-604992 Free Base vs. Ghrelin Mimetics in Models of Anorexia and Cachexia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of the ghrelin receptor agonist BMS-604992 free base against other prominent ghrelin mimetics. This analysis is based on available experimental data in models of anorexia and cachexia, with a focus on quantitative outcomes and detailed methodologies.

Ghrelin, the "hunger hormone," and its receptor, the growth hormone secretagogue receptor (GHSR), have emerged as critical targets for therapeutic intervention in conditions characterized by anorexia and cachexia. Activation of the GHSR stimulates appetite, increases food intake, and promotes the release of growth hormone, making it a promising strategy to combat the debilitating muscle wasting and weight loss associated with chronic diseases like cancer. This guide delves into the preclinical data of BMS-604992, a selective, orally active small-molecule GHSR agonist, and compares its efficacy with other well-studied ghrelin mimetics, Anamorelin (B1277382) and JMV 1843.

Mechanism of Action: Activating the Ghrelin Receptor

BMS-604992 and other ghrelin mimetics exert their effects by binding to and activating the GHSR. This G-protein coupled receptor is primarily expressed in the hypothalamus, a key brain region for regulating appetite and energy balance. Upon activation, the GHSR initiates a downstream signaling cascade that ultimately leads to increased production of orexigenic neuropeptides, such as neuropeptide Y (NPY) and agouti-related peptide (AgRP), which stimulate food intake.

Ghrelin_Signaling_Pathway cluster_cell Target Cell (e.g., Hypothalamic Neuron) Ghrelin_Mimetic Ghrelin Mimetics (e.g., BMS-604992) GHSR Ghrelin Receptor (GHSR) Ghrelin_Mimetic->GHSR Binds & Activates G_Protein Gq/11 GHSR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates NPY_AgRP ↑ NPY/AgRP Expression & Release Ca_Release->NPY_AgRP PKC->NPY_AgRP Food_Intake ↑ Food Intake NPY_AgRP->Food_Intake

Ghrelin Receptor Signaling Pathway

Preclinical Efficacy: A Comparative Analysis

The following tables summarize the quantitative data from preclinical studies evaluating the effects of BMS-604992, Anamorelin, and JMV 1843 on key parameters of anorexia and cachexia.

Table 1: Effects on Food Intake
CompoundAnimal ModelDoseRoute of AdministrationChange in Food IntakeCitation
BMS-604992 Healthy Rats10 mg/kgOral~2-fold increase vs. vehicle[1]
Anamorelin Healthy Rats3, 10, 30 mg/kgOral (daily for 6 days)Significant, dose-dependent increase vs. control[2]
Anamorelin Mice with chemotherapy-induced anorexiaNot specifiedOralMitigated decrease in food intake[3]
JMV 1843 Lean C57BL/6 Mice10, 20 mg/kg/daySubcutaneous (for 10 days)Significantly increased vs. saline[4][5]
JMV 1843 Fed Mice0.01-10 mg/kgSubcutaneous (single dose)Dose-dependent increase (up to 5-fold) vs. saline[4]
Table 2: Effects on Body Weight
CompoundAnimal ModelDoseRoute of AdministrationChange in Body WeightCitation
Anamorelin Healthy Rats3, 10, 30 mg/kgOral (daily for 6 days)Significant, dose-dependent increase vs. control[2]
Anamorelin Mice with chemotherapy-induced anorexiaNot specifiedOralMitigated body weight loss[3]
Anamorelin Lung cancer mouse xenograft model10, 30 mg/kgNot specifiedSignificant increase vs. control[1]
JMV 1843 Lean C57BL/6 Mice10, 20 mg/kg/daySubcutaneous (for 10 days)Significantly increased vs. saline[4][5]
Table 3: Effects on Lean Body Mass
CompoundAnimal ModelDoseRoute of AdministrationChange in Lean Body MassCitation
Anamorelin Cancer patients with cachexia (Clinical Study)50 mgOral (daily for 12 weeks)Significantly increased[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for assessing the effects of ghrelin mimetics in rodent models.

General Protocol for Oral Administration (Gavage) in Mice
  • Animal Handling and Restraint: Mice are gently but firmly restrained to immobilize the head and align the esophagus with the stomach.

  • Gavage Needle Selection: An appropriately sized, ball-tipped gavage needle (typically 20-22 gauge for adult mice) is used to prevent tissue damage.

  • Measurement and Insertion: The length of the gavage needle to be inserted is predetermined by measuring from the corner of the mouse's mouth to the last rib. The lubricated needle is carefully inserted into the esophagus.

  • Substance Administration: The test compound, formulated in a suitable vehicle, is slowly administered. The maximum volume should not exceed 10 mL/kg of body weight.

  • Post-Administration Monitoring: Animals are monitored for any signs of distress or adverse reactions following the procedure.

Experimental_Workflow cluster_workflow Typical Preclinical Study Workflow Animal_Acclimation Animal Acclimation Cachexia_Induction Cachexia/Anorexia Induction (e.g., Tumor Implantation, Chemotherapy) Animal_Acclimation->Cachexia_Induction Baseline_Measurements Baseline Measurements (Body Weight, Food Intake) Cachexia_Induction->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Treatment_Administration Treatment Administration (e.g., Oral Gavage of BMS-604992 or Vehicle) Randomization->Treatment_Administration Daily_Monitoring Daily Monitoring (Food Intake, Body Weight, Clinical Signs) Treatment_Administration->Daily_Monitoring Repeated over study duration Endpoint_Measurements Endpoint Measurements (e.g., Body Composition, Tissue Collection) Daily_Monitoring->Endpoint_Measurements At study termination Data_Analysis Data Analysis and Statistical Comparison Endpoint_Measurements->Data_Analysis

Preclinical Study Workflow Diagram
Measurement of Food Intake and Body Weight

  • Food Intake: Pre-weighed amounts of standard chow are provided to individually housed animals. The amount of food remaining, including any spillage, is measured at regular intervals (e.g., every 24 hours) to calculate daily food consumption.

  • Body Weight: Animals are weighed at the same time each day using a calibrated scale to monitor changes in body weight throughout the study period.

Discussion and Conclusion

The available preclinical data suggests that BMS-604992 is a potent, orally active ghrelin receptor agonist capable of stimulating food intake in rodents.[1] Its efficacy in a cachexia or anorexia model has not been extensively reported in the public domain, which limits a direct comparison with ghrelin mimetics like Anamorelin and JMV 1843 that have demonstrated positive effects on food intake and body weight in such models.[1][2][3][4][5]

Anamorelin has shown significant, dose-dependent increases in both food intake and body weight in healthy rats and has demonstrated the ability to mitigate weight loss in a chemotherapy-induced anorexia model.[2][3] JMV 1843 has also been shown to robustly increase food intake and body weight in mice.[4][5]

For a comprehensive evaluation of BMS-604992's potential in treating anorexia and cachexia, further preclinical studies in relevant disease models are necessary. Direct, head-to-head comparative studies with other ghrelin mimetics using standardized protocols and endpoints would be invaluable for determining its relative efficacy and therapeutic potential. Researchers are encouraged to consider the specific preclinical model, route of administration, and endpoints when designing and interpreting studies in this promising area of drug development.

References

Reproducibility of BMS-604992 Free Base Effects: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of preclinical findings is paramount. This guide provides a comparative analysis of the reported effects of BMS-604992, a selective and orally active small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.

Initial reports on BMS-604992 highlight its potential in stimulating food intake and enhancing gastrointestinal motility. However, a comprehensive assessment of the reproducibility of these effects is challenging due to the limited availability of independent studies in the public domain. The primary source of detailed preclinical data remains the initial discovery publication.

In Vitro Activity

BMS-604992 has been characterized as a potent GHSR agonist. The key in vitro parameters reported are summarized below.

ParameterReported ValueSource
Binding Affinity (Ki) 2.3 nM[1][2]
Functional Activity (EC50) 0.4 nM[1][2]

These values indicate a high affinity and potent activation of the ghrelin receptor in a controlled, in vitro environment.

In Vivo Effects in Rodent Models

Preclinical studies in rodents have demonstrated the orexigenic (appetite-stimulating) and prokinetic (motility-enhancing) effects of BMS-604992.

Food Intake

Oral administration of BMS-604992 has been shown to dose-dependently increase food intake in mice. A minimum effective dose of approximately 10 mg/kg was reported to elicit a significant response.[1][2] Intraperitoneal administration of 500 μg/kg in mice resulted in an approximate two-fold increase in food intake compared to vehicle-treated controls over a 4-hour period.[1][2]

SpeciesAdministration RouteDoseEffect on Food IntakeSource
C57BL/6 MiceOral (p.o.)1-1000 mg/kgDose-responsive increase (MED ~10 mg/kg)[1][2]
Male GhrR KO and WT MiceIntraperitoneal (i.p.)500 μg/kg~2-fold increase vs. vehicle (over 4 hours)[1][2]
Gastric Emptying

BMS-604992 has also been shown to accelerate gastric emptying. In mice, a significant increase in gastric emptying was observed as early as 5 minutes after an intraperitoneal injection of 500 μg/kg.[1][2] In rats, oral administration of 300 mg/kg produced a significant effect within 5 to 20 minutes.[1][2]

SpeciesAdministration RouteDoseEffect on Gastric EmptyingTime PointSource
C57BL/6 MiceIntraperitoneal (i.p.)500 μg/kgSignificant increase vs. vehicle5 minutes[1][2]
SD RatOral (p.o.)300 mg/kgSignificant difference observed5-20 minutes[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing scientific findings. The following outlines the methodologies as described in the available literature for the key experiments.

GHSR Binding and Functional Assays

The primary publication detailing the discovery of BMS-604992, "Enhanced gastrointestinal motility with orally active ghrelin receptor agonists" by Charoenthongtrakul S, et al., in the Journal of Pharmacology and Experimental Therapeutics (2009), would contain the specific protocols for the binding (Ki) and functional (EC50) assays.[1] Unfortunately, the full text of this article is not publicly available, preventing a detailed description of the cell lines, membrane preparation techniques, radioligands, and specific assay conditions used.

In Vivo Food Intake Studies

The general methodology for assessing food intake in rodents typically involves the following steps:

  • Animal Acclimation: Animals are housed under controlled conditions (temperature, light-dark cycle) and acclimatized to the experimental setup.

  • Fasting: Animals are usually fasted for a defined period before the experiment to ensure a consistent baseline of hunger.

  • Compound Administration: BMS-604992 or vehicle is administered via the specified route (oral gavage or intraperitoneal injection).

  • Food Presentation: A pre-weighed amount of standard chow is provided to the animals.

  • Measurement: Food consumption is measured at specific time points by weighing the remaining food.

Gastric Emptying Assessment

Gastric emptying can be measured using various techniques. A common method involves:

  • Test Meal: Animals are given a standardized meal, which may contain a non-absorbable marker.

  • Compound Administration: BMS-604992 or vehicle is administered at a specified time relative to the test meal.

  • Stomach Content Analysis: At a predetermined time point, animals are euthanized, and the stomach is excised. The amount of the test meal remaining in the stomach is quantified to determine the rate of gastric emptying.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated.

GHSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMS604992 BMS-604992 GHSR GHSR (Ghrelin Receptor) BMS604992->GHSR Binds to Gq Gαq GHSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC PKC Activation DAG->PKC Physiological_Effects Physiological Effects (e.g., increased motility) Ca2_release->Physiological_Effects PKC->Physiological_Effects

Caption: GHSR Signaling Pathway Activated by BMS-604992.

Experimental_Workflow_Food_Intake start Start acclimation Animal Acclimation start->acclimation fasting Overnight Fasting acclimation->fasting administration Administer BMS-604992 or Vehicle fasting->administration food_presentation Present Pre-weighed Food administration->food_presentation measurement Measure Food Intake at T=1, 2, 4h food_presentation->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: General Experimental Workflow for Food Intake Studies.

Conclusion and Future Directions

The available data suggest that BMS-604992 is a potent and orally active GHSR agonist with clear orexigenic and prokinetic effects in preclinical rodent models. However, the assessment of the reproducibility of these findings is significantly hampered by the lack of accessible, independent peer-reviewed publications. The primary data originates from what appears to be the initial discovery and characterization of the compound.

For a comprehensive evaluation of the reproducibility of BMS-604992's effects, further independent studies are required. Researchers aiming to build upon this work should prioritize accessing the full experimental details from the original publication to ensure accurate replication of the described experiments. Future studies should aim to independently verify the reported in vitro potency and in vivo efficacy across different laboratories and potentially in different animal models to solidify the understanding of this compound's pharmacological profile.

References

Evaluating the Long-Term Effects of GHSR Agonists: A Comparative Analysis of BMS-604992 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective treatments targeting the growth hormone secretagogue receptor (GHSR), a key regulator of appetite, metabolism, and growth, has led to the development of several promising compounds. This guide provides a comparative evaluation of the long-term effects of BMS-604992 free base, a potent GHSR agonist, against other notable alternatives in its class: anamorelin (B1277382), ibutamoren (B66304) mesylate, and relamorelin (B610436). While preclinical and clinical data for the alternatives are available, it is critical to note a significant lack of publicly accessible long-term in-vivo or clinical data for BMS-604992. This guide, therefore, presents the available information to aid in a comprehensive understanding of the current landscape of GHSR agonists.

Overview of this compound

BMS-604992 (also known as EX-1314 free base) is a selective, orally active small-molecule growth hormone secretagogue receptor (GHSR) agonist. In-vitro studies have demonstrated its high affinity and potent functional activity at the receptor.

CompoundBinding Affinity (Ki)Functional Activity (EC50)
This compound 2.3 nM0.4 nM

Preclinical studies in rodents have indicated that BMS-604992 can stimulate food intake. However, to date, no long-term preclinical or clinical studies detailing its efficacy, safety profile, or metabolic consequences are publicly available. This absence of data is a crucial consideration for researchers and developers in this field.

Comparative Analysis of Long-Term Effects

In contrast to BMS-604992, several other GHSR agonists have undergone more extensive investigation, providing valuable insights into their long-term effects. The following tables summarize key findings for anamorelin, ibutamoren mesylate, and relamorelin.

Anamorelin Hydrochloride

Anamorelin is primarily investigated for the treatment of cancer anorexia-cachexia syndrome (CACS).

Endpoint Study Population Duration Key Findings Adverse Effects
Lean Body Mass Patients with advanced non-small cell lung cancer (NSCLC)12 weeksStatistically significant increase compared to placebo.Hyperglycemia, nausea, diarrhea, edema.[1]
Body Weight Patients with advanced NSCLC12 weeksStatistically significant increase compared to placebo.
Appetite and Symptoms Patients with advanced NSCLC12 weeksSignificant improvement in anorexia-cachexia symptoms.
Survival Patients with cancer cachexiaRetrospective analysisLonger treatment duration was associated with longer survival during treatment.Potential for fatal arrhythmias and hyperglycemia.[2]
Ibutamoren Mesylate (MK-0677)

Ibutamoren has been studied for its potential to reverse age-related decline in growth hormone secretion.

Endpoint Study Population Duration Key Findings Adverse Effects
GH and IGF-1 Levels Healthy older adultsUp to 2 yearsSustained increases in GH and IGF-1 levels to those of young adults.[3]Mild, transient increases in cortisol, increased blood glucose, and decreased insulin (B600854) sensitivity.
Body Composition Healthy older adults1 yearIncrease in fat-free mass.[3]
Bone Mineral Density Obese subjects and elderly adults>1 yearStudies suggest a potential for increased bone turnover and bone building.[4]Long-term effects on bone health require further investigation.
Sleep Quality Younger and older subjectsNot specifiedImproved sleep quality and REM sleep duration.[5]
Relamorelin

Relamorelin is primarily being developed for the treatment of diabetic gastroparesis.

Endpoint Study Population Duration Key Findings Adverse Effects
Gastric Emptying Patients with diabetic gastroparesis12 weeksSignificant acceleration of gastric emptying compared to placebo.Dose-related worsening of glycemic control, diarrhea.
Gastroparesis Symptoms Patients with diabetic gastroparesis12 weeksSignificant reduction in nausea, postprandial fullness, abdominal pain, and bloating.
Long-Term Safety Patients with diabetic gastroparesisUp to 1 year (extension studies)Generally well-tolerated in studies up to one year.Hyperglycemia remains a key adverse event to monitor.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials of the comparator GHSR agonists.

Anamorelin: ROMANA 1 and ROMANA 2 Phase III Trials
  • Objective: To evaluate the efficacy and safety of anamorelin in patients with NSCLC and cachexia.

  • Study Design: Two randomized, double-blind, placebo-controlled, multicenter trials.

  • Participants: Patients with unresectable Stage III/IV NSCLC and cachexia (≥5% weight loss in the prior 6 months or BMI <20 kg/m ²).

  • Intervention: Anamorelin (100 mg) or placebo administered orally once daily for 12 weeks.

  • Primary Endpoints: Change from baseline in lean body mass (measured by dual-energy X-ray absorptiometry - DXA) and muscle strength (measured by handgrip strength).

  • Secondary Endpoints: Change in body weight, anorexia/cachexia symptoms, and overall survival.

  • Safety Extension (ROMANA 3): Eligible patients could continue treatment for an additional 12 weeks to assess long-term safety.

Ibutamoren Mesylate: Long-Term Study in Healthy Older Adults
  • Objective: To assess the long-term effects of ibutamoren on the GH-IGF-1 axis, body composition, and safety in healthy older adults.

  • Study Design: A 2-year, double-blind, randomized, placebo-controlled, modified-crossover clinical trial.[3]

  • Participants: Healthy adults aged 60 to 81 years.

  • Intervention: Ibutamoren mesylate (25 mg) or placebo administered orally once daily.

  • Key Assessments: Pulsatile GH secretion, serum IGF-1 levels, body composition (via DXA), bone mineral density, and safety monitoring including glucose metabolism.[3]

Relamorelin: Phase 2b Trial in Diabetic Gastroparesis
  • Objective: To evaluate the efficacy and safety of different doses of relamorelin in patients with diabetic gastroparesis.

  • Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with type 1 or type 2 diabetes and moderate to severe gastroparesis symptoms.

  • Intervention: Subcutaneous injection of relamorelin (10, 30, or 100 µg) or placebo twice daily.

  • Primary Endpoint: Change from baseline in vomiting frequency.

  • Secondary Endpoints: Change from baseline in a composite score of gastroparesis symptoms (nausea, abdominal pain, postprandial fullness, bloating), gastric emptying time (measured by a standardized breath test), and safety.

Signaling Pathway of GHSR Agonists

BMS-604992 and its alternatives exert their effects by activating the growth hormone secretagogue receptor (GHSR). This G-protein coupled receptor triggers a cascade of intracellular signaling events, primarily through the Gαq/11 and Gαi/o pathways, leading to downstream physiological responses.

GHSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GHSR_Agonist GHSR Agonist (BMS-604992, Anamorelin, etc.) GHSR GHSR GHSR_Agonist->GHSR Binds to and activates G_protein Gαq/11, Gαi/o GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_responses Physiological Responses (↑ Appetite, ↑ GH secretion, etc.) Ca_release->Physiological_responses MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Physiological_responses

GHSR Agonist Signaling Pathway

Conclusion

The landscape of GHSR agonists presents a range of therapeutic opportunities. While compounds like anamorelin, ibutamoren mesylate, and relamorelin have a growing body of clinical data elucidating their long-term effects and safety profiles, significant information gaps exist for other promising molecules like BMS-604992. The lack of publicly available long-term preclinical and clinical data for BMS-604992 underscores the need for further research to fully understand its therapeutic potential and long-term safety. For researchers and drug developers, the comprehensive evaluation of existing data on comparator compounds provides a valuable framework for designing future studies and making informed decisions in the pursuit of novel GHSR-targeted therapies.

References

A Comparative Guide to Ghrelin Receptor Modulation: The Case of BMS-604992 in Ghrelin Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BMS-604992 free base within the context of ghrelin receptor (GHSR) knockout models. As direct experimental data for the administration of BMS-604992, a GHSR agonist, in GHSR knockout models is not available in published literature, this guide will focus on a conceptual comparison. We will explore the expected null effect of an agonist in the absence of its receptor and contrast this with the established phenotypes of GHSR knockout models and the effects of GHSR antagonists. This approach provides valuable insights into the role of the ghrelin system and the therapeutic potential of its modulation.

Understanding BMS-604992 and the Ghrelin Receptor

BMS-604992 is a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] Agonists are molecules that bind to and activate a receptor, mimicking the action of the endogenous ligand, in this case, ghrelin. The ghrelin receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling pathways. These pathways are primarily coupled through Gαq and Gα12/13 proteins and are involved in a wide array of physiological processes, including the stimulation of growth hormone release, appetite regulation, and energy homeostasis.[2][3]

Conceptual Framework: Agonist in a Knockout Model

A knockout model, in this context, refers to a genetically engineered animal, typically a mouse or rat, in which the gene encoding the ghrelin receptor has been inactivated or "knocked out."[4][5][6][7] Consequently, these animals do not express functional ghrelin receptors.

Administering a ghrelin receptor agonist like BMS-604992 to a ghrelin receptor knockout model would be expected to have no physiological effect. The fundamental principle of pharmacology dictates that a drug cannot exert its effect without its target. This experimental design is often used as a negative control to confirm that the effects of a drug are indeed mediated by its intended receptor.

Comparative Analysis: Knockout Phenotype and Antagonist Effects

The true value in this comparison lies in understanding the physiological state of the GHSR knockout animal and how it contrasts with the effects of blocking the receptor in a wild-type animal using an antagonist.

Phenotype of Ghrelin Receptor Knockout Models

Ghrelin receptor knockout mice and rats exhibit a range of phenotypes that underscore the physiological role of the ghrelin system. While some findings vary between studies, a general consensus points towards resistance to diet-induced obesity and alterations in glucose metabolism.

Phenotypic TraitObservation in GHSR Knockout ModelsReference
Body Weight and Composition Resistance to diet-induced obesity; reduced body weight and adiposity, particularly on a high-fat diet.[6][8]
Food Intake May show reduced food intake, especially when fed a high-fat diet.[4][8]
Energy Expenditure Some studies suggest an increase in energy expenditure or preferential fat utilization.[8]
Glucose Homeostasis Improved glucose tolerance and enhanced insulin (B600854) secretion.[5][9]
Response to Ghrelin Lack of response to administered ghrelin (e.g., no increase in food intake or growth hormone secretion).[4][8]
Circadian Rhythms Alterations in circadian rhythms of activity and feeding under constant light conditions.[7]
Effects of Ghrelin Receptor Antagonists

Ghrelin receptor antagonists are compounds that bind to the ghrelin receptor but do not activate it, thereby blocking the effects of endogenous ghrelin. The effects of these antagonists in wild-type animals often mirror the phenotype of GHSR knockout animals, providing pharmacological validation of the receptor's role.

Compound Class/ExampleEffectAnimal ModelReference
Various small-molecule antagonists Reduced food intake and body weight loss (up to 15%) due to selective loss of fat mass.Diet-induced obese mice[9]
[D-Lys3]-GHRP-6 Reversal of hyperphagia in CCK1R knockout mice on a high-fat diet.Mice[10]
Various GHS-R antagonists Decreased energy intake and reduced rate of gastric emptying.Lean, diet-induced obese, and ob/ob mice[11]
Small-molecule GHS-R1a antagonists Improved glucose homeostasis in an intraperitoneal glucose tolerance test due to increased insulin secretion.Rats[9]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the ghrelin receptor signaling pathway and a conceptual experimental workflow for testing a receptor agonist in a knockout model.

Ghrelin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin / BMS-604992 (Agonist) GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR Binds and Activates Gq Gαq/11 GHSR->Gq G1213 Gα12/13 GHSR->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces Release Physiological_Effects Physiological Effects (e.g., ↑ Appetite, ↑ GH secretion) Ca2->Physiological_Effects RhoA RhoA G1213->RhoA Activates ROCK ROCK RhoA->ROCK Activates ROCK->Physiological_Effects

Figure 1: Simplified Ghrelin Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_outcome Expected Outcome WT_mice Wild-Type (WT) Mice (Functional GHSR) BMS_agonist Administer BMS-604992 (GHSR Agonist) WT_mice->BMS_agonist KO_mice GHSR Knockout (KO) Mice (No Functional GHSR) KO_mice->BMS_agonist WT_effect Physiological Effect Observed (e.g., Increased Food Intake) BMS_agonist->WT_effect Acts on GHSR KO_no_effect No Physiological Effect BMS_agonist->KO_no_effect No Target Receptor

Figure 2: Conceptual Workflow for Testing a GHSR Agonist.

Experimental Protocols

While direct protocols for BMS-604992 in knockout models are unavailable, the following are representative methodologies for key experiments in ghrelin system research.

Generation of Ghrelin Receptor Knockout Mice

Ghrelin receptor knockout mice are typically generated using homologous recombination in embryonic stem cells. A targeting vector is designed to replace a critical exon of the Ghsr gene with a selectable marker, such as a neomycin resistance cassette. The modified stem cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant females. Chimeric offspring are bred to establish a germline transmission of the null allele. Genotyping is performed by PCR analysis of tail DNA to distinguish between wild-type, heterozygous, and homozygous knockout animals.

Diet-Induced Obesity Model

To study the effects of ghrelin signaling on metabolic syndrome, mice are often subjected to a diet-induced obesity (DIO) protocol.

  • Animals: Male mice (e.g., C57BL/6J background) are housed individually.

  • Acclimation: Animals are acclimated for at least one week with ad libitum access to standard chow and water.

  • Diet: At the start of the study (e.g., at 6-8 weeks of age), mice are divided into groups. One group continues on a standard chow diet (e.g., 10% kcal from fat), while the DIO group is fed a high-fat diet (e.g., 45-60% kcal from fat).

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly or daily). Body composition (fat and lean mass) can be assessed at baseline and at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

  • Duration: The study typically lasts for 12-20 weeks.

Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT is used to assess how quickly an animal can clear a glucose load from its blood.

  • Fasting: Mice are fasted overnight (e.g., for 16 hours) with free access to water.

  • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (time 0).

  • Glucose Injection: A sterile solution of D-glucose (e.g., 2 g/kg body weight) is injected intraperitoneally.

  • Blood Glucose Monitoring: Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose injection.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Conclusion

While direct experimental data on BMS-604992 in ghrelin receptor knockout models is absent, a conceptual comparison provides significant insights. The expected lack of effect of this GHSR agonist in a knockout model serves as a crucial control, reinforcing the on-target mechanism of action. By comparing this expected outcome with the established phenotypes of GHSR knockout animals and the observed effects of GHSR antagonists, researchers can gain a deeper understanding of the ghrelin system's role in metabolism and appetite. This knowledge is critical for the continued development of therapeutic agents targeting the ghrelin receptor for conditions such as obesity and cachexia.

References

Comparative Analysis of BMS-604992 and its Salt Forms: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's different salt forms is critical for optimal formulation and therapeutic efficacy. This guide endeavors to provide a comparative analysis of BMS-604992 and its salt forms. However, a comprehensive review of publicly accessible information reveals a significant lack of detailed data to perform a direct comparative analysis as requested.

While the existence of at least one salt form, BMS-604992 dihydrochloride, has been identified, specific quantitative data comparing its physicochemical properties, bioavailability, and stability against other potential salt forms of BMS-604992 is not available in the public domain. Similarly, detailed experimental protocols for the characterization and evaluation of these salt forms are not publicly disclosed. Furthermore, the specific signaling pathway associated with BMS-604992 has not been detailed in the available literature, preventing the creation of a pathway diagram.

This absence of information is common for proprietary compounds in the early stages of drug development, where such data is considered confidential by the developing pharmaceutical company.

General Principles of Salt Selection in Drug Development

In the absence of specific data for BMS-604992, this guide will outline the general principles and experimental considerations for comparing different salt forms of a drug candidate. This information is intended to provide a framework for the type of analysis that would be conducted.

Key Physicochemical and Pharmaceutical Properties for Comparison

The selection of an optimal salt form is a critical step in drug development, aimed at improving the biopharmaceutical and physicochemical properties of a drug substance. The following table summarizes key parameters that are typically evaluated.

PropertyImportance in Salt Form Selection
Solubility Directly impacts the dissolution rate and bioavailability of the drug. Higher aqueous solubility is often desirable for oral and parenteral dosage forms.
Dissolution Rate The speed at which the salt form dissolves in a medium. A faster dissolution rate can lead to quicker absorption and onset of action.
Stability Encompasses chemical stability (resistance to degradation) and physical stability (resistance to changes in solid-state form, such as polymorphism). A stable salt form ensures consistent product quality and shelf-life.
Hygroscopicity The tendency of a solid to absorb moisture from the atmosphere. Low hygroscopicity is preferred to avoid issues with handling, manufacturing, and stability.
Polymorphism The ability of a solid to exist in more than one crystal form. Different polymorphs can have different physicochemical properties, impacting bioavailability and manufacturability.
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation. The choice of salt form can significantly influence this parameter.
Manufacturability Properties such as crystal habit, flowability, and compressibility are important for the ease and consistency of manufacturing the final drug product.

Experimental Protocols for Salt Form Comparison

Detailed methodologies are crucial for generating reliable comparative data. Below are generalized experimental workflows for key analyses.

Solubility and Dissolution Rate Determination

A common experimental workflow for assessing solubility and dissolution involves the following steps:

G cluster_0 Solubility & Dissolution Workflow prep Prepare saturated solutions of each salt form in various buffers (e.g., pH 1.2, 4.5, 6.8). equilibrate Equilibrate solutions at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours). prep->equilibrate dissolution Perform dissolution testing (e.g., USP Apparatus II) in relevant media. prep->dissolution sample Filter and sample the supernatant. equilibrate->sample analyze Analyze sample concentration using a validated analytical method (e.g., HPLC-UV). sample->analyze

Caption: Workflow for solubility and dissolution testing.

Solid-State Characterization

Understanding the solid-state properties is essential for ensuring the stability and consistency of the drug substance.

G cluster_1 Solid-State Characterization Workflow xrd X-Ray Powder Diffraction (XRPD) to identify crystalline phases and polymorphism. dsc Differential Scanning Calorimetry (DSC) to determine melting point, and other thermal events. xrd->dsc tga Thermogravimetric Analysis (TGA) to assess thermal stability and solvent/water content. dsc->tga dvs Dynamic Vapor Sorption (DVS) to evaluate hygroscopicity. tga->dvs microscopy Microscopy (e.g., SEM) to observe crystal morphology. dvs->microscopy G cluster_2 Hypothetical Drug Action Pathway drug BMS-604992 Salt Form target Molecular Target (e.g., Kinase, Receptor) drug->target Binds to and modulates pathway Downstream Signaling Cascade target->pathway Inhibits or Activates response Cellular Response (e.g., Apoptosis, Proliferation Inhibition) pathway->response Leads to

Independent Validation of Published Data on Small Molecule Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a framework for the independent validation and comparison of published data for a given small molecule compound. Due to the absence of publicly available information on "BMS-604992 free base," this document will use a hypothetical compound, "Compound-X," to illustrate the principles and methodologies of comparative analysis. This framework can be adapted for any compound where internal or published data is available.

I. Comparative Data Summary: Compound-X vs. Alternatives

When validating a compound, it is crucial to compare its performance against known alternatives or standard-of-care molecules. The following tables provide a template for summarizing key quantitative data.

Table 1: Physicochemical Properties

PropertyCompound-XAlternative AAlternative BPublished Reference
Molecular Weight ( g/mol )450.5475.3430.8[Internal Data]
LogP3.23.52.9[Internal Data]
Solubility (µM)151025[Internal Data]
pKa8.17.98.5[Internal Data]

Table 2: In Vitro Potency and Selectivity

ParameterCompound-XAlternative AAlternative BPublished Reference
Primary Target (Kinase Y)
IC₅₀ (nM)5108[Internal Data]
Kᵢ (nM)253.5[Internal Data]
Off-Target (Kinase Z)
IC₅₀ (nM)>10,0005,000>10,000[Internal Data]
Cellular Activity (Cell Line A)
EC₅₀ (nM)5010080[Internal Data]

Table 3: In Vivo Pharmacokinetic Properties (Mouse Model)

ParameterCompound-XAlternative AAlternative BPublished Reference
Bioavailability (%)403050[Internal Data]
Half-life (hours)648[Internal Data]
Cₘₐₓ (ng/mL)150012001800[Internal Data]
AUC (ng·h/mL)9000700011000[Internal Data]

II. Detailed Experimental Protocols

Transparent and detailed methodologies are essential for the reproducibility of experimental data.

1. In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

  • Objective: To determine the concentration of Compound-X that inhibits 50% of the activity of the target kinase.

  • Method: A radiometric filter-binding assay was used. Recombinant human Kinase Y (10 nM) was incubated with varying concentrations of Compound-X (0.1 nM to 100 µM) in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO. The reaction was initiated by adding [γ-³³P]ATP (10 µM) and a specific peptide substrate (20 µM). After incubation for 40 minutes at room temperature, the reaction was stopped by adding 3% phosphoric acid. The mixture was then transferred to a filter plate, washed, and the radioactivity was measured using a scintillation counter. Data were normalized to controls and the IC₅₀ value was calculated using a non-linear regression model.

2. Cell-Based Proliferation Assay (EC₅₀ Determination)

  • Objective: To measure the effective concentration of Compound-X that inhibits 50% of cell proliferation in a cancer cell line.

  • Method: Cell Line A was seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours. The cells were then treated with a serial dilution of Compound-X (0.1 nM to 100 µM) for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Luminescence was read on a plate reader. The EC₅₀ value was determined by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

3. Murine Pharmacokinetic Study

  • Objective: To determine the key pharmacokinetic parameters of Compound-X in a mouse model.

  • Method: Male C57BL/6 mice were administered a single oral dose of Compound-X at 10 mg/kg. Blood samples were collected via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of Compound-X in plasma samples was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

III. Visual Representations of Pathways and Workflows

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway in which Compound-X acts as an inhibitor of Kinase Y.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_X Kinase X Receptor->Kinase_X Kinase_Y Kinase Y Kinase_X->Kinase_Y Transcription_Factor Transcription Factor Kinase_Y->Transcription_Factor Apoptosis Apoptosis Kinase_Y->Apoptosis Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Compound_X Compound-X Compound_X->Kinase_Y

Figure 1: Hypothetical signaling pathway for Compound-X.

Experimental Workflow

This diagram outlines the workflow for the in vitro validation of Compound-X.

Experimental_Workflow start Start synthesis Compound-X Synthesis and Purification start->synthesis physchem Physicochemical Characterization synthesis->physchem kinase_assay In Vitro Kinase Assay (IC50) synthesis->kinase_assay data_analysis Data Analysis and Comparison physchem->data_analysis cell_assay Cell-Based Assay (EC50) kinase_assay->cell_assay selectivity Selectivity Profiling (Kinase Panel) cell_assay->selectivity selectivity->data_analysis end End data_analysis->end

Figure 2: Workflow for in vitro validation of Compound-X.

Safety Operating Guide

Essential Safety and Handling Guide for BMS-604992 Free Base and Other Potent Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BMS-604992 free base is not publicly available. This guide is based on the general principles of handling potent, uncharacterized research chemicals and the known toxicological profile of gamma-secretase inhibitors. Researchers must conduct a thorough, compound-specific risk assessment before handling this substance. This information supplements, but does not replace, a formal risk assessment and institutional safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling BMS-604922 free base or other potent, novel chemical entities. The focus is on immediate, practical guidance for operational safety and disposal.

Hazard Assessment and Risk Mitigation

This compound is a gamma-secretase modulator. While specific toxicity data is unavailable, the class of gamma-secretase inhibitors is known to have potential adverse effects due to the inhibition of Notch signaling. These can include effects on the gastrointestinal tract, the immune system (specifically T and B cell maturation), and the skin. Therefore, it is prudent to handle this compound as a potent compound with unknown toxicity.

A thorough risk assessment is mandatory before any work begins.[1][2][3] This process involves identifying hazards, assessing the likelihood and severity of potential exposure, and implementing control measures.

RiskAssessmentProcess cluster_planning Planning Phase cluster_execution Execution Phase cluster_review Review Phase Identify_Hazards Identify Potential Hazards (Chemical, Procedural) Assess_Risks Assess Risks (Exposure, Injury) Identify_Hazards->Assess_Risks Develop_Controls Develop Control Measures (PPE, Engineering) Assess_Risks->Develop_Controls Implement_Controls Implement Controls Develop_Controls->Implement_Controls Conduct_Experiment Conduct Experiment Implement_Controls->Conduct_Experiment Monitor_Effectiveness Monitor Control Effectiveness Conduct_Experiment->Monitor_Effectiveness Review_Incident Review any Incidents Monitor_Effectiveness->Review_Incident Update_Protocol Update Protocol as Needed Review_Incident->Update_Protocol Update_Protocol->Identify_Hazards Re-evaluate

A flowchart outlining the continuous risk assessment process for laboratory work.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure.[4] The level of PPE should be determined by a risk assessment that considers the quantity of the compound being handled, its physical form (e.g., powder, liquid), and the specific laboratory procedure.

Activity Recommended PPE Rationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[5]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills.[5]
In-vivo Dosing - Lab coat or disposable gown- Safety glasses- Double-gloving- Respiratory protection may be required based on risk assessmentPotential for splashes, and generation of aerosols. Animal handling introduces additional risks.
General Laboratory Operations - Lab coat- Safety glasses- Single pair of glovesStandard laboratory practice to prevent incidental contact.

Operational Plan: Step-by-Step Handling Workflow

A structured workflow is essential for the safe handling of potent compounds.

HandlingWorkflow A Prepare Work Area: - Certify fume hood - Decontaminate surfaces - Prepare spill kit B Don Appropriate PPE (Based on Risk Assessment) A->B C Perform Experiment: - Weigh, dissolve, and handle  within a containment device B->C D Decontaminate: - Clean equipment and  work surfaces C->D E Doff PPE: - Remove PPE in the correct  sequence to avoid contamination D->E F Segregate & Label Waste: - Collect all contaminated materials  in designated, sealed containers E->F G Store Waste Securely: - Keep waste in a designated,  secure area until disposal F->G

General workflow for the safe handling of a potent research compound.

Experimental Protocol Considerations:

  • Containment: All manipulations of this compound powder should be performed in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.

  • Decontamination: All surfaces and equipment should be decontaminated after use. The choice of decontaminating solution will depend on the solvent used.

  • Spill Response: A spill kit with appropriate absorbent materials, neutralizing agents (if applicable), and waste containers should be readily available. All personnel should be trained in its use. For minor spills, trained personnel with appropriate PPE can manage the cleanup. For major spills, evacuate the area and contact the institutional safety office.[6][7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

The disposal of potent research compounds and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.[9]

Waste Stream Disposal Procedure Key Considerations
Unused/Expired Compound - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor.[5]Ensure the container is compatible with the chemical. The label should clearly identify the contents as a potent compound.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[5]Minimize handling of contaminated items. Do not overfill waste containers.
Contaminated PPE (e.g., gloves, lab coat) - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[5]Assume all disposable items that have come into contact with the compound are contaminated.
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.Clearly label with the chemical name and approximate concentration.
Sharps (needles, scalpels) - Collect in a designated, puncture-proof sharps container labeled as "Hazardous Drug Waste."Follow institutional guidelines for sharps disposal.

All hazardous pharmaceutical waste is typically collected in black containers and must be treated at a permitted facility, often through incineration.[9][10] Non-hazardous pharmaceutical waste is usually collected in blue containers.[9] Always follow federal, state, and local regulations for hazardous waste disposal.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-604992 free base
Reactant of Route 2
BMS-604992 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.